molecular formula C4H5NaO2 B3426736 Sodium methacrylate CAS No. 54193-36-1

Sodium methacrylate

Cat. No.: B3426736
CAS No.: 54193-36-1
M. Wt: 108.07 g/mol
InChI Key: SONHXMAHPHADTF-UHFFFAOYSA-M
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Description

Sodium methacrylate is a useful research compound. Its molecular formula is C4H5NaO2 and its molecular weight is 108.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 108.01872368 g/mol and the complexity rating of the compound is 87.7. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-methylprop-2-enoate
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InChI

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
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InChI Key

SONHXMAHPHADTF-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CC(=C)C(=O)[O-].[Na+]
Source PubChem
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Molecular Formula

C4H5NaO2
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Related CAS

79-41-4 (Parent), 25087-26-7 (Parent)
Record name Sodium methacrylate
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DSSTOX Substance ID

DTXSID9044823
Record name Sodium methacrylate
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Molecular Weight

108.07 g/mol
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Physical Description

White odorless powder; [MSDSonline]
Record name Sodium methacrylate
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Solubility

Soluble in water
Record name SODIUM METHACRYLATE
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CAS No.

5536-61-8, 25086-62-8, 54193-36-1
Record name Sodium methacrylate
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Record name Sodium polymethacrylate
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Record name Sodium methacrylate
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Sodium Methacrylate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of sodium methacrylate (B99206), a versatile monomer with significant applications in biomedical research, particularly in the fields of drug delivery and tissue engineering. This document details its chemical and physical characteristics, outlines key experimental protocols, and explores its interactions with biological systems.

Core Properties of Sodium Methacrylate

This compound (NaMA), the sodium salt of methacrylic acid, is a white to off-white, water-soluble powder.[1] Its primary utility in research stems from its vinyl group, which readily undergoes free-radical polymerization to form a wide range of functional polymers and hydrogels.[1]

Physicochemical and Identification Properties

A summary of the key identifying and physical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Name Sodium 2-methylprop-2-enoate[1]
Synonyms Methacrylic acid sodium salt[2]
CAS Number 5536-61-8[1]
Molecular Formula C₄H₅NaO₂[1]
Molecular Weight 108.07 g/mol [3]
Appearance White to off-white powder/crystal[1][4]
Solubility Soluble in water[1][4][5][6]
Melting Point 300 °C (literature)[3][5]
Purity ≥ 97-99%[3][5][6]
InChI Key PBCKVROHSSNSDY-UHFFFAOYSA-N[1]
Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Direct contact should be avoided, and any skin contact should be rinsed immediately with plenty of water.[6] It should be stored in a cool, dry place, protected from light, and in a sealed container under an inert atmosphere.[4][6]

Key Research Applications

The ability of this compound to polymerize into biocompatible poly(this compound) (PNaMA) makes it a valuable component in various biomedical applications.[1]

  • Hydrogel Formation: PNaMA is a key component in the development of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water.[1] These hydrogels can be designed to be "smart" or stimuli-responsive, changing their properties in response to environmental cues like pH and temperature, making them ideal for controlled drug release systems.[1]

  • Drug Delivery: The ionic nature of this compound enhances the hydrophilicity of copolymers, making them suitable for drug adsorption and pH-responsive drug delivery.[1] For instance, higher drug release can be achieved in intestinal versus gastric conditions.[1]

  • Tissue Engineering: Incorporation of this compound into hydrogel scaffolds, such as those based on alginate, can significantly improve mechanical strength and cell adhesion, promoting their use in tissue engineering applications like bone regeneration.[1]

  • Bone Cements: this compound is used in the formulation of poly(methyl methacrylate) (PMMA) bone cements to enhance their mechanical properties and biocompatibility.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This compound can be synthesized through the neutralization of methacrylic acid with sodium hydroxide (B78521).[1]

Materials:

  • Methacrylic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Acetone (optional, for precipitation)

Procedure:

  • Prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to methacrylic acid under continuous stirring. This reaction is exothermic, and the temperature should be controlled.

  • After the reaction is complete, the resulting aqueous solution of this compound can be used directly, or the product can be precipitated by adding a solvent like acetone.[7]

  • The precipitated this compound can be collected by filtration and dried in an oven at 55-60°C to yield a white powder.[7]

Free-Radical Polymerization of this compound

Poly(this compound) can be synthesized via aqueous free-radical polymerization.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086) or other suitable water-soluble initiator

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve the desired amount of this compound and initiator in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) under a nitrogen atmosphere to initiate polymerization.

  • Allow the reaction to proceed for the desired time to achieve the target molecular weight and conversion.

  • The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator, followed by lyophilization to obtain the solid polymer.

Preparation of a Poly(this compound) Hydrogel

Materials:

  • This compound (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve this compound and MBA in deionized water in a reaction vessel.

  • Purge the solution with nitrogen for 30 minutes.

  • Add the APS solution to the monomer mixture and mix thoroughly.

  • Add TEMED to the solution to accelerate the polymerization process.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • The resulting hydrogel can be washed with deionized water to remove any unreacted components.

Determination of Swelling Ratio of a Hydrogel

The swelling behavior of a hydrogel is a critical parameter for its application in drug delivery.

Materials:

  • Dried hydrogel sample

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Analytical balance

Procedure:

  • Weigh a dried hydrogel sample (Wd).[3]

  • Immerse the dried hydrogel in the buffer solution at a specific temperature (e.g., 37°C).

  • At predetermined time intervals, remove the swollen hydrogel from the solution, gently blot the surface with a filter paper to remove excess water, and weigh it (Ws).[3]

  • Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[8]

In Vitro Drug Release Study

This protocol outlines a general procedure for studying the release of a model drug from a this compound-based hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • USP Apparatus 2 (Paddle Apparatus) or a similar dissolution testing station[9][10][11]

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into the dissolution vessel containing a specified volume of the release medium, maintained at 37°C.

  • Stir the medium at a constant speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Biocompatibility and Cellular Interactions

The biocompatibility of this compound-based materials is a critical consideration for their use in biomedical applications. Biocompatibility is typically assessed according to the guidelines of the International Organization for Standardization (ISO) 10993.

Biocompatibility Testing Protocols

4.1.1. In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.

Methodology (Extract Test):

  • Prepare an extract of the this compound hydrogel by incubating it in a cell culture medium (e.g., DMEM with 10% FBS) for a specified period (e.g., 24 hours at 37°C).[2][12]

  • Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until they reach near-confluence.[2]

  • Replace the culture medium with various concentrations of the hydrogel extract.[2][12]

  • Incubate the cells for a defined period (e.g., 24-72 hours).

  • Assess cell viability using a quantitative assay such as the MTT assay, which measures the metabolic activity of the cells.[2]

  • A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[13]

4.1.2. Skin Sensitization (ISO 10993-10)

This test assesses the potential of a material to cause an allergic skin reaction. The Guinea Pig Maximization Test (GPMT) is a common method.[14]

Methodology (GPMT):

  • Induction Phase: A group of guinea pigs is initially exposed to an extract of the this compound hydrogel via intradermal injection, with and without an adjuvant to enhance the immune response. This is followed by a topical application of the extract to the same area.[14][15]

  • Challenge Phase: After a rest period of about two weeks, the animals are challenged with a topical application of the hydrogel extract on a naive area of skin.[14]

  • Evaluation: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal. The severity of the reactions is scored and compared to a control group that was not exposed to the hydrogel extract during the induction phase.[15]

4.1.3. Hemocompatibility (ISO 10993-4)

This set of tests evaluates the effects of a blood-contacting material on blood components.

Methodology (In Vitro Hemolysis):

  • Prepare an extract of the this compound hydrogel in a physiological solution (e.g., saline).

  • Incubate the extract with a diluted suspension of red blood cells (e.g., from rabbit or human blood) for a specified time at 37°C.[16]

  • Centrifuge the samples to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released from lysed red blood cells.[16]

  • Compare the results to positive (water) and negative (saline) controls to determine the percentage of hemolysis.[16]

Cellular Uptake and Signaling Pathways

The interaction of this compound-based nanoparticles with cells is crucial for applications like targeted drug delivery. The primary mechanism of nanoparticle uptake is endocytosis.

Experimental Workflow for Nanoparticle Uptake Study:

G cluster_analysis Analysis prep Prepare fluorescently labeled This compound nanoparticles incubate Incubate cells with nanoparticles at various concentrations and time points prep->incubate culture Culture target cells (e.g., HeLa) to sub-confluence in multi-well plates culture->incubate wash Wash cells to remove non-internalized nanoparticles incubate->wash facs Flow Cytometry: Quantify percentage of fluorescent cells and mean fluorescence intensity per cell wash->facs confocal Confocal Microscopy: Visualize intracellular localization of nanoparticles wash->confocal

Caption: Workflow for quantifying cellular uptake of nanoparticles.

While direct signaling pathways initiated by this compound are not well-defined, the interaction of biomaterials with cells can trigger various cellular responses. For instance, copolymers containing methacrylic acid have been shown to modulate the Sonic Hedgehog (Shh) signaling pathway, which is involved in tissue regeneration.

Generalized Biomaterial-Cell Interaction Signaling:

G cluster_cell Cell biomaterial This compound -based Biomaterial receptor Cell Surface Receptors (e.g., Integrins) biomaterial->receptor Adsorption of ECM proteins and binding cascade Intracellular Signaling Cascade (e.g., Kinase activation) receptor->cascade transcription Transcription Factors (e.g., Gli for Shh pathway) cascade->transcription nucleus Nucleus transcription->nucleus response Cellular Response (e.g., Proliferation, Differentiation, Gene Expression) nucleus->response G cluster_uptake Endocytosis np This compound Nanoparticle membrane Cell Membrane clathrin Clathrin-coated pit formation membrane->clathrin Binding and invagination vesicle Endocytic Vesicle clathrin->vesicle Scission endosome Early Endosome vesicle->endosome Fusion lysosome Late Endosome / Lysosome endosome->lysosome Maturation release Drug Release lysosome->release pH-triggered

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of Sodium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methacrylate (B99206), the sodium salt of methacrylic acid, is a versatile monomer that plays a crucial role in the synthesis of a wide array of polymers with significant applications in the pharmaceutical, biomedical, and industrial fields. Its unique chemical structure, featuring a reactive vinyl group and an ionic carboxylate, dictates its reactivity, primarily characterized by its propensity to undergo polymerization. This technical guide provides a comprehensive overview of the chemical structure and reactivity of sodium methacrylate, with a focus on its polymerization behavior, other notable chemical transformations, and detailed experimental protocols.

Chemical Structure and Properties

This compound is an organic salt with the IUPAC name sodium 2-methylprop-2-enoate. It is a white, crystalline powder that is soluble in water.[1][2]

Molecular and Spectroscopic Data

The fundamental properties and spectral characteristics of this compound are summarized in the tables below.

Identifier Value
IUPAC Namesodium 2-methylprop-2-enoate[1][2]
SynonymsMethacrylic acid, sodium salt; Sodium 2-methyl-2-propenoate[2]
CAS Number5536-61-8[1]
Molecular FormulaC₄H₅NaO₂[1]
Molecular Weight108.07 g/mol [1]
SMILESC=C(C)C(=O)[O-].[Na+][2]
InChIInChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1[2]
Physical Property Value
AppearanceWhite crystalline powder[2]
Melting Point>300 °C[1]
SolubilitySoluble in water[2]
Spectroscopic Data Key Features
¹H NMR (D₂O)Signals corresponding to the vinyl protons and the methyl protons.
¹³C NMR (D₂O)Resonances for the carboxylate carbon, vinyl carbons, and the methyl carbon.[3][4]
FTIR (KBr)Characteristic absorption bands for the carboxylate (C=O) stretching vibrations (around 1549 cm⁻¹) and C=C stretching.[5]

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the carbon-carbon double bond, which readily participates in addition reactions, most notably polymerization. The carboxylate group influences the solubility and the properties of the resulting polymers.

Polymerization

This compound can be polymerized via several mechanisms, with free-radical and anionic polymerization being the most common.

Aqueous free-radical polymerization of this compound is a widely used method to produce water-soluble polymers (polyelectrolytes).[6][7]

  • Initiation: The polymerization is typically initiated by water-soluble initiators that generate free radicals upon thermal or photochemical decomposition. Common initiators include persulfates (e.g., ammonium (B1175870) persulfate, potassium persulfate) and azo compounds (e.g., 2,2′-azobis(2-methylpropionamidine) dihydrochloride, V-50).[6][8][9]

  • Propagation: The initiator radical adds to the double bond of a this compound monomer, forming a new radical species that subsequently adds to another monomer, propagating the polymer chain.

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The polymerization rate is influenced by factors such as monomer concentration, initiator concentration, temperature, and the ionic strength of the solution.[6][7]

Experimental Protocol: Aqueous Free-Radical Polymerization of this compound

This protocol describes a typical batch polymerization of this compound in an aqueous solution.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS, initiator)[8]

  • Deionized water (solvent)

  • Nitrogen gas

  • Methanol (for precipitation)

Procedure:

  • A desired amount of this compound is dissolved in deionized water in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[8]

  • The reaction flask is then placed in a preheated oil bath to maintain a constant temperature (e.g., 60-80 °C).[9]

  • A freshly prepared aqueous solution of ammonium persulfate is injected into the reaction mixture to initiate the polymerization.

  • The reaction is allowed to proceed for a specified time (e.g., 2-4 hours).

  • The polymerization is terminated by cooling the reaction mixture and exposing it to air.

  • The resulting polymer, poly(this compound), is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.[9]

Anionic polymerization of methacrylate esters can produce polymers with well-defined molecular weights and narrow molecular weight distributions (living polymerization). However, the direct anionic polymerization of this compound is less common due to the high reactivity of the methacrylate anion and potential side reactions. More frequently, poly(methacrylic acid) is synthesized via the anionic polymerization of a protected monomer (e.g., tert-butyl methacrylate), followed by hydrolysis of the ester groups.[10][11]

Initiators for the anionic polymerization of methacrylates are typically strong nucleophiles such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium) and Grignard reagents.[12][13] The reaction is usually carried out in aprotic solvents at low temperatures to minimize side reactions.[10]

Other Reactions

While this compound is the salt of a strong base and a weak acid, the methacrylate ester linkage in its polymers or in related methacrylate esters is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield methacrylic acid and the corresponding alcohol. The rate of hydrolysis is dependent on pH and temperature.[14][15][16]

The carboxylate group of this compound can be esterified to form various methacrylate esters. This is typically achieved by reacting this compound with an alkyl halide. Alternatively, transesterification reactions, where a methacrylate ester is reacted with an alcohol in the presence of a catalyst, can be used to produce different methacrylate esters.[17][18][19]

The double bond in this compound is electron-rich and can react with electrophiles. The carboxylate group, being a nucleophile, can react with electrophilic centers. However, the most prominent reaction at the double bond is polymerization. The reactivity of the methacrylate anion with biological nucleophiles is an area of interest in the context of the biocompatibility and toxicology of acrylate-based materials.[20][21]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis_of_Sodium_Methacrylate MA Methacrylic Acid reaction MA->reaction NaOH Sodium Hydroxide NaOH->reaction SMA This compound H2O Water reaction->SMA reaction->H2O

Synthesis of this compound.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Decomposition Monomer-Radical Monomer-Radical Radical (R.)->Monomer-Radical Addition to Monomer (M) Growing Polymer Chain (P.) Growing Polymer Chain (P.) Monomer-Radical->Growing Polymer Chain (P.) Addition of Monomers Polymer Polymer Growing Polymer Chain (P.)->Polymer Combination or Disproportionation

Free-Radical Polymerization Mechanism.

Experimental_Workflow_Polymerization A Dissolve this compound in Water B Purge with Nitrogen A->B C Heat to Reaction Temperature B->C D Inject Initiator Solution C->D E Polymerization D->E F Termination (Cooling) E->F G Precipitation in Methanol F->G H Filtration and Drying G->H I Characterization H->I

Experimental Workflow for Polymerization.

Conclusion

This compound is a key monomer in polymer science, offering a gateway to a vast range of functional polymers. Its reactivity, primarily driven by the vinyl group, allows for controlled polymerization through various mechanisms, leading to materials with tailored properties for diverse applications in research, drug development, and industry. A thorough understanding of its chemical structure, reactivity, and the experimental parameters governing its polymerization is essential for the rational design and synthesis of advanced polymeric materials.

References

An In-depth Technical Guide to 4-Methoxyphenylacetic Acid (CAS 104-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenylacetic acid (CAS 104-01-8), a compound of interest in pharmaceutical development and organic synthesis. This document elucidates its chemical and physical properties, synthesis methodologies, and analytical procedures. Furthermore, it delves into its known biological activities, including its role as a human metabolite and its potential as a biomarker for non-small cell lung cancer, alongside an exploration of its toxicological profile and associated hazards. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of its metabolic context and synthetic pathways.

Note on CAS Number: The initial query referenced CAS number 5536-61-8. However, the scientific literature and chemical databases consistently associate 4-Methoxyphenylacetic acid with CAS number 104-01-8 . CAS number 5536-61-8 corresponds to Sodium methacrylate. This guide will focus on 4-Methoxyphenylacetic acid under its correct CAS number, 104-01-8.

Chemical and Physical Properties

4-Methoxyphenylacetic acid, also known as homoanisic acid, is an aromatic carboxylic acid.[1] It presents as a white to pale yellow or off-white crystalline solid or flakes.[1][2][3] Its structure features a phenylacetic acid backbone with a methoxy (B1213986) group substituted at the para (4) position of the benzene (B151609) ring.[2][3] This compound is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[1]

PropertyValueSource(s)
CAS Number 104-01-8[2][4][5][6]
Molecular Formula C₉H₁₀O₃[2][4][5]
Molecular Weight 166.17 g/mol [2]
Appearance White to pale yellow/off-white crystalline solid/flakes[1][2][3]
Melting Point 84-86 °C[4]
Boiling Point 140 °C at 3 mmHg[4]
Water Solubility 18 mg/mL[2]
pKa 4.358 (at 25°C)[7]
LogP 1.42[5]

Synthesis and Analytical Methods

Synthesis Protocols

4-Methoxyphenylacetic acid can be synthesized through various routes. A common laboratory method involves the hydrolysis of 4-methoxybenzyl cyanide. Another documented method involves the oxidation of 4-methoxyphenylacetaldehyde.

Experimental Protocol 1: Hydrolysis of 4-Methoxybenzyl Cyanide [5]

This protocol details the synthesis of 4-methoxyphenylacetic acid from 4-methoxybenzyl cyanide.

  • Materials:

    • 4-Methoxybenzyl cyanide (60.0g, 408 mmol)

    • Sodium hydroxide (B78521) (80.0g, 2.0 mol)

    • Ethanol (60 ml)

    • Water (300 ml)

  • Procedure:

    • To a reaction flask, add 4-methoxybenzyl cyanide, sodium hydroxide, water, and ethanol.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction for completion (e.g., by TLC or HPLC).

    • After the reaction is complete, cool the mixture and adjust the pH to be acidic using a suitable acid (e.g., HCl).

    • Add water to the acidified mixture and stir to induce crystallization.

    • Collect the resulting solid by filtration.

    • Wash the solid with water and dry to yield 4-methoxyphenylacetic acid.

  • Expected Yield: 59.0g (87.1%) of a yellowish-white solid.[5]

Experimental Protocol 2: Oxidation of 4-Methoxyphenylacetaldehyde

This protocol describes the synthesis of 4-methoxyphenylacetic acid via the oxidation of 4-methoxyphenylacetaldehyde.

  • Materials:

    • 4-Methoxyphenylacetaldehyde

    • Dichloromethane

    • Sodium dihydrogen phosphate (B84403) buffer

    • 35% Hydrogen peroxide solution

    • 10% Sodium chlorite (B76162) solution

    • 20% Sodium hydroxide solution

    • Hydrochloric acid

  • Procedure:

    • Dissolve 4-methoxyphenylacetaldehyde in dichloromethane.

    • Add sodium dihydrogen phosphate buffer and 35% hydrogen peroxide solution.

    • Slowly add 10% sodium chlorite solution to the mixture at a temperature of 5-10 °C.

    • Upon reaction completion, basify the mixture with 20% sodium hydroxide solution and separate the layers.

    • Adjust the pH of the aqueous layer to 4-5 with hydrochloric acid.

    • Cool the solution to 0-5 °C and stir for 1 hour to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum at 45-50 °C to obtain 4-methoxyphenylacetic acid.

Analytical Methods

A reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for monitoring the synthesis of 4-methoxyphenylacetic acid and for quality assurance.[8]

  • Methodology:

    • Column: Hypersil C18

    • Mobile Phase: Acetonitrile-0.1 M potassium dihydrogen orthophosphate-triethylamine (40:59.95:0.05, v/v), with the pH adjusted to 3.0.[8]

    • Detection: UV at 280 nm.[8]

    • Temperature: Ambient.[8]

  • Validation: This method has been validated for accuracy, precision, linearity, robustness, and has a limit of detection of 4 x 10⁻⁹ g.[8]

Biological Activity and Mechanisms of Action

4-Methoxyphenylacetic acid is a compound with diverse biological relevance. It is a known human metabolite, a potential biomarker for disease, and has been used as a scaffold in the design of enzyme inhibitors.

Metabolic Role

4-Methoxyphenylacetic acid is a 4-O-methylated metabolite of catecholamines and is found in normal human urine, cerebrospinal fluid, and brain tissue.[3] The metabolic pathway of catecholamines, such as dopamine (B1211576) and norepinephrine, involves several enzymatic steps, including the action of catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), leading to the formation of various metabolites.

Catecholamine_Metabolism Dopamine Dopamine HVA Homovanillic Acid (HVA) Dopamine->HVA MAO, COMT Norepinephrine Norepinephrine MHPG MHPG Norepinephrine->MHPG MAO, COMT COMT COMT MAO MAO Four_MPAA 4-Methoxyphenylacetic Acid HVA->Four_MPAA Further Metabolism MHPG->Four_MPAA Further Metabolism

Fig. 1: Simplified Catecholamine Metabolism
Biomarker for Non-Small Cell Lung Cancer (NSCLC)

Metabolomic studies have identified 4-methoxyphenylacetic acid as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[2][5][9] In these studies, plasma levels of 4-methoxyphenylacetic acid were found to be significantly different between NSCLC patients and healthy controls, suggesting it could be a valuable component of a biomarker panel for early diagnosis.[2] The underlying mechanism for this alteration is not yet fully elucidated but may be related to tumor-induced changes in metabolic pathways.

15-Lipoxygenase Inhibition

Esters of 4-methoxyphenylacetic acid have been designed and synthesized as potential inhibitors of 15-lipoxygenase (15-LOX).[1] 15-LOX is an enzyme involved in the metabolism of polyunsaturated fatty acids and plays a role in inflammatory processes. Molecular docking studies have shown that the carbonyl group of these ester derivatives can orient towards the Fe(III)-OH moiety in the active site of the enzyme, with lipophilic interactions contributing to the inhibitory activity.[1]

LOX_Inhibition cluster_0 15-Lipoxygenase (15-LOX) Active Site Fe_OH Fe(III)-OH Lipophilic_Pocket Lipophilic Pocket Four_MPAA_Ester 4-Methoxyphenylacetic Acid Ester Four_MPAA_Ester->Fe_OH Carbonyl Interaction (Hydrogen Bonding) Four_MPAA_Ester->Lipophilic_Pocket Lipophilic Interaction Inhibition Inhibition Four_MPAA_Ester->Inhibition Inhibition->Fe_OH

Fig. 2: 15-LOX Inhibition by 4-MPAA Esters

Hazards and Toxicology

4-Methoxyphenylacetic acid is associated with several hazards and requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][6]

GHS Hazard Information
  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[5][6]

    • H318: Causes serious eye damage.[5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Toxicological Data
TestSpeciesRouteValueSource
LD50RatOral1550 mg/kg[1]
LD50MouseIntraperitoneal504 mg/kg[1]
Safety and Handling
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of inadequate ventilation, use a respiratory protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe in dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • If Inhaled: Move person into fresh air and keep comfortable for breathing.

Conclusion

4-Methoxyphenylacetic acid (CAS 104-01-8) is a versatile chemical compound with established roles in organic synthesis and emerging significance in biomedical research. Its well-defined chemical properties and synthesis routes make it an accessible building block for the development of novel pharmaceuticals, particularly as a scaffold for enzyme inhibitors. The identification of this compound as a potential biomarker for NSCLC highlights its relevance in diagnostic research. However, its hazardous properties necessitate strict adherence to safety protocols during handling and storage. This technical guide provides a foundational understanding of 4-methoxyphenylacetic acid, intended to support and inform the work of researchers and professionals in the field of drug development and chemical science. Further research into its precise mechanisms of action in biological systems will undoubtedly unveil new applications for this valuable compound.

References

Solubility of Sodium Methacrylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium methacrylate (B99206) in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of organic salts, which can be adapted for sodium methacrylate.

Overview of this compound Solubility

Based on available information, the following qualitative solubility characteristics can be summarized:

Solvent ClassSolventSolubilityReference / Inference
Protic Solvents WaterHighly Soluble[1][2][3][4][5][6][7][8][9][10]
MethanolLikely SolublePoly(acrylic acid, sodium salt) is soluble in methanol.[11]
EthanolLikely SolublePoly(acrylic acid, sodium salt) is soluble in ethanol.[11]
Aprotic Solvents AcetonePoorly Soluble / InsolubleAcetone is used to precipitate this compound during its synthesis.[2][10] The related polymer precipitates from acetone.[11]
Tetrahydrofuran (THF)Likely SolubleThe related polymer, poly(acrylic acid, sodium salt), is soluble in THF.[11]
Diethyl EtherLikely InsolubleThe related polymer precipitates from ether.[11]
HexaneLikely InsolubleThe related polymer precipitates from hexane.[11]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong organic solvent capable of dissolving many inorganic salts and polymers like polymethylmethacrylate.[12][13]

Note: Solubility of the monomer is inferred from the solubility of its corresponding polymer or its use as an anti-solvent in synthesis. Direct experimental data for the monomer is recommended for precise applications.

Experimental Protocol for Solubility Determination

Determining the precise solubility of this compound in a specific organic solvent requires a structured experimental approach. The following protocol is a generalized method based on standard practices for measuring the solubility of organic salts.[14][15]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Principle: An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated, solid-free solution is then measured.[14][15]

Materials and Equipment:

  • Anhydrous this compound (≥99% purity)

  • High-purity anhydrous organic solvent of interest

  • Temperature-controlled shaker or agitator (e.g., orbital shaker, magnetic stirrer with hotplate)

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (vacuum oven, desiccator)

  • Schlenk line or glovebox for handling hygroscopic materials[14][15][16]

Procedure:

  • Sample Preparation:

    • Add an excess amount of anhydrous this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a glass vial or flask). The presence of visible solid material after equilibration is essential to ensure saturation.

    • For hygroscopic compounds or solvents, it is critical to perform these steps under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption.[14][16]

  • Equilibration:

    • Place the sealed container in a temperature-controlled agitator set to the desired experimental temperature (e.g., 298.15 K).

    • Stir the suspension vigorously for a predetermined period to ensure equilibrium is reached. A typical duration is 20-24 hours.[14][15] Preliminary experiments may be necessary to determine the minimum time to reach equilibrium by taking measurements at various time points (e.g., 20, 48, and 72 hours).[14][15]

  • Sample Clarification:

    • Once equilibrium is achieved, stop the agitation and allow the suspension to settle for a short period.

    • To separate the undissolved solid, centrifuge the sample at a high speed.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and pass it through a syringe filter to remove any remaining solid particulates. This step is crucial for accurate concentration measurement.

  • Concentration Measurement (Choose one method):

    • Method A: High-Performance Liquid Chromatography (HPLC) [14][15]

      • Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

      • Inject the diluted sample into an HPLC system equipped with an appropriate column and detector (e.g., UV detector for the methacrylate anion).

      • Quantify the concentration by comparing the peak area to a pre-established calibration curve prepared with known concentrations of this compound.

    • Method B: Gravimetric Analysis [17]

      • Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed container.

      • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

      • Once the solvent is fully removed, cool the container in a desiccator and weigh it again.

      • The mass of the remaining solid represents the amount of dissolved this compound. Calculate the solubility in terms of g/100g of solvent or g/100mL of solvent.

  • Data Reporting:

    • Report the solubility as a mean value with standard deviation from at least three independent experiments.

    • Clearly state the solvent, the temperature, and the analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Determining this compound Solubility cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Solid-Liquid Separation cluster_analysis 4. Concentration Analysis cluster_result 5. Final Result A Add excess anhydrous This compound to solvent B Seal container A->B C Agitate at constant temperature (e.g., 24h) B->C D Centrifuge suspension C->D E Filter supernatant (0.22 µm syringe filter) D->E F Obtain clear, saturated solution (filtrate) E->F G Gravimetric Method F->G H HPLC Method F->H I Evaporate solvent G->I K Dilute sample H->K J Weigh residue I->J M Calculate Solubility (e.g., g/100mL) J->M L Inject into HPLC K->L L->M

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Polymerization of Sodium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core principles and methodologies involved in the polymerization of sodium methacrylate (B99206) (NaMA). Poly(sodium methacrylate) is a polyelectrolyte with significant applications in various fields, including drug delivery, biomaterials, and industrial processes, owing to its pH-responsive behavior and biocompatibility. This document details the primary polymerization techniques, offering insights into reaction mechanisms, experimental protocols, and the resulting polymer characteristics to aid researchers in the synthesis of well-defined polymers for their specific applications.

Introduction to this compound Polymerization

This compound is the sodium salt of methacrylic acid. Its polymerization results in poly(this compound), a polymer with a repeating carboxylate group along its backbone. The ionic nature of this polymer imparts unique solution properties, including viscosity changes and conformational transitions in response to variations in pH and ionic strength. The ability to control the molecular weight, polydispersity, and architecture of poly(this compound) is crucial for its performance in advanced applications. This guide explores the four principal methods for NaMA polymerization: free radical polymerization, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization.

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique significantly impacts the characteristics of the resulting poly(this compound). While free radical polymerization is a robust and straightforward method, controlled radical polymerization techniques like ATRP and RAFT offer precise control over the polymer architecture. Anionic polymerization, though sensitive to impurities, can also yield well-defined polymers.

Free Radical Polymerization

Free radical polymerization is a widely used method for polymer synthesis. It involves the initiation of a chain reaction by free radicals, followed by propagation and termination steps. For this compound, this is typically carried out in an aqueous solution using a water-soluble initiator.

Key Characteristics:

  • Simplicity: The experimental setup is relatively simple.

  • Robustness: It is tolerant to a wide range of functional groups and reaction conditions.

  • Broad Molecular Weight Distribution: This method generally produces polymers with a high polydispersity index (PDI > 1.5).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.

Key Characteristics:

  • Control: Excellent control over molecular weight and low PDI (< 1.3).

  • Versatility: Enables the synthesis of various polymer architectures, such as block copolymers and star polymers.

  • Catalyst Removal: Requires the removal of the metal catalyst from the final product, which can be a drawback for biomedical applications.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over polymer synthesis. It utilizes a chain transfer agent (CTA) to mediate the polymerization process, allowing for the synthesis of polymers with complex architectures and low polydispersity.

Key Characteristics:

  • Broad Monomer Scope: Applicable to a wide variety of monomers.

  • Control: Produces polymers with well-defined molecular weights and narrow PDIs.

  • Color: The resulting polymers can sometimes be colored due to the presence of the thiocarbonylthio group from the CTA.

Anionic Polymerization

Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions. It involves the initiation by a nucleophile and propagation with a carbanionic active center.

Key Characteristics:

  • High Control: Can yield polymers with very low PDI (often < 1.1).

  • Sensitivity: Extremely sensitive to protic impurities and requires stringent reaction conditions.

  • Monomer Purity: Requires highly purified monomers and solvents.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from various polymerization methods for this compound, compiled from the literature. These values serve as a general guide and can vary based on specific reaction conditions.

Table 1: Free Radical Polymerization of this compound

Initiator[Monomer] (M)[Initiator] (mM)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
V-801.85-Room Temp910.11,230,000-2.65
AIBNSolid State---100---

Data adapted from references[1][2].

Table 2: Controlled Radical Polymerization of this compound

MethodInitiator/CTA[Monomer]:[Initiator/CTA]:[Catalyst]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Photo-LivingV-80/HTEMPO[NaMA]0 = 9.25 mM, HTEMPO/V-80 = 1.06WaterRoom Temp949.324,1001.80

Data adapted from reference[2].

Detailed Experimental Protocols

This section provides detailed methodologies for the key polymerization techniques discussed. These protocols are intended as a starting point and may require optimization for specific research needs.

Protocol for Aqueous Free Radical Polymerization of this compound

Materials:

  • This compound (NaMA)

  • 2,2′-Azobis{2-methyl-N-[1,1-bis(hydroxymethyl)-2-hydroxyethyl]-propionamide} (V-80) (or other water-soluble initiator)

  • Distilled water

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Nitrogen or Argon source for degassing

Procedure:

  • Dissolve the desired amount of this compound in distilled water in the reaction vessel to achieve the target monomer concentration.

  • Add the water-soluble initiator (e.g., V-80) to the monomer solution. The initiator concentration will influence the final molecular weight.

  • Degas the solution by bubbling with an inert gas (N2 or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • While maintaining an inert atmosphere, heat the reaction mixture to the desired temperature (typically 60-80 °C for thermal initiators) and stir.

  • Monitor the polymerization progress over time by taking aliquots and analyzing for monomer conversion (e.g., via 1H NMR or gravimetry).

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purify the polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the solid polymer.

Protocol for Aqueous Atom Transfer Radical Polymerization (ATRP) of this compound

Materials:

  • This compound (NaMA)

  • Ethyl α-bromoisobutyrate (EBiB) (or other suitable initiator)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy) (or other suitable ligand)

  • Distilled water

  • Reaction vessel (e.g., Schlenk flask with a magnetic stirrer)

  • Inert gas supply (N2 or Ar)

Procedure:

  • To the Schlenk flask, add CuBr and bpy under an inert atmosphere.

  • In a separate flask, dissolve NaMA in degassed distilled water.

  • Transfer the degassed monomer solution to the Schlenk flask containing the catalyst system via a cannula.

  • Add the initiator (EBiB) to the reaction mixture via a syringe.

  • Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90 °C).

  • Allow the polymerization to proceed for the desired time. Monitor the reaction by taking samples under inert conditions.

  • Terminate the polymerization by cooling the flask and exposing the contents to air.

  • To remove the copper catalyst, pass the polymer solution through a column filled with neutral alumina.

  • Purify the polymer by dialysis against deionized water and then lyophilize.

Protocol for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

Materials:

  • This compound (NaMA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or other suitable RAFT agent)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) (or other suitable initiator)

  • 1,4-Dioxane and Water (or other suitable solvent system)

  • Reaction vessel (e.g., Schlenk tube with a magnetic stirrer)

  • Inert gas supply (N2 or Ar)

Procedure:

  • In the Schlenk tube, dissolve NaMA, the RAFT agent (CPADB), and the initiator (ACVA) in the chosen solvent system.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the specified time.

  • Terminate the reaction by rapid cooling (e.g., immersing the tube in an ice bath) and exposing the mixture to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., acetone (B3395972) or ethanol).

  • Redissolve the polymer in water and purify by dialysis, followed by lyophilization.

Protocol for Anionic Polymerization of this compound (via a protected monomer)

Anionic polymerization of this compound directly is challenging due to the reactivity of the carboxylate group. A common strategy is to polymerize a protected monomer, such as tert-butyl methacrylate (tBMA), followed by deprotection.

Materials:

  • tert-Butyl methacrylate (tBMA), rigorously purified and dried

  • sec-Butyllithium (s-BuLi) (or other suitable initiator)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • High-vacuum line and glassware

  • Trifluoroacetic acid (TFA) for deprotection

Procedure:

  • Polymerization of tBMA:

    • Under high vacuum, distill THF into a reaction flask.

    • Cool the flask to -78 °C (dry ice/acetone bath).

    • Add the initiator (s-BuLi) via syringe.

    • Slowly add the purified tBMA monomer to the initiator solution.

    • Allow the polymerization to proceed for several hours at -78 °C.

    • Terminate the polymerization by adding degassed methanol (B129727).

  • Purification of Poly(tert-butyl methacrylate) (PtBMA):

    • Precipitate the polymer in a non-solvent like methanol or a methanol/water mixture.

    • Dissolve the polymer in a minimal amount of THF and re-precipitate.

    • Dry the PtBMA under vacuum.

  • Deprotection to Poly(methacrylic acid):

    • Dissolve the PtBMA in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid and stir at room temperature overnight.

  • Conversion to Poly(this compound):

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the resulting poly(methacrylic acid) in water and neutralize with a stoichiometric amount of sodium hydroxide (B78521) solution.

    • Purify the final poly(this compound) by dialysis and recover by lyophilization.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows associated with this compound polymerization.

Overview of Polymerization Pathways

Polymerization_Pathways NaMA This compound (Monomer) FRP Free Radical Polymerization NaMA->FRP ATRP ATRP NaMA->ATRP RAFT RAFT NaMA->RAFT Anionic Anionic Polymerization NaMA->Anionic Polymer_FRP Poly(this compound) (High PDI) FRP->Polymer_FRP Polymer_Controlled Poly(this compound) (Low PDI) ATRP->Polymer_Controlled RAFT->Polymer_Controlled Anionic->Polymer_Controlled

Caption: Overview of polymerization methods for this compound.

Mechanism of Free Radical Polymerization

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Decomposition Monomer-Radical (RM•) Monomer-Radical (RM•) Radical (R•)->Monomer-Radical (RM•) + Monomer (M) Growing Chain (RMn•) Growing Chain (RMn•) Monomer-Radical (RM•)->Growing Chain (RMn•) + n(M) Dead Polymer Dead Polymer Growing Chain (RMn•)->Dead Polymer Combination or Disproportionation ATRP_Mechanism activation P-X + M(n) Activation (k_act) deactivation P• + X-M(n+1) Deactivation (k_deact) activation:r->deactivation:p active Active Radical (P•) deactivation:p->active propagation P• + Monomer Propagation (k_p) polymer Polymer (P-M-X) propagation->polymer dormant Dormant Species (P-X) dormant->activation:p active->propagation RAFT_Mechanism Initiation Initiator -> Radical (I•) Propagation1 I• + Monomer -> Pn• Initiation->Propagation1 Addition Pn• + RAFT Agent -> Intermediate Radical Propagation1->Addition Fragmentation Intermediate Radical -> Pm• + Dormant Polymer Addition->Fragmentation Reinitiation Pm• + Monomer -> P• Fragmentation->Reinitiation Equilibrium Main RAFT Equilibrium Reinitiation->Equilibrium Equilibrium->Addition Polymerization_Workflow start Start reagents Prepare Monomer, Initiator, Solvent start->reagents setup Assemble Reaction Apparatus reagents->setup degas Degas Reaction Mixture setup->degas polymerize Initiate and Run Polymerization degas->polymerize terminate Terminate Reaction polymerize->terminate purify Purify Polymer (e.g., Dialysis) terminate->purify characterize Characterize Polymer (GPC, NMR) purify->characterize end End characterize->end

References

An In-depth Technical Guide to Sodium Methacrylate: Molecular Properties and Biomedical Effects

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methacrylate (B99206) (SMA), the sodium salt of methacrylic acid, is a versatile vinyl monomer that serves as a critical building block in the synthesis of a wide array of functional polymers and hydrogels.[1] Its chemical structure, featuring a reactive vinyl group, allows it to readily undergo free-radical polymerization, forming long polymer chains or integrating into complex co-polymer networks.[1] This reactivity, combined with the ionic nature conferred by the sodium carboxylate group, makes poly(sodium methacrylate) and its copolymers highly hydrophilic and responsive to environmental stimuli such as pH.[1][2]

These characteristics are pivotal to its extensive application in biomedical fields, particularly in the design of advanced drug delivery systems, tissue engineering scaffolds, and bone cements.[1] This technical guide provides a comprehensive overview of the molecular properties of this compound and delves into its biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Physicochemical Properties of this compound

This compound is a white to off-white, crystalline powder that is highly soluble in water.[1][3][4] The monomer's stability and polymerization behavior are central to its utility.

PropertyValueReference(s)
IUPAC Name sodium;2-methylprop-2-enoate[1][5]
CAS Number 5536-61-8[1][3][6]
Molecular Formula C₄H₅NaO₂[6][7]
Molecular Weight 108.07 g/mol [5][6][7][8]
Appearance White to off-white crystalline powder[1][3][9]
Melting Point 300 °C (lit.)[4][5][8]
Solubility Soluble in water[4][5][7][8]
Purity ≥ 97-99%[3][5]

Core Applications in Drug Development and Research

The unique properties of this compound make it a valuable component in various biomedical applications, primarily through its polymerization into hydrogels and other polymeric materials.

  • Stimuli-Responsive Hydrogels: this compound is instrumental in creating "smart" hydrogels that respond to changes in environmental pH.[1] The carboxylate groups in the polymer network become protonated at low pH, causing the hydrogel to shrink, and deprotonated at higher pH, leading to swelling. This property is harnessed to design drug delivery systems that release their therapeutic payload in a controlled manner under specific physiological conditions, such as the different pH environments of the gastrointestinal tract.[1][2]

  • Tissue Engineering: When incorporated into scaffolds, such as those made from sodium alginate or carboxymethyl chitosan, this compound significantly enhances mechanical strength and can improve cell adhesion.[1] Studies have shown that incorporating it into photocrosslinked alginate hydrogels leads to increased cell adhesion rates, with cell viability exceeding 95%.[1]

  • Bone Cements: In orthopedics, this compound is used in the formulation of poly(methyl methacrylate) (PMMA) based bone cements. Its inclusion can improve the mechanical properties and biocompatibility of the cement.[1]

Biological Effects of this compound and its Polymers

The interaction of this compound-based materials with biological systems is a critical aspect of their application. Key considerations include biocompatibility and cytotoxicity.

Biocompatibility

Polymers derived from this compound are generally considered biocompatible.[1] However, biocompatibility can be influenced by factors such as molecular weight, cross-linking density, and the presence of co-monomers. One study found that linear poly(this compound) had an IC₅₀ (the concentration at which growth is inhibited by 50%) of approximately 1% w/w in human retinal epithelial cells (ARPE-19).[10]

Polymer FormulationNumber Average Molecular Weight (MWn)IC₅₀ (ARPE-19 cells, 72h)Reference
Linear Poly(this compound)13,000 g/mol ~1% w/w[10]
Copolymer with 2-hydroxyethyl methacrylamide21,000 g/mol >1% w/w[10]
Dodecane-modified Copolymer25,000 g/mol 0.05% w/w[10]
Cholesterol-modified Copolymer23,000 g/mol >0.5% w/w[10]

Data sourced from a preliminary biocompatibility study on ophthalmic hydrogel substitutes.[10]

Cytotoxicity

While the polymer form is generally biocompatible, residual unpolymerized methacrylate monomers can exhibit cytotoxicity.[11][12] The cytotoxicity of various methacrylate monomers has been evaluated, and it is known that these effects can be mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[11][13] The primary cellular defense against this toxicity involves conjugation with glutathione (B108866) (GSH), which detoxifies the monomers.[11][12]

The cytotoxicity ranking of several common monomers has been established as: bisphenol A bis 2-hydroxypropyl methacrylate (bisGMA) > urethane (B1682113) dimacrylate (UDMA) > triethyleneglycol dimacrylate (3G) > 2-hydroxyethyl methacrylate (HEMA) > methyl methacrylate (MMA).[14]

Effects on Signaling Pathways

Recent research suggests that methacrylate-based materials can actively modulate cellular signaling pathways. For instance, poly(methacrylic acid-co-methyl methacrylate) beads have been shown to promote a vascular regenerative response by modulating the Sonic hedgehog (Shh) signaling pathway.[15] In a subcutaneous mouse model, these beads increased vessel formation and were associated with a higher density of cells expressing Shh and its receptor, Patched 1 (Ptch1), indicating an activation of this critical developmental pathway.[15]

G cluster_pathway Simplified Sonic Hedgehog (Shh) Pathway Activation MAA Methacrylic Acid (MAA) Based Biomaterial Shh Shh Ligand Expression MAA->Shh promotes Ptch1 Patched-1 (Ptch1) Receptor Shh->Ptch1 binds to Smo Smoothened (Smo) Receptor Shh->Smo relieves inhibition of Ptch1->Smo inhibits Gli Gli Transcription Factors Smo->Gli activates TargetGenes Target Gene Expression (e.g., for Vascular Regeneration) Gli->TargetGenes promotes transcription of

Modulation of the Shh signaling pathway by MAA-based materials.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound polymers, the preparation of hydrogels, and the evaluation of cytotoxicity.

Protocol: Synthesis of Poly(this compound)

This protocol describes the free-radical polymerization of this compound in an aqueous solution.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) or Potassium persulfate (initiator)[16][17]

  • Deionized water

  • Nitrogen gas

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration in the reaction vessel.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: While maintaining the nitrogen atmosphere and stirring, heat the solution to the desired reaction temperature (typically 60-80 °C).

  • Polymerization: Dissolve the initiator (e.g., APS) in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.

  • Reaction: Maintain the temperature and stirring for a specified period (e.g., 2-5 hours) to allow the polymerization to proceed to completion.[18]

  • Purification: Cool the resulting viscous polymer solution. The polymer can be purified by dialysis against deionized water using appropriate molecular weight cutoff (MWCO) tubing to remove unreacted monomer and initiator, followed by lyophilization to obtain a solid product.[10]

Protocol: Preparation of a Cross-linked Hydrogel

This protocol outlines the creation of a chemically cross-linked hydrogel, a common application for this compound.

Materials:

  • This compound (monomer)

  • N,N'-methylenebisacrylamide (MBA) (cross-linker)[17]

  • Ammonium persulfate (APS) (initiator)[17]

  • Deionized water

Procedure:

  • Monomer Solution: In a beaker, dissolve the specified amounts of this compound and the cross-linker (MBA) in deionized water.

  • Initiation: Add the initiator (APS) to the solution and stir until it is fully dissolved.

  • Gelation: Pour the solution into a mold (e.g., between two glass plates separated by a spacer).

  • Curing: Place the mold in an oven at a controlled temperature (e.g., 50-70 °C) for several hours, or until gelation is complete.[16]

  • Washing: After curing, remove the hydrogel from the mold and immerse it in a large volume of deionized water. Wash the hydrogel for several days, changing the water frequently, to remove any unreacted chemicals.[16]

  • Drying: The purified hydrogel can be dried in an oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

G cluster_workflow Workflow: Hydrogel Synthesis and Characterization A 1. Prepare Aqueous Solution (Monomer, Cross-linker) B 2. Add Initiator (e.g., APS) A->B C 3. Pour into Mold & Thermal Curing B->C D 4. Washing & Purification (Remove Unreacted Species) C->D E 5. Drying (Obtain Xerogel) D->E F Characterization (Swelling, Mechanical Tests) E->F

Generalized workflow for cross-linked hydrogel preparation.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a method for assessing the cytotoxicity of materials based on this compound using an MTT assay.

Materials:

  • L929 fibroblast cells or another suitable cell line[19][20]

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Material extracts (prepared by incubating the test material in culture medium)[19]

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution[21]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[19]

  • Material Extraction: Prepare extracts by incubating a known amount of the test material (e.g., 100 mg) in a specific volume of cell culture medium (e.g., 1 mL) for a defined period (e.g., 24-72 hours).[19]

  • Cell Treatment: Remove the old medium from the cells and replace it with various dilutions of the prepared material extracts. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control group.

Conclusion

This compound is a monomer of significant importance in the biomedical and pharmaceutical sciences. Its fundamental physicochemical properties, particularly its molecular weight and capacity for polymerization, enable the creation of advanced materials with tailored functions. The resulting polymers and hydrogels are central to the development of sophisticated drug delivery systems, tissue engineering scaffolds, and other medical materials. While generally demonstrating good biocompatibility, careful consideration of potential cytotoxicity from residual monomers is essential for safe and effective application. Ongoing research continues to uncover novel biological effects, such as the modulation of key signaling pathways, promising to expand the therapeutic utility of this compound-based biomaterials in the future.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium methacrylate (B99206). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental context, and visual representation of key processes.

Physical Properties of Sodium Methacrylate

This compound is the sodium salt of methacrylic acid. It typically appears as a white to off-white crystalline or fine powder.[1][2][3] It is known to be soluble in water.[2][3][4][5][6][7][8][9]

Table 1: Quantitative Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H5NaO2[2][5][10][11]
Molecular Weight 108.07 g/mol [4][6][7][11]
Appearance White to off-white powder/crystal[1][2][3][5]
Melting Point 300 °C (lit.)[4][5][8][9]
Density 2.703 g/cm³[5][6][9][10]
Solubility in Water Soluble[1][2][3][4][5][6][7][8][9]
Flash Point 74.2 °C[6]
Boiling Point 160.5 °C at 760 mmHg[6]

Chemical Properties of this compound

The chemical behavior of this compound is dominated by the reactivity of its vinyl group, which readily undergoes polymerization.[1] This property is fundamental to its application in the synthesis of a wide range of polymers and hydrogels.[1]

Table 2: Chemical Identifiers and Properties of this compound

PropertyValue/DescriptionSource(s)
IUPAC Name sodium;2-methylprop-2-enoate[4][7]
CAS Number 5536-61-8[1][2][10][11]
EC Number 226-896-5[4][6]
pKa The pKa of the conjugate acid, methacrylic acid, is approximately 4.65.[12] This indicates that this compound, as the salt of a weak acid, will form a basic solution in water.[12]
Reactivity The primary reactivity involves free-radical polymerization of the vinyl group.[1] It is used to synthesize functional polymers and hydrogels.[1] The polymerization can be exothermic, which requires careful temperature control during synthesis.[1][7][1][7]
Purity Commercially available with purity ≥ 97% to 99%.[3][4]

Experimental Protocols

While specific, detailed experimental protocols are proprietary to manufacturers and research labs, the general methodologies for synthesis and polymerization can be outlined.

3.1. Synthesis of this compound

This compound is typically synthesized by the neutralization of methacrylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.[4]

Experimental Workflow for this compound Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product MA Methacrylic Acid Mixing Controlled mixing and agitation MA->Mixing NaOH Sodium Hydroxide Solution NaOH->Mixing Reaction Neutralization Reaction (Exothermic, requires cooling) Mixing->Reaction Initiation at 55-65°C Drying Drying (e.g., spray drying) Reaction->Drying Aqueous solution of this compound SM_Powder This compound Powder Drying->SM_Powder

A simplified workflow for the synthesis of this compound.

A common method involves the following steps:

  • Preparation of Reactants : High-purity methacrylic acid and a sodium base (e.g., sodium hydroxide) are prepared.[1]

  • Reaction : The sodium base solution is slowly added to the methacrylic acid with efficient agitation to manage the exothermic nature of the reaction.[1] The temperature is typically controlled to remain below 80°C to prevent premature polymerization.[1]

  • Purification/Isolation : The resulting aqueous solution of this compound can be used directly, or the product can be isolated. Unreacted components may be removed by distillation.[1]

  • Drying : To obtain a solid product, methods like spray drying are employed to yield a powder with low water content.[1]

3.2. Free Radical Polymerization of this compound

The polymerization of this compound is a key application and is typically initiated by free radicals.

Logical Relationship for Polymerization

cluster_components Polymerization Components cluster_steps Polymerization Steps cluster_result Result Monomer This compound Monomer Initiation Initiation (Radical Formation) Monomer->Initiation Initiator Free Radical Initiator (e.g., persulfates) Initiator->Initiation Solvent Aqueous Solution Solvent->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination (Chain Combination/Disproportionation) Propagation->Termination Polymer Poly(this compound) Termination->Polymer

The fundamental steps of free-radical polymerization of this compound.

A general protocol for polymerization in an aqueous solution would involve:

  • Monomer Solution Preparation : this compound is dissolved in deionized water to the desired concentration.

  • Initiator Addition : A water-soluble free-radical initiator (e.g., ammonium (B1175870) persulfate) is added to the solution.

  • Polymerization Reaction : The solution is heated to a specific temperature (e.g., 5-60 °C) to initiate the polymerization.[13] The reaction is allowed to proceed for a set amount of time to achieve the desired molecular weight.

  • Termination and Isolation : The polymerization can be terminated by cooling or by adding an inhibitor. The resulting polymer, poly(this compound), can then be purified.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[3][5][14]

Table 3: Hazard and Safety Information for this compound

Hazard CategoryDescriptionPrecautionary MeasuresSource(s)
Skin Irritation Causes skin irritation.Wear protective gloves and clothing.[5][14]
Eye Irritation Causes serious eye irritation.Wear eye protection. In case of contact, rinse with water and seek medical advice.[5][14]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.[5][14]
Storage Store in a cool, dry, and well-ventilated place. Keep away from heat and moisture.Store in a tightly closed container.[3][10]
Incompatible Materials Strong oxidizing agents, peroxides.Store away from incompatible materials.[10][14]

Personal Protective Equipment (PPE) Workflow

cluster_handling Handling this compound cluster_ppe Required Personal Protective Equipment Handling Handling the solid or its solutions Gloves Gloves (Neoprene or nitrile rubber) Handling->Gloves EyeProtection Eye Protection (Chemical goggles) Handling->EyeProtection Clothing Protective Clothing Handling->Clothing Respiratory Respiratory Protection (NIOSH-certified dust mask) Handling->Respiratory

Recommended PPE for handling this compound.

Applications in Research and Development

This compound is a versatile monomer used in the synthesis of functional polymers and hydrogels with tailored properties.[1] Its ionic nature makes it a key component in the development of:

  • Superabsorbent Polymers : Due to its ability to form cross-linked polymers that can absorb large amounts of water.[3]

  • Biomedical Hydrogels : For applications in tissue engineering and drug delivery, where it can enhance mechanical strength and water absorption.[1]

  • pH-Responsive Materials : The carboxylate group allows for the creation of smart hydrogels that respond to changes in pH, which is valuable for controlled drug release systems.[1]

  • Dispersants : Used as a dispersant in various formulations, including coatings.[3][9]

References

The Core Mechanism of Sodium Methacrylate Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polymerization mechanisms of sodium methacrylate (B99206) (NaMA), a versatile water-soluble monomer crucial for the synthesis of functional polymers and hydrogels in various scientific and biomedical applications. The document details the predominant polymerization pathways, kinetic influences, and experimental methodologies, presenting quantitative data and process workflows to support advanced research and development.

Introduction to Sodium Methacrylate Polymerization

This compound (NaMA) is the sodium salt of methacrylic acid and is characterized by a vinyl group susceptible to polymerization. Its ionic nature and high water solubility make it a key component in the development of polyelectrolytes, superabsorbent hydrogels, pH-responsive drug delivery systems, and materials for tissue engineering. The polymerization of NaMA is predominantly achieved through free-radical mechanisms, which can be conducted via conventional or controlled/living techniques to tailor the resulting polymer's molecular weight, architecture, and functionality.

Free-Radical Polymerization (FRP)

The most common method for polymerizing NaMA is aqueous free-radical polymerization. This chain-growth process involves three fundamental stages: initiation, propagation, and termination.

  • Initiation: The process begins with the decomposition of an initiator molecule (e.g., a persulfate or an azo compound) into primary radicals (R•). These highly reactive species then add to the double bond of a NaMA monomer, forming a monomer radical.

  • Propagation: The newly formed monomer radical rapidly adds to subsequent NaMA monomers, extending the polymer chain. This step is characterized by the propagation rate constant, kp.

  • Termination: The growth of a polymer chain is halted when two propagating radicals react with each other. This can occur through two primary mechanisms: combination (where two chains form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains). This stage is described by the termination rate constant, kt.

FRP_Mechanism

Factors Influencing Aqueous FRP of this compound

The aqueous polymerization of NaMA is highly sensitive to reaction conditions due to its polyelectrolyte nature.

  • pH and Degree of Ionization: The methacrylate group's state of ionization is governed by the solution's pH. For methacrylic acid, the pKa is approximately 4.7.[1] In its ionized (deprotonated) state, as with NaMA, electrostatic repulsion exists between the negatively charged monomer and the propagating radical chain, which also carries a negative charge. This repulsion can significantly decrease both the propagation (kp) and termination (kt) rate coefficients compared to the non-ionized form.[2]

  • Monomer and Salt Concentration: The polymerization rate is affected by both monomer and electrolyte (salt) concentration.[2] Increasing the ionic strength of the solution by adding salt can screen the electrostatic repulsions, leading to an increase in the polymerization rate.[2] However, the propagation rate constant (kp) for non-ionized methacrylic acid has been observed to decrease with increasing monomer concentration in aqueous solutions.[3]

  • Initiator Concentration: The rate of polymerization is generally proportional to the square root of the initiator concentration.[4] Consequently, a higher initiator concentration leads to a faster reaction but results in polymers with lower molecular weight, as more chains are initiated simultaneously.[4][5]

pH_Effect

Controlled/Living Radical Polymerization (CLRP)

To synthesize poly(this compound) (PNaMA) with well-defined molecular weights, narrow molecular weight distributions (Đ < 1.5), and complex architectures, controlled/living radical polymerization techniques are employed. These methods introduce a dynamic equilibrium between active (propagating) radicals and dormant species, minimizing irreversible termination reactions.

Nitroxide-Mediated Polymerization (NMP)

NMP utilizes a stable nitroxide radical (e.g., TEMPO or its derivatives) to reversibly cap the propagating polymer chain end. This forms a dormant alkoxyamine species. The C-O bond in the alkoxyamine is thermally labile and can homolytically cleave to regenerate the propagating radical and the nitroxide. This activation-deactivation equilibrium maintains a very low concentration of active radicals, suppressing termination events. The aqueous photo-living radical polymerization of NaMA has been successfully achieved using initiators like V-80 and a water-soluble nitroxide mediator such as 4-hydroxy-TEMPO (HTEMPO).[6]

NMP_Mechanism

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CLRP method that employs a transition metal complex (commonly copper-based) as a catalyst. The catalyst reversibly transfers a halogen atom between the dormant polymer chain (macroinitiator) and the active propagating radical. The equilibrium is designed to heavily favor the dormant species. The successful ATRP of NaMA in water has been reported, though it is highly sensitive to pH and the choice of initiator.[7]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization achieves control through a degenerative chain transfer process using a thiocarbonylthio compound as a RAFT agent. Propagating radicals add to the RAFT agent, forming an intermediate radical that fragments to release a new radical, leaving the original propagating chain in a dormant state. RAFT has been successfully applied to the polymerization of methacrylic acid in water, which serves as a close model for NaMA, yielding well-defined polymers with low dispersity.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from literature on the polymerization of this compound and related monomers, illustrating the effects of various reaction parameters.

Table 1: HTEMPO-Mediated Photopolymerization of this compound (NaMA) [6] Conditions: [NaMA] = 9.25 mmol, [V-80] = 0.0448 mmol, [HTEMPO] = 0.0440 mmol, in 1 mL water at room temperature.

Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
4.03247,0002.0
6.55677,0002.0
9.078102,0002.0

Table 2: Effect of Initiator Concentration on Molecular Weight in Radical Polymerization General trend observed for methacrylate polymerization.[4][9]

Initiator ConcentrationPolymerization RateMolecular Weight (Mₙ)
LowSlowerHigh
HighFasterLow

Table 3: Influence of pH on Propagation Rate Constant (kp) for Methacrylic Acid Illustrates the effect of ionization, relevant to NaMA (fully ionized form).[3]

Monomer FormpH RangeRelative kp ValueRationale
Non-ionized (MAA)< 4HighNo electrostatic repulsion
Fully Ionized (NaMA)> 6LowRepulsion between charged monomer and macroradical

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections provide representative protocols for different polymerization techniques.

Protocol for Aqueous Photo-Living Radical Polymerization of NaMA

This protocol is adapted from the work of Sato et al. on HTEMPO-mediated polymerization.[6]

Protocol_Workflow

Materials:

  • This compound (NaMA)

  • Initiator: 2,2′-azobis{2-methyl-N-[1,1-bis(hydroxymethyl)-2-hydroxyethyl]-propionamide} (V-80)

  • Mediator: 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (HTEMPO)

  • Accelerator: (4-fluorophenyl)diphenylsulfonium (B8508265) triflate (FS)

  • Distilled water

  • Glass ampoule

Procedure:

  • Charging the Reactor: In a glass ampoule, combine NaMA (1.0 g, 9.25 mmol), V-80 (18.3 mg, 0.0448 mmol), HTEMPO (8.2 mg, 0.0440 mmol), FS (10.9 mg, 0.0253 mmol), and distilled water (1.0 mL).[6]

  • Degassing: Subject the contents to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Sealing: Seal the ampoule under vacuum.

  • Polymerization: Carry out the polymerization at room temperature by irradiating the ampoule with a 500W high-pressure mercury lamp for the desired duration (e.g., 4-9 hours).[6]

  • Termination and Work-up: Quench the reaction by exposing the mixture to air. Add distilled water (e.g., 10 mL) to the product to ensure complete dissolution.

  • Analysis:

    • Withdraw a small aliquot of the resulting solution to determine monomer conversion by ¹H NMR.

    • Analyze the polymer solution via Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and dispersity (Đ).

    • Dry the remaining solution under vacuum to isolate the solid polymer.[6]

Representative Protocol for Aqueous ATRP of NaMA

This protocol is a representative procedure based on literature for the ATRP of acidic monomers in water.[7]

Materials:

  • This compound (NaMA)

  • Initiator: A water-soluble initiator with a bromine end-group (e.g., a poly(ethylene oxide)-based macroinitiator).

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: 2,2'-Bipyridine (bpy) or similar water-soluble ligand.

  • Deoxygenated, buffered water (pH must be optimized, typically around neutral).

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuBr and the ligand. Add deoxygenated buffered water and stir until a homogeneous catalyst solution is formed.

  • Charging the Reactor: In a separate Schlenk flask, dissolve the NaMA monomer and the initiator in deoxygenated buffered water.

  • Initiation: Using a deoxygenated syringe, transfer the catalyst solution to the monomer/initiator solution to start the polymerization.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., room temperature to 60 °C) under an inert atmosphere. Periodically withdraw samples via a deoxygenated syringe to monitor conversion (by NMR or gravimetry) and molecular weight evolution (by GPC).

  • Termination: Terminate the polymerization by opening the flask to air, which oxidizes the Cu(I) catalyst and halts the reaction.

  • Purification: Purify the resulting polymer by passing the solution through a column of neutral alumina (B75360) to remove the copper catalyst, followed by dialysis against deionized water to remove unreacted monomer and other small molecules. Isolate the final polymer by lyophilization.

Conclusion

The polymerization of this compound is a versatile process that can be tailored to produce a wide range of functional polymeric materials. While conventional free-radical polymerization is a straightforward method, it offers limited control over the polymer structure. The kinetics of this process in aqueous media are complex, being heavily influenced by pH, monomer concentration, and ionic strength due to the polyelectrolyte nature of the monomer. For applications requiring precisely defined materials, controlled/living radical polymerization techniques such as NMP, ATRP, and RAFT provide excellent control over molecular weight and dispersity. A thorough understanding of these mechanisms and the impact of experimental variables is essential for researchers and scientists aiming to design and synthesize advanced polymers for drug development and other high-performance applications.

References

In-Depth Technical Guide to the Safe Laboratory Use of Sodium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for sodium methacrylate (B99206), with a focus on its use in a laboratory setting. Due to the limited availability of specific toxicological studies on sodium methacrylate, this guide incorporates data from its parent compound, methacrylic acid. This approach, known as read-across, is justified by their similar chemical structures and the expectation that they will exhibit comparable local toxicological effects, such as irritation. In aqueous environments, this compound dissociates into the methacrylate anion (the conjugate base of methacrylic acid) and a sodium cation.

Chemical and Physical Properties

This compound is the sodium salt of methacrylic acid. It is a white, crystalline solid that is soluble in water.[1] Key identification and physical properties are summarized below.

PropertyValueReference(s)
Chemical Name Sodium 2-methyl-2-propenoate[2]
Synonyms This compound, Methacrylic acid, sodium salt[2]
CAS Number 5536-61-8[3]
Molecular Formula C₄H₅NaO₂[3]
Molecular Weight 108.07 g/mol [2]
Physical State Solid[3]
Appearance White powder[2]
Solubility Soluble in water[1][2]
Melting Point 300 °C (decomposes)[1]

Toxicological Data

The primary hazards associated with this compound are skin, eye, and respiratory tract irritation.[1] Quantitative toxicity data is primarily available for its parent compound, methacrylic acid.

Toxicity EndpointSpeciesRouteValueClassification/ObservationReference(s)
Acute Oral Toxicity (LD50) RatOral1320 - 2260 mg/kgHarmful if swallowed. Causes severe gastric irritation.[4][5]
Acute Dermal Toxicity (LD50) RabbitDermal500 - 1000 mg/kgToxic in contact with skin. Corrosive.[4]
Acute Inhalation Toxicity (LC50) RatInhalation7.1 mg/L (4 h)Harmful if inhaled. Causes respiratory tract irritation.[4]
Skin Irritation/Corrosion RabbitDermal-Corrosive. A 3-minute exposure can cause severe erythema and edema.[4][5]
Eye Irritation/Corrosion RabbitOcular-Corrosive. Causes serious eye damage.[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation1AH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources for this compound and methacrylic acid.[2]

Experimental Protocols

The toxicological data for methacrylates are typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Corrosion Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Test System: Healthy, young adult albino rabbits are typically used.

  • Procedure: A small area of the rabbit's fur is clipped. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days.[6]

  • Scoring: The severity of the skin reactions is scored numerically. A mean score is calculated to determine the irritation potential.

For methacrylic acid, application for as little as 3 minutes caused severe erythema and slight to moderate edema.[5] Longer exposures (15 minutes to 24 hours) resulted in more severe effects, including necrosis and ulceration.[5]

Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Test System: Healthy, young adult albino rabbits are used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[7][8]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.[7][8]

  • Scoring: The severity of ocular lesions is scored to classify the substance.

Methacrylic acid is considered corrosive to the eyes.[4]

In Vitro Skin Irritation Testing (Based on OECD Guideline 439)

To reduce animal testing, in vitro methods using reconstructed human epidermis (RhE) models are now widely used.[9][10][11]

Methodology:

  • Test System: A commercially available RhE model (e.g., EpiDerm™, SkinEthic™ RHE) is used.[9][10] This model consists of human-derived keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[10][11]

  • Procedure: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The exposure time is typically between 15 and 60 minutes.[11]

  • Endpoint Measurement: After exposure and a post-incubation period, cell viability is measured using the MTT assay. In this assay, the reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases of viable cells is quantified by measuring the optical density.[9][10]

  • Classification: A substance is identified as an irritant if it reduces cell viability below a certain threshold (e.g., ≤ 50%).[10]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Methacrylate-Induced Skin Irritation

The irritant effects of methacrylates are believed to be mediated, in part, through the induction of oxidative stress and the activation of mitogen-activated protein kinase (MAPK) signaling pathways in keratinocytes.

G Proposed Signaling Pathway for Methacrylate-Induced Skin Irritation Methacrylate Methacrylate Exposure ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Methacrylate->ROS MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1α, IL-6, IL-8) MAPK->Cytokines Inflammation Inflammatory Response (Irritation) Cytokines->Inflammation

Caption: Proposed mechanism of methacrylate-induced skin irritation.

This proposed pathway suggests that exposure to methacrylates leads to an increase in reactive oxygen species (ROS), causing oxidative stress. This, in turn, activates MAPK signaling cascades (including p38, JNK, and ERK), which are key regulators of cellular responses to stress. The activation of these pathways leads to the production and release of pro-inflammatory cytokines, resulting in the clinical signs of inflammation and irritation.

Experimental Workflow for In Vitro Skin Irritation Testing

The following diagram illustrates a typical workflow for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.

G Workflow for In Vitro Skin Irritation Testing (OECD 439) start Start: Prepare RhE Tissue Cultures apply_chemical Topical Application of Test Chemical start->apply_chemical incubate Incubation (15-60 min) apply_chemical->incubate wash Wash and Post-Incubate (~42 hours) incubate->wash mtt_assay MTT Assay (Measure Cell Viability) wash->mtt_assay analyze Data Analysis: Compare to Controls mtt_assay->analyze classify Classification analyze->classify irritant Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No end End irritant->end non_irritant->end

Caption: Generalized workflow for in vitro skin irritation assessment.

Safe Handling and Emergency Procedures

Given the hazardous properties of this compound, strict adherence to safety protocols in the laboratory is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Avoid contact with strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate in research and development. However, it poses significant health hazards, primarily as a corrosive agent to the skin and eyes and as a respiratory irritant. The toxicological profile of its parent compound, methacrylic acid, provides a strong basis for understanding these risks. Researchers, scientists, and drug development professionals must handle this compound with strict adherence to safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas. Understanding the underlying mechanisms of its irritancy, such as the induction of oxidative stress and activation of MAPK signaling pathways, can further inform risk assessment and the development of safer handling procedures.

References

Methodological & Application

Application Notes and Protocols: Sodium Methacrylate Hydrogels in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of sodium methacrylate-based hydrogels in biomedical research. Detailed protocols for key experiments are included to facilitate the practical implementation of these versatile biomaterials in drug delivery, tissue engineering, and regenerative medicine.

Introduction to Sodium Methacrylate (B99206) Hydrogels

This compound is a key monomer used in the synthesis of hydrogels for a wide range of biomedical applications.[1][2] These hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water or biological fluids while maintaining their structural integrity.[3][4][5] The presence of the carboxylate group in the methacrylate monomer imparts unique properties to the resulting hydrogels, most notably pH-responsiveness.[6][7] This allows for the development of "smart" biomaterials that can respond to specific physiological cues.[1]

The versatility of this compound allows for its copolymerization with various other monomers to tailor the hydrogel's properties, such as thermo-responsiveness, mechanical strength, and biocompatibility.[8][9] These hydrogels are promising materials for applications including controlled drug delivery, tissue engineering scaffolds, and as vehicles for cell encapsulation.[9][10][11]

Key Applications and Supporting Data

This compound hydrogels have demonstrated significant potential in several areas of biomedical research.

pH-Responsive Drug Delivery

The carboxylic acid groups in the poly(this compound) backbone undergo protonation and deprotonation in response to changes in pH.[6] This property is extensively utilized for targeted drug delivery. In acidic environments, such as the stomach, the carboxyl groups are protonated, leading to a collapsed hydrogel state with minimal drug release.[6] Upon entering the more neutral or alkaline environment of the intestines, the carboxyl groups ionize, causing electrostatic repulsion between the polymer chains, leading to hydrogel swelling and subsequent drug release.[6][12]

Table 1: pH-Dependent Swelling and Drug Release

Hydrogel CompositionpHSwelling Ratio (%)Cumulative Drug Release (%)Reference
Poly(methacrylic acid)-based1.5Low<10% after 2h[6]
Poly(methacrylic acid)-based7.4High>60% after 2h[6]
Chitosan/Alginate CompositeAcidic (gastric)StableMinimal[6]
Chitosan/Alginate CompositeNeutral (intestinal)DissolutionSignificant[6]
CEC/A-HA Hydrogel5.8LimitedLower[7]
CEC/A-HA Hydrogel7.4IncreasedHigher[7]
Thermo-Responsive Systems

By copolymerizing this compound with thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM), hydrogels with dual stimuli-responsiveness can be fabricated.[8][9] These hydrogels exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble below a critical temperature and become hydrophobic and collapse above it.[8][9] This property is particularly useful for injectable drug delivery systems that can be administered as a liquid at room temperature and form a gel depot in situ at body temperature (37°C).[3][13]

Table 2: Properties of Thermo-Responsive Hydrogels

Polymer SystemLCST (°C)ApplicationKey FeatureReference
Poly(N-isopropylacrylamide) (PNIPAM)~32Drug Delivery, Cell EncapsulationSol-gel transition near body temperature[8]
Poly(vinyl alcohol)-methacrylate (PVA-MA)TunableTough Hydrogel NetworksEnhanced mechanical properties[8]
Chitosan-glycerophosphate~37Neural Tissue EngineeringIn situ gelation at physiological pH and temperature[10]
Tissue Engineering and Regenerative Medicine

This compound-based hydrogels can be engineered to mimic the extracellular matrix (ECM), providing a supportive scaffold for cell growth and tissue regeneration.[11][14] Their properties, such as mechanical stiffness and porosity, can be tuned to suit specific tissue types, including bone and cartilage.[11][15] Injectable hydrogels are particularly advantageous as they can be administered in a minimally invasive manner to fill irregularly shaped defects.[16]

Table 3: Mechanical Properties of Hydrogels for Tissue Engineering

Hydrogel SystemCompressive Modulus (kPa)Key ApplicationReference
Gelatin Methacryloyl (GelMA) 10% (Standard Crosslinking)23 ± 1.4Osteoid Tissue Mimicry[15]
Gelatin Methacryloyl (GelMA) 10% (Dual Crosslinking)164 ± 9Osteoid Tissue Mimicry[15]
Gelatin Methacryloyl (GelMA) 5% (Dual Crosslinking)~17Bone Formation Support[15]
Gellan Gum/Gelatin Double-Networkup to 6900Load-bearing Tissues[17]

Experimental Protocols

Synthesis of a Basic this compound Hydrogel

This protocol describes the synthesis of a simple cross-linked poly(this compound) hydrogel via free-radical polymerization.

Materials:

  • Methacrylic acid

  • Sodium hydroxide (B78521) (NaOH)

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Neutralize methacrylic acid with a stoichiometric amount of NaOH solution to form this compound.

  • Dissolve the this compound monomer and the MBAA crosslinker in deionized water to the desired concentrations.

  • Deoxygenate the solution by bubbling nitrogen gas through it for 20-30 minutes.

  • Add the APS initiator to the solution and mix gently.

  • Add the TEMED accelerator to initiate the polymerization reaction.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or overnight.

  • After polymerization, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water for several days to remove unreacted monomers and initiator, changing the water frequently.[18]

G cluster_synthesis Hydrogel Synthesis Workflow Monomer This compound (Monomer) Solution Aqueous Solution Monomer->Solution Crosslinker MBAA (Crosslinker) Crosslinker->Solution Initiator APS/TEMED (Initiator System) Initiator->Solution Polymerization Free-Radical Polymerization Solution->Polymerization Hydrogel Cross-linked Hydrogel Network Polymerization->Hydrogel Purification Purification (Dialysis/Washing) Hydrogel->Purification Final_Product Purified Hydrogel Purification->Final_Product

Caption: Workflow for this compound Hydrogel Synthesis.

Characterization of Hydrogel Properties

This protocol determines the swelling ratio of the hydrogel, which is indicative of its water absorption capacity and response to stimuli.

Procedure:

  • Lyophilize a sample of the purified hydrogel to obtain its dry weight (Wd).

  • Immerse the dried hydrogel in a solution of a specific pH or at a specific temperature.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

This protocol outlines the measurement of the compressive modulus of the hydrogel using a mechanical tester.

Procedure:

  • Prepare cylindrical hydrogel samples of known dimensions.

  • Place the sample on the lower platen of a mechanical tester.

  • Apply a compressive force at a constant strain rate.

  • Record the resulting stress-strain curve.

  • The compressive modulus is determined from the initial linear region of the stress-strain curve.[19]

This protocol describes how to measure the release of a model drug from the hydrogel.[18]

Procedure:

  • Load the hydrogel with a model drug by soaking it in a concentrated drug solution until equilibrium is reached.

  • Place the drug-loaded hydrogel in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation.[18]

  • At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium.[18]

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

G cluster_release Drug Release Mechanism from a pH-Responsive Hydrogel Low_pH Low pH Environment (e.g., Stomach) Protonation Carboxyl Groups Protonated (-COOH) Low_pH->Protonation High_pH High pH Environment (e.g., Intestine) Deprotonation Carboxyl Groups Ionized (-COO-) High_pH->Deprotonation Collapsed Collapsed Hydrogel (Low Swelling) Protonation->Collapsed Swollen Swollen Hydrogel (High Swelling) Deprotonation->Swollen Low_Release Minimal Drug Release Collapsed->Low_Release High_Release Drug Release Swollen->High_Release

Caption: pH-Responsive Drug Release Mechanism.

Advanced Applications and Future Directions

Injectable and Self-Healing Hydrogels

The development of injectable hydrogels that can be delivered via syringe is a major area of research.[16] These materials often rely on in situ crosslinking mechanisms, such as photopolymerization or chemical reactions that occur at physiological conditions.[20][21] Furthermore, incorporating reversible crosslinks can lead to self-healing hydrogels that can recover their structure after mechanical damage.[16]

Composite and Nanocomposite Hydrogels

The mechanical properties and functionality of this compound hydrogels can be enhanced by incorporating other materials. For example, the addition of nanoparticles like clay or hydroxyapatite (B223615) can significantly improve the mechanical strength of the hydrogels for applications in load-bearing tissue engineering.[22][23]

Signaling Pathway Modulation in Tissue Regeneration

In advanced tissue engineering applications, hydrogels can be designed to do more than just provide a passive scaffold. For instance, hydrogels can be loaded with signaling molecules or ions, like lithium, to actively modulate cellular pathways.

G cluster_wnt Wnt/β-Catenin Signaling Pathway Activation by Lithium Release Li_Hydrogel Lithium-Releasing Hydrogel GSK3b GSK-3β Li_Hydrogel->GSK3b inhibits b_catenin β-catenin GSK3b->b_catenin normally inhibits Cytoplasm Cytoplasm b_catenin->Cytoplasm aggregates in Nucleus Nucleus Cytoplasm->Nucleus translocates to Osteoblast_Prolif Osteoblast Proliferation Nucleus->Osteoblast_Prolif upregulates Bone_Formation Increased Bone Formation Osteoblast_Prolif->Bone_Formation

Caption: Wnt/β-Catenin Pathway Modulation.[20]

Conclusion

This compound-based hydrogels are highly versatile and tunable biomaterials with significant potential in various biomedical research fields. Their inherent pH-responsiveness, coupled with the ability to be modified for other stimuli-responsive behaviors and mechanical properties, makes them a valuable tool for drug delivery, tissue engineering, and regenerative medicine. The protocols and data presented in these application notes provide a foundation for researchers to explore and utilize these promising materials in their work.

References

Application Notes and Protocols: Sodium Methacrylate in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methacrylate (B99206) (SMA) is a highly versatile water-soluble monomer crucial in the synthesis of functional polymers, particularly hydrogels. While not a crosslinking agent in the traditional sense of a molecule that directly links two polymer chains, it serves as a key monomeric unit that, when copolymerized with a suitable crosslinker, forms robust, crosslinked polymer networks. Furthermore, the methacrylate group can be introduced onto other polymers, such as natural polysaccharides and proteins, rendering them crosslinkable. These crosslinked poly(sodium methacrylate) (PSMA) and methacrylate-modified polymer networks are extensively investigated for a multitude of applications in the biomedical field, including drug delivery, tissue engineering, and as superabsorbent materials.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound in the formation of crosslinked polymers.

Applications of this compound-Based Crosslinked Polymers

Crosslinked polymers incorporating this compound exhibit a range of desirable properties, making them suitable for various advanced applications:

  • Drug Delivery Systems: The pH-responsive nature of the carboxylic acid groups in the polymer network allows for the development of "smart" hydrogels.[1][3] These hydrogels can be designed to swell and release encapsulated drugs in a controlled manner in response to specific pH environments, such as those found in the gastrointestinal tract.[1][3]

  • Tissue Engineering: Hydrogels synthesized with this compound can provide biocompatible, three-dimensional scaffolds that mimic the extracellular matrix, supporting cell adhesion, proliferation, and tissue regeneration.[1] Their high water content and tunable mechanical properties are advantageous for these applications.[1]

  • Superabsorbent Polymers (SAPs): The ionic nature of the sodium carboxylate groups leads to a high swelling capacity, enabling these hydrogels to absorb and retain large amounts of water and aqueous solutions.[2][4] This property is exploited in applications such as disposable hygiene products and agriculture.[4]

  • Biomedical Adhesives and Sealants: Methacrylated biopolymers can be photocrosslinked in situ to form tissue sealants with tunable mechanical properties.

  • Bone Cements: this compound is incorporated into poly(methyl methacrylate) (PMMA) bone cements to enhance their mechanical strength and biocompatibility for orthopedic applications.[1]

Quantitative Data Summary

The properties of this compound-based hydrogels are highly dependent on the concentration of the monomer, the type and concentration of the crosslinking agent, and the polymerization conditions. The following tables summarize key quantitative data from various studies.

Monomer/PolymerCrosslinking AgentCrosslinker Conc.Key FindingsReference
Acrylamide (B121943) / this compound1,4-butanediol diacrylate (BDDA)VariedSwelling capacity decreases with increasing crosslinker concentration.[5]
Acrylamide / this compoundN,N'-methylenebis(acrylamide) (MBA)VariedSwelling capacity is dependent on the molecular structure of the crosslinker.[5]
Acrylamide / this compoundEthylene glycol dimethacrylate (EGDMA)VariedAchieved the highest swelling degree (247.30 g/g) among the tested crosslinkers.[5]
Acrylamide / this compoundTrimethylolpropane triacrylate (TMPTA)VariedDemonstrated the complexity of the relationship between crosslinker structure and swelling.[5]
Methacrylated AlginateUV IrradiationN/ADual crosslinking (ionic followed by covalent) significantly improved stability and mechanical properties. Swelling ratio in PBS decreased by 60% compared to ionically crosslinked hydrogels.[6]
PropertyValueConditionsReference
Swelling CapacityUp to 600 times its weight in waterCrosslinked sodium polyacrylate[4]
IC50 (Linear Poly(this compound))~1% w/wIn ARPE-19 cells after 72 hours[7]
Tensile Strength (Methacrylated Alginate)Increased with UV irradiation timeDual crosslinked microfibers[6]
Weight Loss (Dual Crosslinked Alg-MA)25% of ionically crosslinked hydrogel on day 7In Simulated Body Fluid (SBF)[6]

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Hydrogel via Free Radical Copolymerization of Acrylamide and this compound

This protocol describes the synthesis of a superabsorbent copolymer hydrogel based on acrylamide and this compound, crosslinked with N,N'-methylenebis(acrylamide) (MBA).

Materials:

  • Acrylamide (AAm)

  • This compound (NMA)

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (Accelerator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • In a reaction vessel, dissolve desired amounts of Acrylamide and this compound in deionized water.

    • Add the crosslinking agent, MBA, to the monomer solution and stir until completely dissolved. The concentration of MBA will influence the swelling properties of the final hydrogel.

  • Initiation System:

    • Prepare a fresh aqueous solution of the initiator, APS.

  • Polymerization:

    • Deoxygenate the monomer solution by bubbling nitrogen gas through it for at least 30 minutes.

    • Add the APS solution to the monomer mixture, followed by the addition of the accelerator, TMEDA, to initiate the polymerization at room temperature.

    • The solution will become viscous and form a gel. Allow the reaction to proceed for several hours to ensure complete polymerization.

  • Purification:

    • Cut the resulting hydrogel into smaller pieces and immerse them in a large volume of deionized water to wash away unreacted monomers, initiator, and other impurities.

    • Change the water periodically over 2-3 days.

  • Drying:

    • Dry the purified hydrogel in an oven at 60-80°C until a constant weight is achieved. The dried hydrogel can then be ground into a powder for swelling studies.

Diagram: Experimental Workflow for Hydrogel Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing prep_monomer Prepare Monomer Solution (AAm, NMA, MBA in Water) deoxygenate Deoxygenate Monomer Solution (N2 Purge) prep_monomer->deoxygenate prep_initiator Prepare Initiator (APS Solution) initiate Initiate Polymerization (Add APS & TMEDA) prep_initiator->initiate deoxygenate->initiate gelation Gel Formation initiate->gelation purify Purify Hydrogel (Wash with DI Water) gelation->purify dry Dry Hydrogel purify->dry methacrylation_workflow cluster_synthesis Part A: Methacrylation cluster_crosslinking Part B: Photocrosslinking alginate_sol Sodium Alginate Solution ma_addition Add Methacrylic Anhydride (MA) alginate_sol->ma_addition ph_control Maintain pH 8 (NaOH) ma_addition->ph_control dialysis Purification (Dialysis) ph_control->dialysis lyophilization Lyophilization dialysis->lyophilization alg_ma Methacrylated Alginate (Alg-MA) lyophilization->alg_ma precursor_sol Alg-MA Precursor Solution alg_ma->precursor_sol add_pi Add Photoinitiator precursor_sol->add_pi uv_exposure UV Exposure (365 nm) add_pi->uv_exposure hydrogel Crosslinked Hydrogel uv_exposure->hydrogel

References

Application Notes and Protocols: Sodium Methacrylate in Dental and Biomedical Material Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methacrylate (B99206) (SMA) is a highly versatile vinyl monomer that serves as a critical building block in the fabrication of a wide range of dental and biomedical materials.[1] Its sodium salt of methacrylic acid structure allows for polymerization into biocompatible poly(sodium methacrylate) (PSMA), which can be tailored for various applications.[1] The incorporation of this compound into polymers and hydrogels imparts unique properties, including enhanced hydrophilicity, pH-responsiveness, and improved mechanical strength, making it a valuable component in drug delivery systems, tissue engineering scaffolds, and dental materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in these fields.

Key Applications and Benefits

This compound is instrumental in the development of advanced biomaterials due to its ability to:

  • Form Stimuli-Responsive Hydrogels: SMA can be polymerized to create hydrogels that respond to environmental cues such as pH and temperature, enabling the controlled release of therapeutic agents.[1]

  • Enhance Mechanical Properties: Incorporation of SMA into materials like bone cements and hydrogels can significantly improve their mechanical strength and stability.[1][2]

  • Improve Biocompatibility and Cell Adhesion: Studies have shown that the inclusion of this compound can enhance cell adhesion and viability on biomaterial surfaces.[1]

  • Facilitate Drug Delivery: The ionic nature of SMA enhances the adsorption and controlled release of drugs.[1]

Application I: pH-Responsive Hydrogels for Controlled Drug Delivery

Background

This compound's carboxylate groups provide pH-sensitivity to hydrogels. At low pH, these groups are protonated, leading to a collapsed hydrogel state. As the pH increases to physiological levels, the carboxylate groups deionize, causing electrostatic repulsion and swelling of the hydrogel, which facilitates the release of an entrapped drug. This property is particularly useful for targeted drug delivery in the gastrointestinal tract.

Quantitative Data Summary
PropertyMaterialValueReference
Drug Loading Capacity Poly(N-isopropylacrylamide-co-sodium methacrylate) hydrogel25 mg/g (Methylene Blue)N/A
Swelling Ratio (pH 7.4) Carboxymethyl chitosan/sodium alginate/poly(this compound) double-network hydrogel~15 g/g[1]
Swelling Ratio (pH 1.2) Carboxymethyl chitosan/sodium alginate/poly(this compound) double-network hydrogel~5 g/g[1]
Metronidazole Adsorption Hybrid microparticles with this compoundqe = 45 mg·g⁻¹[1]
Compressive Strength Methacrylate-grafted sodium carboxymethyl cellulose (B213188) hydrogelUp to 180 kPa[2]
Experimental Protocol: Synthesis of a pH-Responsive this compound-Based Hydrogel

This protocol describes the synthesis of a poly(this compound-co-N-vinyl-2-pyrrolidone) hydrogel via free-radical polymerization.

Materials:

  • This compound (SMA)

  • N-vinyl-2-pyrrolidone (NVP)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • Deionized water

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 2.0

Procedure:

  • Monomer Solution Preparation:

    • In a beaker, dissolve a specific molar ratio of SMA and NVP in deionized water. A typical starting ratio is 1:1.

    • Add the crosslinker, MBA, to the monomer solution. The concentration of MBA is typically 1-5 mol% of the total monomer concentration.

    • Stir the solution until all components are fully dissolved.

  • Initiation of Polymerization:

    • Add the initiator, APS, to the solution. The concentration of APS is typically 0.5-2 mol% of the total monomer concentration.

    • Gently stir the solution to ensure uniform distribution of the initiator.

  • Gelation:

    • Pour the solution into a mold of the desired shape (e.g., a petri dish for a thin film or a cylindrical mold).

    • Place the mold in an oven at 60°C for 24 hours to allow for complete polymerization.

  • Purification:

    • After polymerization, remove the hydrogel from the mold and immerse it in a large volume of deionized water.

    • Change the water every 6-8 hours for 3 days to remove any unreacted monomers, initiator, and crosslinker.

  • Drying:

    • After purification, freeze the hydrogel at -20°C and then lyophilize it to obtain a dried, porous scaffold.

Experimental Workflow: Hydrogel Synthesis and Characterization

Hydrogel_Workflow cluster_synthesis Synthesis cluster_characterization Characterization prep Prepare Monomer Solution (SMA, NVP, MBA) init Add Initiator (APS) prep->init poly Polymerization (60°C, 24h) init->poly purify Purification (Dialysis) poly->purify dry Lyophilization purify->dry ftir FTIR Spectroscopy dry->ftir sem SEM Imaging dry->sem swelling Swelling Studies (pH 2.0 & 7.4) dry->swelling drug Drug Loading & Release Kinetics swelling->drug

Caption: Workflow for the synthesis and characterization of a pH-responsive this compound hydrogel.

Application II: Reinforcement of Dental and Orthopedic Biomaterials

Background

In dental and orthopedic applications, the mechanical integrity of biomaterials is paramount. This compound can be incorporated into bone cements and dental resins to improve their mechanical properties. For instance, its inclusion in poly(methyl methacrylate) (PMMA) bone cements can enhance their toughness and biocompatibility.[1]

Quantitative Data Summary
PropertyMaterialValueReference
Compressive Modulus Gelatin methacryloyl (GelMA) hydrogel100-200 kPa[3]
Cell Viability Poly(this compound)IC50 of ~1% w/w on ARPE-19 cells[4]
Cell Viability Alginate hydrogels with NaMA>95%[1]
Flexural Strength PMMA beads (Mw 220,000 and 350,000)Significantly higher than other molecular weights[5]
Compressive Strength PMMA-Mesoporous Bioactive Glass Scaffolds20–24.5 MPa[6]
Experimental Protocol: Fabrication of a this compound-Reinforced PMMA Bone Cement

This protocol outlines a method for incorporating this compound into a PMMA bone cement.

Materials:

  • Poly(methyl methacrylate) (PMMA) powder

  • Methyl methacrylate (MMA) liquid monomer

  • This compound (SMA) powder

  • Benzoyl peroxide (BPO) as an initiator

  • N,N-dimethyl-p-toluidine (DMPT) as an accelerator

Procedure:

  • Powder Component Preparation:

    • Thoroughly mix the PMMA powder and SMA powder in a desired weight ratio (e.g., 90:10 PMMA:SMA).

    • Add the initiator, BPO (typically 1-2 wt% of the total powder), to the powder mixture and mix until homogeneous.

  • Liquid Component Preparation:

    • In a separate container, add the accelerator, DMPT (typically 0.5-1 vol% of the MMA liquid), to the MMA monomer and mix.

  • Cement Mixing:

    • In a well-ventilated area, add the powder component to the liquid component in a mixing bowl.

    • Mix the components thoroughly with a spatula until a dough-like consistency is achieved. The working time will depend on the specific formulation.

  • Application:

    • The cement is now ready for application in the intended dental or orthopedic procedure.

  • Curing:

    • The cement will cure in situ via a free-radical polymerization reaction. The curing time and exothermic temperature profile should be monitored.

Logical Relationship: Effect of this compound on Biomaterial Properties

SMA_Effects cluster_properties Material Properties cluster_applications Biomedical Applications sma This compound (SMA) hydrophilicity Increased Hydrophilicity sma->hydrophilicity mechanical Improved Mechanical Strength sma->mechanical biocompatibility Enhanced Biocompatibility sma->biocompatibility drug_interaction Modified Drug Interaction sma->drug_interaction drug_delivery Controlled Drug Delivery hydrophilicity->drug_delivery tissue_eng Tissue Engineering Scaffolds mechanical->tissue_eng dental_resins Dental Resins & Cements mechanical->dental_resins biocompatibility->tissue_eng drug_interaction->drug_delivery

Caption: The influence of this compound on material properties and their subsequent biomedical applications.

Application III: Biocompatibility Assessment

Background

Before any biomaterial can be used in a clinical setting, its biocompatibility must be thoroughly evaluated. In vitro cytotoxicity assays are a fundamental first step in this process. The MTT assay, which measures cell metabolic activity, is a common method to assess the effect of material extracts on cell viability.

Experimental Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes how to assess the cytotoxicity of a this compound-containing biomaterial.

Materials:

  • The fabricated this compound-based biomaterial

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • A suitable cell line (e.g., L929 fibroblasts or human gingival fibroblasts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Phosphate buffered saline (PBS)

Procedure:

  • Material Extraction:

    • Sterilize the biomaterial sample (e.g., by UV irradiation or ethylene (B1197577) oxide).

    • Prepare material extracts by incubating the sterilized material in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C.

    • Prepare serial dilutions of the extract.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the old medium and replace it with the prepared material extracts of different concentrations.

    • Include a positive control (e.g., a cytotoxic material) and a negative control (fresh culture medium).

    • Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the negative control.

Experimental Workflow: Biocompatibility Testing

Biocompatibility_Workflow start Fabricated Biomaterial sterilize Sterilization start->sterilize extract Material Extraction (24h, 37°C) sterilize->extract treat Treatment with Extracts extract->treat seed Cell Seeding (96-well plate) seed->treat incubate Incubation (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt read Absorbance Reading (570 nm) mtt->read analyze Data Analysis (% Cell Viability) read->analyze end Biocompatibility Profile analyze->end

Caption: A typical workflow for assessing the in vitro biocompatibility of a biomaterial using the MTT assay.

Conclusion

This compound is a valuable monomer for the development of advanced dental and biomedical materials. Its ability to enhance mechanical properties, introduce stimuli-responsiveness, and improve biocompatibility makes it a key component in the design of innovative solutions for drug delivery, tissue regeneration, and dental restorations. The protocols and data presented in this document provide a foundation for researchers to explore and utilize the full potential of this compound in their work.

References

Application Notes and Protocols: Free Radical Polymerization of Sodium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methacrylate (B99206) is a water-soluble monomer that is widely utilized in the synthesis of polyelectrolytes, hydrogels, and functional copolymers for various applications, including drug delivery, biomedical devices, and personal care products. The polymerization of sodium methacrylate is typically carried out via free-radical polymerization in an aqueous medium. This application note provides a detailed protocol for the free-radical polymerization of this compound, along with expected trends in polymer characteristics as a function of initiator concentration.

Principle of the Method

The free-radical polymerization of this compound is an addition polymerization that proceeds via a chain-reaction mechanism involving three main steps: initiation, propagation, and termination. The vinyl group in the this compound monomer is susceptible to attack by a free radical, leading to the formation of a growing polymer chain.

Experimental Protocols

Materials and Equipment
  • This compound (monomer)

  • Potassium persulfate (initiator)

  • Deionized water (solvent)

  • Nitrogen gas

  • Round-bottom flask with a magnetic stirrer and condenser

  • Heating mantle or oil bath with temperature control

  • Ice bath

  • Methanol (B129727) (for precipitation)

  • Drying oven

  • Analytical balance

  • Standard laboratory glassware

General Polymerization Procedure
  • Monomer Solution Preparation: In a round-bottom flask, dissolve the desired amount of this compound in deionized water to achieve the target monomer concentration.

  • Inert Atmosphere: Place the flask in a heating mantle or oil bath and equip it with a magnetic stirrer and a condenser. Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: In a separate container, dissolve the required amount of potassium persulfate initiator in a small amount of deionized water.

  • Initiation of Polymerization: Under a continuous nitrogen blanket, add the initiator solution to the monomer solution.

  • Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically 60-80°C) and maintain constant stirring. The reaction time will vary depending on the desired conversion and reaction conditions.

  • Termination and Precipitation: After the desired reaction time, cool the flask in an ice bath to quench the polymerization. Slowly pour the viscous polymer solution into a large excess of methanol while stirring to precipitate the poly(this compound).

  • Purification and Drying: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Data Presentation

The concentration of the initiator plays a crucial role in determining the final properties of the poly(this compound), particularly its molecular weight and molecular weight distribution. The following table summarizes the expected trends based on the principles of free-radical polymerization.

Initiator Concentration (mol% relative to monomer)Expected Number-Average Molecular Weight (Mn)Expected Polydispersity Index (PDI)Expected Monomer Conversion (%)
Low (e.g., 0.1 - 0.5)HighNarrowerHigh (with sufficient reaction time)
Medium (e.g., 0.5 - 1.5)MediumBroaderHigh (achieved more rapidly)
High (e.g., > 1.5)LowBroadHigh (achieved very rapidly)

Note: The exact values will depend on specific reaction conditions such as temperature, monomer concentration, and reaction time. The trends shown are based on established principles of free-radical polymerization kinetics.

Characterization of Poly(this compound)

The synthesized poly(this compound) can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis prep_monomer Prepare Sodium Methacrylate Solution purge Purge with Nitrogen prep_monomer->purge 1 prep_initiator Prepare Potassium Persulfate Solution initiate Add Initiator & Heat prep_initiator->initiate 2 purge->initiate 3 polymerize Polymerization initiate->polymerize 4 quench Quench Reaction polymerize->quench 5 precipitate Precipitate in Methanol quench->precipitate 6 dry Dry Polymer precipitate->dry 7 characterize Characterize Polymer (GPC, NMR, FTIR) dry->characterize 8

Caption: Experimental workflow for the free radical polymerization of this compound.

Signaling Pathway (Conceptual)

polymerization_pathway I Initiator (K2S2O8) R Primary Radical I->R Decomposition (Heat) RM Initiated Chain R->RM Initiation M Monomer (Sodium Methacrylate) M->RM P Propagating Chain M->P RM->P Propagation P->P + Monomer Dead_Polymer Poly(sodium methacrylate) P->Dead_Polymer Termination

Application Notes and Protocols for Controlled Polymerization of Sodium Methacrylate for Specific Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium methacrylate (B99206) (SMA) is a water-soluble monomer that, when polymerized, yields poly(sodium methacrylate) (PSMA), a polyelectrolyte with a wide range of applications, particularly in the biomedical field. The ability to control the polymerization of SMA allows for the synthesis of polymers with specific architectures, such as block, star, and hyperbranched copolymers. These well-defined structures are crucial for the development of advanced drug delivery systems, stimuli-responsive materials, and other sophisticated biomedical applications. This document provides detailed application notes and protocols for the controlled polymerization of this compound to achieve these specific architectures.

The primary methods for controlled radical polymerization of SMA and other methacrylates include Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These techniques allow for the precise control of molecular weight, narrow molecular weight distribution (low polydispersity index, PDI), and the creation of complex polymer architectures.

Key Polymer Architectures and Their Applications

  • Block Copolymers: Composed of two or more distinct polymer chains linked together. Amphiphilic block copolymers of PSMA can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[1]

  • Star Polymers: Consist of multiple polymer arms radiating from a central core. This architecture provides a high density of functional groups at the periphery and a unique rheological profile, making them suitable for drug delivery and as viscosity modifiers.

  • Hyperbranched Polymers: Highly branched, three-dimensional macromolecules with a high degree of functionality. Their globular structure and numerous end-groups are advantageous for drug conjugation and creating multi-functional nanocarriers.[2][3]

Data Presentation: Quantitative Summary of Controlled Polymerization of Methacrylates

The following tables summarize quantitative data from various studies on the controlled polymerization of methacrylates, providing a comparative overview of different techniques and resulting polymer characteristics.

Table 1: RAFT Polymerization of Methacrylates for Block Copolymers

Monomer 1Monomer 2RAFT AgentInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDIReference
Benzyl Methacrylate2-(Dimethylamino)ethyl MethacrylateDithiobenzoateAIBNEthyl Acetate602425,0001.15[1]
Methyl Methacrylaten-Butyl MethacrylateDithiobenzoateAIBNBenzene601645,0001.20[1]
Methyl MethacrylateStyreneSymmetrical TrithiocarbonateAIBNNot Specified601526,6001.3[4]

Table 2: ATRP of Methacrylates for Star Polymers

MonomerInitiator CoreCatalyst/LigandSolventTemp (°C)Time (h)Mn ( g/mol )PDIReference
Methyl MethacrylateTetra-functional EsterCuBr/2,2'-bipyridineXylene/Water11017High MWLow
Methyl MethacrylateMultifunctional Alkyl BromideOrganocatalystMMA/DMAcRoom Temp825,000-50,0001.3-1.6[5]
Lauryl MethacrylateEthyl α-bromoisobutyrate (arm-first)CuCl/PMDETACyclohexanoneNot SpecifiedNot SpecifiedHigh MWLow[6]

Table 3: Polymerization for Hyperbranched Architectures

| Monomer/Inimer | Polymerization Method | Initiator/Catalyst | Solvent | Temp (°C) | Mn ( g/mol ) | PDI | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-((2-bromopropionyl)oxy)ethyl acrylate (B77674) (BPEA) | ATRP | CuBr/CuBr2 | Bulk | Not Specified | High MW | <1.4 |[7][8] | | PEGMEMA/PPGMA/DSDA | RAFT | 2-cyanoprop-2-yl dithiobenzoate | Not Specified | Not Specified | High MW | Low |[9] | | Sodium 2-bromoacrylate (inimer) with methacrylates | Green-light-induced ATRP | Eosin Y/Cu catalyst | Water | Room Temp | High MW | Low |[10] |

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)-b-Poly(methyl methacrylate) Block Copolymer via RAFT Polymerization

This protocol is adapted from general procedures for RAFT polymerization of methacrylates.[1][11]

Materials:

  • This compound (SMA)

  • Methyl methacrylate (MMA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent

  • Azobisisobutyronitrile (AIBN) initiator

  • 1,4-Dioxane (B91453) (anhydrous)

  • Methanol

  • Deionized water

  • Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Synthesis of PSMA macro-RAFT agent:

    • In a Schlenk flask, dissolve SMA (e.g., 1.0 g, 9.25 mmol), CPADB RAFT agent (e.g., 0.026 g, 0.0925 mmol), and AIBN (e.g., 0.003 g, 0.0185 mmol) in a mixture of deionized water and 1,4-dioxane (e.g., 1:1 v/v, 10 mL).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 4-8 hours) to achieve high monomer conversion.

    • Terminate the polymerization by exposing the reaction mixture to air and cooling in an ice bath.

    • Isolate the PSMA macro-RAFT agent by precipitation in a large excess of methanol, followed by filtration and drying under vacuum.

  • Chain extension with MMA to form the block copolymer:

    • In a new Schlenk flask, dissolve the purified PSMA macro-RAFT agent (e.g., 0.5 g) and AIBN (e.g., 0.001 g) in anhydrous 1,4-dioxane (10 mL).

    • Add MMA (e.g., 0.5 g, 5.0 mmol).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C and stir for 12-24 hours.

    • Terminate the polymerization and isolate the block copolymer by precipitation in methanol.

    • Characterize the resulting polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC).

Workflow Diagram:

RAFT_Block_Copolymer_Synthesis cluster_step1 Step 1: PSMA macro-RAFT Synthesis cluster_step2 Step 2: Chain Extension A SMA + RAFT Agent + AIBN in Water/Dioxane B Degas (Freeze-Pump-Thaw) A->B C Polymerize at 70°C B->C D Purify PSMA macro-RAFT C->D E PSMA macro-RAFT + MMA + AIBN in Dioxane D->E Chain Extension F Degas (Freeze-Pump-Thaw) E->F G Polymerize at 70°C F->G H Isolate PSMA-b-PMMA G->H

Caption: Workflow for the synthesis of a PSMA-b-PMMA block copolymer via RAFT polymerization.

Protocol 2: Synthesis of a Star-Shaped Poly(this compound) via ATRP (Arm-First Method)

This protocol is based on general procedures for the "arm-first" synthesis of star polymers using ATRP.[5][6]

Materials:

  • This compound (SMA)

  • Ethyl α-bromoisobutyrate (EBiB) initiator

  • Copper(I) bromide (CuBr) catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand

  • Ethylene glycol dimethacrylate (EGDMA) cross-linker

  • Deionized water

  • Methanol

  • Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Synthesis of linear PSMA arms (macroinitiator):

    • In a Schlenk flask, add CuBr (e.g., 0.014 g, 0.1 mmol) and seal with a rubber septum.

    • Degas the flask with nitrogen.

    • In a separate flask, dissolve SMA (e.g., 2.16 g, 20 mmol) and PMDETA (e.g., 0.035 g, 0.2 mmol) in deionized water (20 mL) and degas with nitrogen for 30 minutes.

    • Transfer the degassed monomer/ligand solution to the Schlenk flask containing CuBr via a cannula.

    • Add EBiB initiator (e.g., 0.0195 g, 0.1 mmol) to start the polymerization.

    • Stir the reaction at room temperature. Monitor the polymerization by taking samples to determine monomer conversion and molecular weight.

  • Formation of the star polymer:

    • When the desired molecular weight for the arms is reached (e.g., after 2-4 hours), add the EGDMA cross-linker (e.g., a molar ratio of EGDMA to macroinitiator of 10:1) to the reaction mixture via a degassed syringe.

    • Continue the reaction for several more hours (e.g., 12-24 hours) to allow for the formation of the star polymer.

    • Terminate the polymerization by exposing the reaction to air.

    • Purify the star polymer by dialysis against deionized water to remove unreacted monomer, initiator, and catalyst.

    • Characterize the final product by GPC with a light scattering detector to confirm the high molecular weight and star architecture.

Workflow Diagram:

ATRP_Star_Polymer_Synthesis cluster_step1 Step 1: Synthesis of Linear PSMA Arms cluster_step2 Step 2: Star Formation A SMA + EBiB + CuBr/PMDETA in Water B Degas with Nitrogen A->B C Polymerize at Room Temp B->C D Add EGDMA Cross-linker C->D Cross-linking E Continue Polymerization D->E F Purify by Dialysis E->F

Caption: "Arm-first" synthesis of a star-shaped PSMA polymer via ATRP.

Protocol 3: Synthesis of Hyperbranched Poly(this compound) via RAFT Polymerization

This protocol is a conceptual adaptation based on the one-pot synthesis of hyperbranched polymers using a vinyl monomer and a divinyl cross-linker via RAFT.[9][12]

Materials:

  • This compound (SMA)

  • Ethylene glycol dimethacrylate (EGDMA) as a branching agent

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent

  • Azobisisobutyronitrile (AIBN) initiator

  • Deionized water/1,4-Dioxane solvent mixture

  • Methanol

  • Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask, dissolve SMA (e.g., 1.0 g, 9.25 mmol), EGDMA (e.g., 0.092 g, 0.46 mmol, 5 mol% relative to SMA), CPADB RAFT agent (e.g., 0.052 g, 0.185 mmol), and AIBN (e.g., 0.006 g, 0.037 mmol) in a 1:1 (v/v) mixture of deionized water and 1,4-dioxane (15 mL). The ratio of monomer to RAFT agent and initiator is crucial for controlling the degree of branching and avoiding gelation.

  • Degas the solution by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir. The polymerization time will influence the molecular weight and degree of branching. Monitor the reaction to stop it before the gel point is reached (typically a few hours).

  • Terminate the polymerization by exposing the reaction mixture to air and cooling it down.

  • Isolate the hyperbranched polymer by precipitation in a large excess of methanol.

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer using GPC with light scattering and viscosity detectors to confirm the branched structure.

Workflow Diagram:

RAFT_Hyperbranched_Synthesis A SMA + EGDMA + RAFT Agent + AIBN in Water/Dioxane B Degas (Freeze-Pump-Thaw) A->B C Polymerize at 70°C (Control time to avoid gelation) B->C D Terminate Polymerization C->D E Isolate Hyperbranched PSMA D->E

Caption: One-pot synthesis of hyperbranched PSMA via RAFT polymerization.

Application in Drug Delivery: pH-Responsive Release

Poly(this compound) is the salt form of poly(methacrylic acid) (PMAA). PMAA is a pH-responsive polymer due to the carboxylic acid groups in its structure. At physiological pH (7.4), the carboxylic acid groups are deprotonated and negatively charged, making the polymer hydrophilic and swollen. In the acidic environment of tumors or endosomes (pH < 6.5), the carboxylic acid groups become protonated, leading to a collapse of the polymer chains and the release of an encapsulated drug.[13][14][15]

Mechanism of pH-Responsive Drug Release:

This stimuli-responsive behavior is highly advantageous for targeted drug delivery to cancer cells.[16][17][18] Nanoparticles formulated from PSMA-containing block copolymers can circulate in the bloodstream at physiological pH with the drug securely encapsulated. Upon reaching the acidic tumor microenvironment, the nanoparticles undergo a conformational change, triggering the release of the therapeutic agent directly at the target site, which can enhance therapeutic efficacy and reduce systemic toxicity.

Diagram of pH-Responsive Drug Release and Cellular Targeting:

Drug_Delivery_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) cluster_cell Cancer Cell A Drug-loaded PSMA Nanoparticle (Hydrophilic & Stable) B PSMA Protonation & Nanoparticle Destabilization A->B EPR Effect C Drug Release B->C D Cellular Uptake C->D E Therapeutic Action (e.g., Apoptosis) D->E

Caption: pH-responsive drug release from a PSMA nanoparticle for cancer therapy.

Conclusion

The controlled polymerization of this compound opens up a vast landscape for the design of sophisticated polymer architectures with significant potential in biomedical applications, especially in the field of drug delivery. The protocols and data presented here provide a foundational guide for researchers to synthesize and explore the properties of block, star, and hyperbranched poly(this compound). The inherent pH-responsiveness of this polymer makes it an excellent candidate for developing smart drug delivery systems that can target diseased tissues and release therapeutic agents in a controlled manner. Further research and optimization of these polymerization techniques will undoubtedly lead to the development of even more advanced and effective therapeutic platforms.

References

Application Notes and Protocols for the Synthesis of pH-Responsive Hydrogels Using Sodium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of pH-responsive hydrogels based on sodium methacrylate (B99206). These hydrogels are promising materials for controlled drug delivery systems due to their ability to swell and release encapsulated therapeutics in response to specific pH environments, such as those found in the gastrointestinal tract.

Introduction

pH-responsive hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their key feature is a reversible volume change in response to changes in the pH of the surrounding environment.[1] This behavior is attributed to the presence of ionizable functional groups along the polymer chains, such as the carboxylic acid groups in poly(methacrylic acid).[2]

At low pH, the carboxylic acid groups are protonated (-COOH), leading to a collapsed hydrogel state due to hydrogen bonding between the polymer chains. As the pH increases above the pKa of the polymer (for poly(methacrylic acid), the pKa is around 4-5), the carboxylic acid groups become deprotonated and ionized (-COO⁻).[3] The resulting electrostatic repulsion between the negatively charged chains leads to an expansion of the hydrogel network and a significant increase in swelling.[3] This pH-triggered swelling can be harnessed for the controlled release of encapsulated drugs.[2]

Key Applications in Drug Delivery

The unique properties of sodium methacrylate-based hydrogels make them suitable for a variety of drug delivery applications:

  • Oral Drug Delivery: Protecting acid-labile drugs from the harsh acidic environment of the stomach and promoting their release in the more neutral or alkaline environment of the intestines.[2][4]

  • Targeted Drug Delivery: Designing hydrogels that release their payload at specific sites with altered pH, such as tumor microenvironments, which are often slightly acidic.

  • Pulsatile Drug Delivery: Creating systems that release drugs in a controlled, on-demand manner in response to pH fluctuations.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of pH-responsive this compound hydrogels.

Protocol 1: Synthesis of this compound Hydrogels via Free-Radical Polymerization

This protocol describes the synthesis of a poly(methacrylic acid) hydrogel using a free-radical polymerization technique.[6][7]

Materials:

  • Methacrylic acid (MAA) (monomer)

  • Sodium hydroxide (B78521) (NaOH)

  • N,N'-methylenebis(acrylamide) (MBA) (cross-linking agent)[6]

  • Ammonium (B1175870) persulfate (APS) (initiator)[4]

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • In a beaker, dissolve a specific amount of methacrylic acid in deionized water.

  • Partially neutralize the methacrylic acid solution by adding a calculated amount of NaOH solution dropwise while stirring. The degree of neutralization can be varied to control the hydrogel's properties.[6]

  • Add the cross-linking agent, N,N'-methylenebis(acrylamide) (MBA), to the monomer solution and stir until completely dissolved.

  • Transfer the solution to a reaction vessel and purge with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[8]

  • Add the initiator, ammonium persulfate (APS), to the solution, followed by the accelerator, TEMED.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and seal it to prevent oxygen from re-entering.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., several hours to overnight).[6]

  • After polymerization is complete, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, initiator, and cross-linker. The water should be changed periodically over 24-48 hours.[6]

  • Finally, the purified hydrogel can be dried (e.g., by lyophilization or in a vacuum oven) to a constant weight for further characterization and use.[6]

Protocol 2: Characterization of pH-Responsive Swelling Behavior

This protocol outlines the procedure for determining the swelling ratio of the synthesized hydrogels at different pH values.

Materials:

  • Dried hydrogel discs of known weight

  • Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate different parts of the GI tract)[4]

  • Analytical balance

  • Incubator or water bath set at 37 °C

Procedure:

  • Weigh the dried hydrogel discs accurately (Wd).

  • Immerse each disc in a separate container with a buffer solution of a specific pH.

  • Place the containers in an incubator or water bath maintained at 37 °C to mimic physiological temperature.[4]

  • At regular time intervals, remove the hydrogel discs from the buffer solution.

  • Gently blot the surface with filter paper to remove excess water.

  • Weigh the swollen hydrogel discs (Ws).

  • Continue this process until the hydrogels reach a constant weight, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) using the following formula:

    SR = (Ws - Wd) / Wd

  • Plot the equilibrium swelling ratio as a function of pH to visualize the pH-responsive behavior.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes how to load a model drug into the hydrogel and study its release profile at different pH values.

Materials:

  • Dried hydrogel discs

  • Model drug (e.g., a small molecule drug or a protein)

  • Buffer solutions of different pH values (e.g., pH 1.2 and 7.4)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC for drug quantification[9]

Procedure:

Drug Loading (Equilibrium Swelling Method):

  • Prepare a solution of the model drug in a suitable solvent (often deionized water or a buffer).

  • Immerse pre-weighed dried hydrogel discs in the drug solution.

  • Allow the hydrogels to swell in the drug solution for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After loading, remove the hydrogels, gently rinse with fresh solvent to remove surface-adhered drug, and then dry them.

In Vitro Drug Release:

  • Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., buffer solution of pH 1.2 or 7.4) in a dissolution apparatus or a simple beaker.[4]

  • Maintain the temperature at 37 °C and provide gentle agitation.[4]

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[4]

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

  • Plot the cumulative drug release versus time for each pH to determine the release kinetics.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound-based hydrogels.

Table 1: Effect of pH on Equilibrium Swelling Ratio

Hydrogel CompositionpH of Swelling MediumEquilibrium Swelling Ratio (g/g)
Poly(MAA)1.2Low (e.g., 1-5)
Poly(MAA)4.5Moderate (e.g., 5-15)
Poly(MAA)6.8High (e.g., 20-50)
Poly(MAA)7.4Very High (e.g., 50-100+)[3]

Note: The actual swelling ratios will vary depending on the specific monomer concentrations, degree of cross-linking, and temperature.

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) at pH 1.2Cumulative Drug Release (%) at pH 7.4
1< 10%20-40%
2< 15%40-60%
4< 20%60-80%
8< 25%> 80%
12< 30%> 90%
24< 35%> 95%

Note: The release profile is highly dependent on the nature of the drug, its interaction with the polymer, and the specific hydrogel formulation.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and function of pH-responsive hydrogels.

Synthesis_Workflow cluster_preparation Solution Preparation cluster_polymerization Polymerization cluster_purification Purification & Drying Monomer Methacrylic Acid (MAA) Mixing Mixing & Degassing (Nitrogen Purge) Monomer->Mixing Crosslinker N,N'-methylenebis(acrylamide) (MBA) Crosslinker->Mixing Solvent Deionized Water Solvent->Mixing Initiator Ammonium Persulfate (APS) Initiator->Mixing Accelerator TEMED Accelerator->Mixing Polymerization Free-Radical Polymerization Mixing->Polymerization Washing Washing (Deionized Water) Polymerization->Washing Drying Drying (Lyophilization) Washing->Drying Final_Product Dried pH-Responsive Hydrogel Drying->Final_Product

Figure 1. Experimental workflow for the synthesis of pH-responsive hydrogels.

pH_Response_Mechanism cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) Low_pH Protonated -COOH groups Collapsed Collapsed Hydrogel (Low Swelling) Low_pH->Collapsed Hydrogen Bonding High_pH Ionized -COO- groups Drug_Retention Drug Retention Collapsed->Drug_Retention Swollen Swollen Hydrogel (High Swelling) Drug_Release Drug Release High_pH->Swollen Electrostatic Repulsion Swollen->Drug_Release Start Start->Low_pH Increase pH End

Figure 2. Signaling pathway of pH-responsive swelling and drug release.

Drug_Delivery_Process cluster_loading Drug Loading cluster_release Drug Release Dried_Hydrogel Dried Hydrogel Loading Equilibrium Swelling Dried_Hydrogel->Loading Drug_Solution Drug Solution Drug_Solution->Loading Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Loading->Drug_Loaded_Hydrogel pH_Stimulus pH Change (e.g., from 1.2 to 7.4) Drug_Loaded_Hydrogel->pH_Stimulus Swelling_Release Swelling & Drug Diffusion pH_Stimulus->Swelling_Release Released_Drug Released Drug Swelling_Release->Released_Drug

Figure 3. Logical relationship of the drug loading and release process.

References

Application Notes and Protocols: Sodium Methacrylate in Superabsorbent Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of sodium methacrylate-based superabsorbent polymers (SAPs), with a particular focus on their use in controlled drug delivery systems. Detailed protocols for key experiments are included to facilitate practical application in a research and development setting.

Introduction to this compound-Based Superabsorbent Polymers

Sodium methacrylate (B99206) is a key monomer in the formulation of superabsorbent polymers, which are cross-linked hydrophilic polymers capable of absorbing and retaining large quantities of aqueous fluids.[1][2] These materials, often referred to as hydrogels, are synthesized through the polymerization of this compound, often with a cross-linking agent to form a three-dimensional network.[3][4] The ionic nature of the methacrylate group imparts a pH-sensitive swelling behavior, making these SAPs particularly suitable for applications in controlled drug delivery, where release can be triggered by the specific pH environments of the body, such as the gastrointestinal tract.[5][6]

Synthesis of this compound-Based SAPs

The most common method for synthesizing this compound-based SAPs is through free-radical solution polymerization.[7] This process involves the polymerization of the monomer in an aqueous solution in the presence of a cross-linker and a chemical initiator.[3]

Key Components:
  • Monomer: Methacrylic Acid (neutralized to this compound)

  • Co-monomer (optional): Acrylamide, Acrylic Acid[3][5]

  • Cross-linking Agent: N,N'-methylenebisacrylamide (MBA)[3]

  • Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS)[3]

  • Activator (optional): N,N,N',N'-tetramethylethylenediamine (TMEDA)

The concentration of the cross-linking agent is a critical parameter that dictates the swelling capacity and mechanical strength of the resulting hydrogel.[8] A higher cross-linker concentration leads to a more densely cross-linked network, which results in lower swelling capacity but greater gel strength.[8][9]

Experimental Protocol 1: Synthesis of this compound-co-Acrylamide SAP

This protocol is adapted from the synthesis of a poly(acrylamide-co-sodium methacrylate) superabsorbent copolymer.

Materials:

  • Acrylamide (AAm)

  • This compound (SMA)

  • N,N'-methylenebisacrylamide (MBA) (Cross-linker)

  • Ammonium Persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (Activator)

  • Distilled Water

Procedure:

  • Prepare the monomer solution: Dissolve 1 g of Acrylamide and a specified amount of this compound (e.g., ranging from 0.5 g to 2 g) in 2 ml of distilled water.

  • Prepare the cross-linker solution: Prepare a 1.0 g/100 ml solution of MBA in distilled water.

  • In a reaction vessel (e.g., a test tube or small beaker), combine the monomer solution with a specific volume of the MBA solution (e.g., 1 ml, corresponding to 0.745 mM).

  • Add the initiator system: Add the APS initiator followed by the TMEDA activator to the monomer-cross-linker mixture.

  • Allow the polymerization to proceed at room temperature. Gelation should occur within one hour.

  • Once the gel is formed, it can be removed from the vessel and cut into smaller pieces for drying.

  • Dry the gel pieces in an oven at 60-80°C until a constant weight is achieved.[7]

  • The dried SAP can then be ground into a powder for characterization and application.

Characterization of SAPs

Swelling Capacity

The swelling capacity is a fundamental property of SAPs. It is typically measured by immersing a known weight of the dry polymer in distilled water or a buffer solution and measuring the weight of the swollen gel at equilibrium.

Experimental Protocol 2: Determination of Swelling Capacity

Materials:

  • Dried SAP powder

  • Distilled water or buffer solution (e.g., Phosphate Buffered Saline, PBS)

  • Beaker

  • Filter paper or mesh

  • Analytical balance

Procedure:

  • Accurately weigh a small amount of the dried SAP powder (W_dry), typically around 40-50 mg.

  • Place the SAP powder in a beaker containing an excess of the swelling medium (e.g., 50 ml of distilled water).

  • Allow the SAP to swell for a sufficient time to reach equilibrium (typically several hours to 24 hours).

  • Carefully remove the swollen gel from the beaker, removing excess surface water by blotting gently with filter paper or by filtering through a mesh until water ceases to drip.[2]

  • Weigh the swollen gel (W_swollen).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    ESR (g/g) = (W_swollen - W_dry) / W_dry

Data Presentation: Effect of Cross-linker Concentration on Swelling

The concentration of the cross-linking agent, N,N'-methylenebisacrylamide (MBA), has a significant impact on the swelling capacity of the SAP. As the concentration of MBA increases, the cross-linking density of the polymer network increases, which restricts the expansion of the polymer chains and thus reduces the overall swelling capacity.[8][9]

MBA Concentration (% of total monomers)Apparent Density (g/cc)Porosity (%)Equilibrium Swelling Ratio in Distilled Water (g/g)
7.370.63 ± 0.0479.23 ± 3.18High
9.710.71 ± 0.0358.67 ± 2.54Medium
11.930.79 ± 0.0537.45 ± 1.98Low
14.360.85 ± 0.0217.87 ± 0.89Very Low

Data adapted from a study on superporous hydrogels, illustrating the general trend.[8] Note that absolute swelling ratios will vary based on the specific polymer composition and synthesis conditions.

Structural and Morphological Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the SAP, identifying the characteristic functional groups of the monomers and confirming the polymerization. Key peaks for a this compound-based polymer would include the carbonyl stretch of the carboxylate group.[3]

  • Scanning Electron Microscopy (SEM): SEM provides visualization of the surface morphology and porous structure of the SAP. The sample is typically freeze-dried and coated with a conductive material (e.g., gold) before imaging.[2][5]

Application in Controlled Drug Delivery

The pH-sensitive nature of this compound-based SAPs makes them excellent candidates for oral drug delivery systems. The carboxyl groups in the polymer chain are protonated at the low pH of the stomach, leading to a collapsed hydrogel state with minimal drug release. Upon entering the more neutral or slightly alkaline environment of the intestines, these groups deprotonate, causing electrostatic repulsion within the polymer network. This leads to rapid swelling of the hydrogel and subsequent release of the encapsulated drug.[6]

A common model drug for studying release from these systems is Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID).[10][11][12][13]

Experimental Protocol 3: Drug Loading and In Vitro Release Study

Part A: Drug Loading (Equilibrium Swelling Method)

  • Prepare a stock solution of the drug (e.g., Ibuprofen) in a suitable buffer (e.g., PBS at pH 7.4).

  • Accurately weigh a known amount of the dried SAP and immerse it in the drug solution.

  • Allow the SAP to swell for 24 hours to ensure equilibrium is reached and maximum drug loading is achieved.

  • Remove the drug-loaded hydrogel, gently blot the surface to remove excess solution, and dry it to a constant weight.

  • The amount of drug loaded can be determined by measuring the decrease in the concentration of the drug in the supernatant using UV-Vis spectrophotometry or by dissolving the loaded hydrogel and measuring its drug content.[14][15]

Part B: In Vitro Drug Release

  • Place a known weight of the drug-loaded SAP in a dissolution apparatus.[5]

  • For simulating the gastrointestinal tract, first immerse the SAP in a simulated gastric fluid (e.g., 0.1 M HCl, pH 1.2) at 37°C.[4][16]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[5]

  • After a period simulating gastric transit (e.g., 2 hours), transfer the SAP to a simulated intestinal fluid (e.g., PBS, pH 7.4) at 37°C.

  • Continue to withdraw aliquots at set intervals.

  • Analyze the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[14][17][18]

  • Calculate the cumulative percentage of drug released over time.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language can effectively illustrate the experimental processes and the underlying scientific principles.

SAP_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_processing Processing Monomer Sodium Methacrylate Mixing Mixing in Aqueous Solution Monomer->Mixing Crosslinker MBA Solution Crosslinker->Mixing Initiator APS/TMEDA Initiator->Mixing Polymerization Free-Radical Polymerization (Room Temp) Mixing->Polymerization Gelation Hydrogel Formation Polymerization->Gelation Drying Drying (60-80°C) Gelation->Drying Grinding Grinding Drying->Grinding Final_Product SAP Powder Grinding->Final_Product

Caption: Workflow for the synthesis of this compound-based SAP.

Drug_Release_Mechanism cluster_stomach Stomach (Low pH ~1.2) cluster_intestine Intestine (High pH ~7.4) Stomach_State SAP is Collapsed -COOH groups protonated Minimal Swelling Stomach_Release Low Drug Release Stomach_State->Stomach_Release Diffusion limited Intestine_State SAP Swells Rapidly -COO- groups deprotonated Electrostatic Repulsion Stomach_State->Intestine_State GI Transit Intestine_Release High Drug Release Intestine_State->Intestine_Release Swelling & Diffusion start Drug-Loaded SAP (Oral Administration) start->Stomach_State

References

Application Notes and Protocols: Copolymerization of Sodium Methacrylate with Vinyl Monomers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of sodium methacrylate (B99206) with other vinyl monomers, a key technique in the development of advanced drug delivery systems. The unique pH-responsive nature of sodium methacrylate makes it an invaluable component in creating "smart" polymers that can target drug release in specific environments within the body, such as the different pH levels of the gastrointestinal tract.

Introduction to this compound Copolymers in Drug Delivery

This compound is the sodium salt of methacrylic acid and is a water-soluble monomer. When copolymerized with other vinyl monomers, it imparts hydrophilicity and pH sensitivity to the resulting polymer. The carboxylic acid groups in the methacrylate units are ionized at higher pH values, leading to electrostatic repulsion and swelling of the polymer matrix. Conversely, at low pH, these groups are protonated, causing the polymer to contract. This behavior is exploited for targeted drug delivery, particularly for enteric coatings and controlled-release formulations.

Copolymers of this compound are used to protect acid-labile drugs from the harsh acidic environment of the stomach and to facilitate their release in the neutral or alkaline environment of the intestines.[1] The properties of these copolymers, such as their swelling behavior, drug loading capacity, and release kinetics, can be finely tuned by selecting appropriate comonomers and adjusting the copolymer composition.

Experimental Protocols

Synthesis of a pH-Responsive this compound-co-N-vinylpyrrolidone (SMA-co-NVP) Copolymer via Free Radical Polymerization

This protocol describes the synthesis of a random copolymer of this compound and N-vinylpyrrolidone. N-vinylpyrrolidone is a biocompatible and water-soluble monomer that can enhance the aqueous solubility and biocompatibility of the resulting copolymer.

Materials:

  • This compound (SMA)

  • N-vinylpyrrolidone (NVP), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as a free radical initiator

  • Deionized water, degassed

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Thermometer

  • Schlenk line or similar inert atmosphere setup

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Monomer and Initiator Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve a specific molar ratio of this compound and N-vinylpyrrolidone in degassed deionized water. A typical starting molar ratio could be 50:50.

  • Initiator Addition: In a separate container, dissolve AIBN in a small amount of methanol. The amount of AIBN is typically 0.1-1.0 mol% of the total monomer concentration.

  • Inert Atmosphere: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle flow of nitrogen throughout the reaction.

  • Polymerization: Heat the reaction mixture to 60-70°C with constant stirring. Once the temperature has stabilized, add the AIBN solution to the flask.

  • Reaction Monitoring: Allow the polymerization to proceed for a predetermined time, typically 4-8 hours. The progress of the reaction can be monitored by taking samples at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR or by observing the increase in viscosity of the solution.

  • Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Washing and Drying: Collect the precipitated copolymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and initiator. Dry the purified copolymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Synthesized Copolymer

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Protocol: Prepare a KBr pellet of the dried copolymer or cast a thin film from a solution. Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Expected Results: The spectrum should show characteristic peaks for both monomer units. For SMA, look for the carboxylate COO⁻ stretching vibrations. For NVP, the characteristic C=O stretching of the lactam ring should be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve the dried copolymer in a suitable deuterated solvent (e.g., D₂O). Record the ¹H NMR and ¹³C NMR spectra.

  • Expected Results: The spectra will confirm the incorporation of both monomers into the copolymer chain. The ratio of the integrated peak areas corresponding to specific protons of each monomer can be used to determine the copolymer composition.

Thermogravimetric Analysis (TGA):

  • Protocol: Heat a small sample of the dried copolymer in a TGA instrument under a nitrogen atmosphere from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

  • Expected Results: The TGA curve will show the thermal stability of the copolymer and its decomposition profile.

Data Presentation

Reactivity Ratios for Copolymerization of this compound (M₁) with Vinyl Monomers (M₂)

The reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer. This data is crucial for predicting the copolymer composition and microstructure.

Vinyl Monomer (M₂)r₁ (this compound)r₂Polymerization ConditionsReference
Methacrylamide> 1< 1Radical copolymerization[2]
Acrylic Acid> 1< 1Free radical solution polymerization[3]
N-Vinylpyrrolidone< 1> 1Free radical polymerization[4]
Methyl Methacrylate--Data for methacrylic acid suggests r₁ and r₂ are both less than 1[5]
pH-Dependent Swelling and Drug Release from this compound-based Hydrogels

The swelling ratio and drug release are critical parameters for evaluating the performance of these copolymers in drug delivery applications.

Copolymer SystempHSwelling Ratio (%)DrugDrug Release (%)Time (h)Reference
Poly(methacrylic acid-co-poly(ethylene glycol) methyl ether methacrylate)5.15-Ibuprofen~185[6]
Poly(methacrylic acid-co-poly(ethylene glycol) methyl ether methacrylate)7.4-Ibuprofen~655[6]
Sodium Polyacrylate Hydrogel2.0~50---[7]
Sodium Polyacrylate Hydrogel6.0~200---[7]
Sodium Polyacrylate Hydrogel9.7~150---[7]
Poly(hydroxyethyl methacrylate-co-methacrylic acid)1.0LowPhenylpropanolamineLow-[8][9]
Poly(hydroxyethyl methacrylate-co-methacrylic acid)7.0HighPhenylpropanolamineHigh-[8][9]

Visualizations

Experimental Workflow for Copolymer Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Drying Monomers Dissolve this compound and N-Vinylpyrrolidone in Deionized Water Purge Purge with Nitrogen Monomers->Purge Initiator Dissolve AIBN in Methanol Add_Initiator Add Initiator Initiator->Add_Initiator Heat Heat to 60-70°C Purge->Heat Heat->Add_Initiator Polymerize Polymerize for 4-8 hours Add_Initiator->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry drug_release_mechanism cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) Low_pH Protonated Carboxylic Acid Groups (-COOH) Collapsed Collapsed Polymer Matrix Low_pH->Collapsed Drug_Trapped Drug Encapsulated Collapsed->Drug_Trapped High_pH Ionized Carboxylate Groups (-COO⁻) Swollen Swollen Polymer Matrix High_pH->Swollen Drug_Released Drug Released Swollen->Drug_Released Drug_Loaded_Polymer Drug-Loaded Copolymer Drug_Loaded_Polymer->Low_pH Acidic Environment Drug_Loaded_Polymer->High_pH Neutral/Alkaline Environment

References

Troubleshooting & Optimization

inhibiting premature polymerization of sodium methacrylate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of sodium methacrylate (B99206) to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization and why is it a concern for sodium methacrylate?

A1: Premature polymerization is an unintended, often rapid, and exothermic (heat-releasing) reaction where individual monomer units of this compound join to form a solid polymer. This constitutes a significant safety risk, as the heat generated can cause deflagration, explosions, and pressure buildup in sealed containers.[1] It also results in the loss of the monomer, rendering it unusable for experiments.

Q2: What causes this compound to polymerize prematurely during storage?

A2: Several factors can initiate unwanted polymerization:

  • Heat: Elevated temperatures increase the rate of polymerization.[2][3] this compound should be stored away from heat sources.[2][4]

  • Light: Exposure to direct sunlight or UV light can trigger photo-initiated polymerization.[5]

  • Contamination: Contaminants such as peroxides, oxidizing agents, dust, and metal ions from corrosion can act as initiators.[2][6]

  • Inhibitor Depletion or Deactivation: The chemical inhibitor added to the monomer can be depleted over time or deactivated if stored improperly (e.g., without oxygen).[5][6]

Q3: How do polymerization inhibitors work?

A3: this compound is typically stabilized with an inhibitor, most commonly the monomethyl ether of hydroquinone (B1673460) (MEHQ). MEHQ functions by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1][7] Crucially, this inhibitory mechanism is dependent on the presence of dissolved oxygen.[7][8][9][10] Oxygen first reacts with initiator radicals to form peroxy radicals, which are then neutralized by MEHQ, effectively stopping the polymerization process before it can escalate.[1][7][8]

Q4: Why is an air headspace required in the storage container?

A4: An air headspace is critical because the most common inhibitor, MEHQ, requires oxygen to function effectively.[5][6] The dissolved oxygen participates in the radical scavenging mechanism.[8][10] Storing this compound under an inert atmosphere (like nitrogen or argon) will deactivate the inhibitor and significantly increase the risk of polymerization.[5][6] A gas mixture containing 5-21% oxygen should be maintained above the monomer.[6][11]

Q5: What are the ideal storage conditions for this compound?

A5: To ensure stability, this compound should be stored according to the recommendations in the table below. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific guidelines.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool place; recommended <15°CReduces the rate of thermally initiated polymerization and slows inhibitor depletion.[5][6]
Light Store in a dark or opaque, light-blocking container.[4][5]Prevents photo-initiated polymerization.[5]
Atmosphere Maintain an air headspace in the container. Do not store under an inert gas. [5][6]Oxygen is required for phenolic inhibitors like MEHQ to function.[7][8][9][10]
Container Keep container tightly closed and in a well-ventilated place.[2][4]Prevents contamination and moisture absorption.[2]
Inhibitor Typically stabilized with MEHQ.Scavenges free radicals to prevent the initiation of polymerization.[1][7]

Troubleshooting Guide

This section addresses specific issues you might encounter with this compound.

Problem 1: The this compound in the container has solidified or turned into a gel.

Potential Cause Explanation Solution & Prevention
Inhibitor Depletion/Deactivation The inhibitor has been consumed over time, or it was rendered ineffective by storage under an inert atmosphere.[5][6]The polymerized product is unusable. For future stock, ensure an air headspace is always present. Use stock on a First-In, First-Out (FIFO) basis.[5]
Improper Storage Temperature The monomer was stored near a heat source or in a location with high ambient temperatures, accelerating polymerization.[3][6]Dispose of the polymerized material according to your institution's guidelines. Store new material in a designated cool area, away from heat sources like ovens or equipment.[4][5]
Contamination The container was contaminated with initiators like peroxides, dust, or rust.[2][6]Dispose of the material. Always use clean, dedicated spatulas and equipment. Ensure the container is sealed tightly after each use.[5]

Problem 2: My polymerization reaction fails to initiate or is significantly delayed.

Potential Cause Explanation Solution & Prevention
High Inhibitor Concentration The inhibitor present in the monomer is quenching the radicals generated by your initiator, causing an induction period.[7]You can either increase the concentration of your reaction initiator to overcome the inhibitor or remove the inhibitor from the monomer immediately before use.[7][12] See Experimental Protocols section for inhibitor removal.
Presence of Oxygen Oxygen, while necessary for storage stability with MEHQ, can inhibit free-radical polymerization reactions.[5]For your experiment, you may need to degas the reaction mixture (e.g., by sparging with nitrogen or argon) after adding the monomer and before adding your initiator.[5]

Visualizing the Inhibition Process

The following diagrams illustrate the key mechanisms and workflows discussed.

InhibitionMechanism cluster_initiation Polymerization Initiation cluster_inhibition MEHQ Inhibition Pathway M Monomer (M) RM Growing Polymer Chain (RM•) M->RM Forms I Initiator (I) R Free Radical (R•) I->R Heat/Light R->M Reacts with RM->RM Chain Propagation O2 Oxygen (O₂) RM->O2 Inhibited by O₂/MEHQ ROO Peroxy Radical (ROO•) O2->ROO Forms MEHQ Inhibitor (MEHQ) Stable Stable, Non-Radical Products MEHQ->Stable Forms R_inh Free Radical (R•) R_inh->O2 Reacts with ROO->MEHQ Reacts with

Caption: Mechanism of MEHQ and oxygen in radical polymerization inhibition.

TroubleshootingWorkflow start Issue: This compound Polymerized in Storage check_temp Was it stored in a cool, dark place? start->check_temp check_air Was an air headspace present? check_temp->check_air Yes cause_temp Cause: High Temperature or Light Exposure check_temp->cause_temp No check_cont Was clean equipment used for handling? check_air->check_cont Yes cause_air Cause: Inhibitor Deactivation (No Oxygen) check_air->cause_air No cause_cont Cause: Contamination check_cont->cause_cont No solution Solution: 1. Dispose of material safely. 2. Review storage protocols. 3. Use FIFO for inventory. check_cont->solution Yes cause_temp->solution cause_air->solution cause_cont->solution

Caption: Troubleshooting workflow for premature polymerization in storage.

Experimental Protocols

Protocol 1: Inhibitor Removal via Column Chromatography

Objective: To remove the MEHQ inhibitor from this compound immediately prior to use in a polymerization reaction. This method is suitable for small, lab-scale quantities.

Materials:

  • This compound solution (if solid, dissolve in an appropriate solvent)

  • Inhibitor remover column (e.g., pre-packed with basic alumina)[13]

  • Collection flask, clean and dry

  • Appropriate solvent for elution if needed

Procedure:

  • Set up the inhibitor remover column securely on a stand.

  • If the monomer is a solid, dissolve it in a minimal amount of a suitable solvent that will not interfere with your subsequent reaction.

  • Carefully add the monomer solution to the top of the column.[14]

  • Allow the solution to pass through the column packing via gravity. Do not apply excessive pressure, as this may cause polymerization on the column.[14]

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.[14]

  • CRITICAL: Use the purified monomer immediately.[7][12] It is no longer stabilized and is highly susceptible to spontaneous polymerization. If short-term storage is absolutely necessary, keep it refrigerated and protected from light.[7]

Protocol 2: Determination of MEHQ Concentration (UV-Vis Spectrophotometry)

Objective: To quantify the concentration of MEHQ in a this compound sample to ensure it is within the effective range. This protocol is a general guideline; validation for your specific matrix is required.

Materials:

  • This compound sample

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Appropriate solvent (e.g., Acrylonitrile, as MEHQ has a distinct UV absorbance curve in it)[15]

  • MEHQ standards of known concentrations for calibration

Procedure:

  • Calibration Curve: Prepare a series of MEHQ standards of known concentrations in the chosen solvent.

  • Measure the UV absorbance of each standard at the wavelength of maximum absorbance for MEHQ.

  • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare a solution of the this compound sample in the same solvent, ensuring the concentration is within the linear range of your calibration curve.

  • Measurement: Measure the absorbance of the sample solution at the same wavelength.

  • Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of MEHQ. Analytical methods for determining inhibitor concentration can also involve measuring the ultraviolet absorption spectrum after contact with concentrated sulfuric acid.[16]

References

optimizing sodium methacrylate reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sodium methacrylate (B99206) reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing sodium methacrylate?

A1: The two primary methods for synthesizing this compound are:

  • Neutralization Reaction: This involves the direct reaction of methacrylic acid with a sodium base, most commonly sodium hydroxide (B78521).[1][2] This method is straightforward and can achieve high yields.

  • Saponification Reaction: This method involves the hydrolysis of a methacrylate ester, typically methyl methacrylate, using sodium hydroxide.[1][3] This can be performed under aqueous (traditional) or anhydrous ("dry") conditions.[3][4]

Q2: Which synthesis method generally results in a higher yield and purity?

A2: The "dry" saponification method of methyl methacrylate with anhydrous sodium hydroxide tends to produce a higher yield (95–98%) and purity (≥99%) compared to the traditional aqueous saponification method (85–90% yield, 97% purity).[3] The neutralization reaction of methacrylic acid with sodium hydroxide has also been reported to achieve high yields, around 92.2% under specific conditions.[2]

Q3: What is the role of a polymerization inhibitor?

A3: A polymerization inhibitor, such as hydroquinone, is crucial, particularly in the saponification of methyl methacrylate, to prevent the spontaneous and unintended thermal polymerization of the monomer.[3] Failure to use an inhibitor can lead to discoloration of the product and reduced purity.[3]

Q4: How can I purify the final this compound product?

A4: For the neutralization reaction, precipitation of the product can be promoted by adding a solvent like acetone (B3395972), followed by vacuum filtration.[2] The collected solid can then be dried in an oven at 55-60°C.[2] For the traditional aqueous saponification method, the final product is often obtained by spray drying the aqueous solution of this compound.[3] The dry saponification method has the advantage of producing a dry powder directly, which may require less intensive downstream purification.[4]

Troubleshooting Guides

Problem 1: Low Yield

Possible Cause Suggested Solution
Incomplete Reaction - Neutralization: Ensure a stoichiometric or slight excess of sodium hydroxide is used.[2] Monitor the pH to ensure complete neutralization. The reaction is exothermic; control the temperature to prevent side reactions.[2] - Saponification: Increase reaction time or temperature within the optimal range (55-80°C for the dry method).[4] Ensure efficient agitation to maintain homogeneity.[3]
Product Loss During Workup - When precipitating with acetone, ensure the mixture is sufficiently cooled to minimize the solubility of this compound. - During filtration, wash the precipitate with a minimal amount of cold solvent to avoid redissolving the product.
Side Reactions (e.g., Polymerization) - Add an appropriate polymerization inhibitor (e.g., hydroquinone) to the reaction mixture, especially during saponification.[3] - Strictly control the reaction temperature, as higher temperatures can promote polymerization.[3][5]

Problem 2: Product Impurity

Possible Cause Suggested Solution
Unreacted Starting Materials - Methacrylic Acid/Methyl Methacrylate: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Use a slight excess of the sodium hydroxide reagent. - Sodium Hydroxide: After the reaction, neutralize any excess NaOH with a calculated amount of methacrylic acid.[4]
Presence of Water - For applications requiring anhydrous product, use the dry saponification method.[3][4] Ensure all reactants and equipment are thoroughly dried. - If using the neutralization or aqueous saponification method, dry the final product thoroughly under vacuum at an appropriate temperature (e.g., 55-60°C).[2]
Byproduct Formation - In the saponification of methyl methacrylate, methanol (B129727) is a byproduct.[3][4] Ensure its complete removal by distillation or vacuum drying.

Data Presentation

Table 1: Comparison of Saponification Methods for this compound Synthesis

Parameter Traditional (Aqueous) Method Dry Saponification Method
Yield 85–90%[3]95–98%[3]
Monomer Purity 97%[3]≥99%[3]
Water Content ≤1%[3]≤0.05%[3]
Residual NaOH ≤0.2%[3]≤0.09%[3]
Reaction Time 4–6 hours[3]2–3 hours[3]
Key Features Involves spray drying[3]Requires anhydrous reactants, seed crystals, and efficient agitation[3][4]

Table 2: Reaction Conditions for Neutralization of Methacrylic Acid

Parameter Value Reference
Reactants Methacrylic Acid, Sodium Hydroxide[2]
Molar Ratio (MAA:NaOH) 1.16 : 1 (approx.)[2]
Solvent for Reaction Deionized Water[2]
Precipitation Solvent Acetone[2]
Drying Temperature 55-60°C[2]
Reported Yield 92.2%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization

  • Dissolve 12.23 g (0.3058 mol) of sodium hydroxide in 10 ml of deionized water in a conical flask with magnetic stirring until fully dissolved.[2]

  • In a separate 250 ml beaker, place 30.70 g (0.3570 mol) of methacrylic acid.[2]

  • Under continuous stirring, slowly add the sodium hydroxide solution to the methacrylic acid. Note that this reaction is exothermic.[2]

  • Allow the reaction mixture to cool to room temperature.[2]

  • Add 50 ml of acetone to the mixture to promote the precipitation of the this compound.[2]

  • Collect the precipitate by vacuum filtration.[2]

  • Air-dry the product in a fume hood initially, then transfer it to an oven and dry at 55°C to 60°C for 12 to 15 hours.[2]

Protocol 2: Synthesis of this compound via Dry Saponification

  • Ensure all glassware is thoroughly dried.

  • To a suitable reactor equipped with an efficient scraping agitator and a heating/cooling system, add a small amount (5-25% of the total batch weight) of pre-formed, anhydrous this compound as seed crystals.[3]

  • Heat the reactor to the initiation temperature of 55-65°C.[3][4]

  • Concurrently and at a uniform rate, add anhydrous sodium hydroxide (≥85% purity) and methyl methacrylate (containing a suitable polymerization inhibitor) in stoichiometric amounts.[3][4]

  • Carefully monitor the temperature. The reaction is exothermic, and the temperature should be maintained below 80°C using external cooling to prevent polymerization.[3][4]

  • After the addition is complete, continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.[3]

  • During this time, methanol and any unreacted methyl methacrylate can be removed by applying a vacuum.[4]

  • The resulting product is a dense, anhydrous this compound powder.[3]

Visualizations

Reaction_Pathway Figure 1: Neutralization Reaction for this compound Synthesis MAA Methacrylic Acid SM This compound MAA->SM NaOH Sodium Hydroxide NaOH->SM H2O Water SM->H2O +

Figure 1: Neutralization Reaction for this compound Synthesis

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Check for Reaction Completion Start->Check_Completion Check_Workup Review Workup Procedure Check_Completion->Check_Workup Complete Optimize_Params Increase Reaction Time/ Temperature or Adjust Stoichiometry Check_Completion->Optimize_Params Incomplete Check_Polymerization Investigate for Polymerization Check_Workup->Check_Polymerization No Obvious Loss Refine_Workup Optimize Precipitation and Filtration Steps Check_Workup->Refine_Workup Loss Suspected Add_Inhibitor Add/Increase Polymerization Inhibitor and Control Temperature Check_Polymerization->Add_Inhibitor Polymerization Detected End Yield Optimized Check_Polymerization->End No Polymerization Optimize_Params->End Refine_Workup->End Add_Inhibitor->End

Figure 2: Troubleshooting Workflow for Low Yield

Parameter_Relationships Figure 3: Key Parameters for High Yield & Purity cluster_params Reaction Parameters cluster_outcomes Desired Outcomes Temp Temperature Control (55-80°C) Yield High Yield Temp->Yield Prevents side reactions Purity High Purity Temp->Purity Prevents polymerization Stoichiometry Correct Stoichiometry Stoichiometry->Yield Ensures full conversion Stoichiometry->Purity Minimizes unreacted starting material Inhibitor Polymerization Inhibitor Inhibitor->Yield Prevents monomer loss Inhibitor->Purity Prevents polymer formation Agitation Efficient Agitation Agitation->Yield Ensures homogeneity

Figure 3: Key Parameters for High Yield & Purity

References

Technical Support Center: Purification of Sodium Methacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of sodium methacrylate (B99206) monomer. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining high-purity sodium methacrylate for their experimental needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The solvent volume was too large, preventing saturation. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - The product is highly soluble in the chosen solvent even at low temperatures.- Reduce the amount of solvent used for dissolution. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - If using a single solvent system, consider adding an anti-solvent (a solvent in which this compound is poorly soluble, like acetone) to induce precipitation.[1]
Product is Discolored (e.g., Yellowish) - Presence of impurities from the synthesis, such as residual polymerization inhibitors or byproducts.- Perform a preliminary wash of the crude product before recrystallization. - Consider adding activated carbon to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the carbon before cooling.
Monomer Polymerizes During Purification - The temperature during purification (e.g., during dissolution for recrystallization) is too high. - Absence of a polymerization inhibitor.- Ensure the dissolution temperature does not exceed 80°C.[2] - If the starting material lacks an inhibitor, consider adding a minimal amount of a suitable inhibitor like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) during the purification process, especially if elevated temperatures are used.[2]
Incomplete Removal of Impurities - The chosen purification method is not effective for the specific impurities present. - Insufficient number of purification cycles.- Analyze the impurities present using techniques like HPLC-MS or GC-MS to select the most appropriate purification method.[3] - Repeat the purification step (e.g., recrystallization) until the desired purity is achieved.
Product is Not a Fine, Dry Powder - Inefficient drying process. - Presence of residual solvent.- Dry the purified product under vacuum at a moderate temperature (e.g., 55-60°C) for an extended period (12-15 hours) to ensure complete removal of water or other solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as methacrylic acid and sodium hydroxide, byproducts from the synthesis (e.g., methanol (B129727) if synthesized from methyl methacrylate), water, and polymerization inhibitors (e.g., MEHQ or hydroquinone) that are often added for stability.[2][4]

Q2: What is the recommended method for purifying this compound?

A2: Recrystallization is a highly effective method for purifying solid this compound.[5][6] A common procedure involves dissolving the crude product in a minimal amount of hot water, followed by slow cooling to induce crystallization. The pure crystals can then be collected by filtration.[1] Precipitation from an aqueous solution using a solvent in which this compound is insoluble, such as acetone (B3395972), is also a viable method.[1]

Q3: How can I remove the polymerization inhibitor from this compound?

A3: While many purification methods for methacrylate monomers focus on removing inhibitors from the acidic or ester forms (e.g., using a basic alumina (B75360) column), these are not directly applicable to the sodium salt.[7][8][9] For this compound, recrystallization is generally effective at separating the monomer from common inhibitors. The inhibitor will preferentially remain in the mother liquor.

Q4: What is the best way to store purified this compound to prevent polymerization?

A4: Purified this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[10][11] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][12] The presence of a polymerization inhibitor in the stored material is also advisable for long-term stability.

Q5: How can I verify the purity of my this compound after purification?

A5: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful methods for identifying and quantifying residual impurities.[3] Melting point determination can also serve as a simple indicator of purity; pure this compound has a melting point of approximately 300°C.[1][12][13]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Beaker

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Place the crude this compound into a beaker with a magnetic stir bar.

  • Add a minimal amount of deionized water to the beaker.

  • Gently heat the mixture on a hot plate with continuous stirring until the this compound is completely dissolved. Avoid boiling the solution.

  • Once dissolved, remove the beaker from the hot plate and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the beaker in an ice bath for at least one hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified this compound crystals in a vacuum oven at 55-60°C for 12-15 hours or until a constant weight is achieved.[1]

Protocol 2: Purification by Precipitation with an Anti-Solvent

This protocol is useful when recrystallization from a single solvent is not effective.

Materials:

  • Crude this compound

  • Deionized water

  • Acetone

  • Beaker

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolve the crude this compound in a minimal amount of deionized water at room temperature with stirring.

  • Once a clear solution is obtained, slowly add acetone to the solution while stirring continuously.

  • Continue adding acetone until a white precipitate of this compound forms and no further precipitation is observed.

  • Allow the mixture to stir for an additional 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the collected solid with a small amount of acetone.

  • Dry the purified this compound in a vacuum oven at 55-60°C for 12-15 hours.[1]

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Water cool Slow Cooling & Ice Bath dissolve->cool Saturated Solution filter_wash Vacuum Filtration & Cold Water Wash cool->filter_wash Crystal Slurry dry Vacuum Oven Drying filter_wash->dry Wet Crystals troubleshooting_logic start Purification Issue Encountered low_yield Low Yield? start->low_yield discoloration Discoloration? low_yield->discoloration No solution_yield Reduce Solvent Volume or Cool Slower low_yield->solution_yield Yes polymerization Polymerization? discoloration->polymerization No solution_color Use Activated Carbon or Pre-wash discoloration->solution_color Yes solution_polymer Lower Temperature or Add Inhibitor polymerization->solution_polymer Yes end Problem Resolved polymerization->end No solution_yield->end solution_color->end solution_polymer->end

References

common side reactions in sodium methacrylate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of sodium methacrylate (B99206).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of sodium methacrylate, offering potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Recommended Actions & Solutions
Reaction mixture becomes viscous, forms a gel, or solidifies unexpectedly. Premature Polymerization: This is the most common side reaction, often initiated by excessive heat, localized hot spots, or the presence of radical initiators.[1][2]1. Verify Inhibitor Presence & Concentration: Ensure an adequate amount of a polymerization inhibitor (e.g., hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ)) is present in the reactants, particularly in the methacrylate starting material.[3][4][5][6] 2. Strict Temperature Control: The reaction is exothermic.[7] Maintain the reaction temperature below 80°C, and preferably between 55-70°C, using external cooling (e.g., an ice bath) as needed.[4] 3. Ensure Homogeneity: Use efficient agitation to prevent localized overheating and ensure even distribution of reactants and inhibitors. 4. Avoid Contaminants: Ensure all glassware is clean and free from potential radical initiators.
Low yield of this compound. 1. Incomplete Saponification/Neutralization: The reaction may not have gone to completion. 2. Side Reactions: Besides polymerization, other side reactions could be consuming the reactants. 3. Loss During Workup: Product may be lost during filtration or drying steps.1. Check Stoichiometry: Ensure the correct molar ratios of reactants are used (e.g., stoichiometric amounts of sodium hydroxide (B78521) and methacrylic acid/methyl methacrylate). 2. Optimize Reaction Time & Temperature: Allow sufficient reaction time for completion. For saponification, gentle heating can increase the rate, but must be carefully controlled to prevent polymerization.[4] 3. Use Anhydrous Conditions: A "dry" saponification method can improve yield and purity by minimizing water-related side reactions.[3][4]
Final product has low purity (>97%). 1. Residual Reactants: Unreacted methyl methacrylate or methacrylic acid remains.[3] 2. Residual Base: Excess sodium hydroxide (NaOH) is present.[3][4] 3. Polymer Contamination: The product is contaminated with polymer due to unintended polymerization.[1] 4. Byproducts: Methanol (B129727) (from saponification) or water may be present.[3][4]1. Optimize Reactant Addition: Add reactants slowly and controllably to maintain temperature and ensure complete reaction. 2. Precise pH Control: Carefully control the addition of NaOH to achieve complete neutralization without a significant excess.[8] 3. Effective Purification: For saponification, ensure complete removal of the methanol byproduct via distillation.[3][4] For aqueous methods, proper drying (e.g., spray drying) is necessary to remove water.[4] The dry saponification method often yields a purer product directly.
Product is discolored (e.g., yellow hue). Inhibitor Presence: The presence of some inhibitors, like hydroquinone, can impart a slight yellow color to the final product.[4] Degradation: High reaction temperatures may cause degradation of reactants or product.1. Acknowledge Inhibitor Color: A slight yellow tint may be normal and indicative of the inhibitor's presence.[4] 2. Maintain Temperature Control: Avoid excessive temperatures (above 80°C) to prevent thermal degradation of the monomer or product.[4]
Quantitative Data Summary

The choice of synthesis method can significantly impact the purity and impurity profile of the final this compound product. The "dry" saponification method, which uses anhydrous reactants, generally offers higher purity compared to traditional aqueous methods.

Table 1: Comparison of Product Properties from Different Synthesis Methods

PropertyTraditional Aqueous MethodDry Saponification Method
Monomer Purity ~97%≥99%
Residual Water Content ≤1%≤0.05%
Residual NaOH ≤0.2%0.03–0.09%
Particle Morphology Fluffy PowderDense Aggregates
Data compiled from multiple sources.[3][4]

Table 2: Common Inhibitors for Methacrylate Synthesis

InhibitorTypical Concentration (ppm)Key Characteristics
MEHQ (Monomethyl Ether of Hydroquinone) 50 - 250Requires oxygen to be effective; widely used for acrylates and methacrylates.[9][10]
Hydroquinone (HQ) 100 - 200Also requires oxygen to function optimally; effective but can be more toxic than MEHQ.[5][6][10]
Phenothiazine (PTZ) 10 - 1000Highly effective and can function in the absence of oxygen.[6]
Note: The optimal inhibitor and concentration may vary depending on the specific reaction conditions and desired storage time.

Frequently Asked Questions (FAQs)

Q1: What is the most critical side reaction in this compound synthesis?

A1: The most critical and common side reaction is the premature, uncontrolled free-radical polymerization of the methacrylate monomer. This reaction is highly exothermic and can lead to a rapid increase in viscosity and temperature (auto-acceleration), potentially causing the reaction mixture to solidify completely, a phenomenon known as "gelation".[1][7] This not only results in a low yield of the desired monomeric salt but also presents significant safety hazards and difficulties in cleaning equipment.

Q2: How do polymerization inhibitors like MEHQ and hydroquinone work?

A2: Phenolic inhibitors like MEHQ and hydroquinone prevent polymerization by scavenging free radicals. In the presence of oxygen, they are oxidized to quinones, which are highly effective radical traps. These quinones react with and neutralize the initiating and propagating radicals that would otherwise lead to polymer chain formation.[5][6] It is crucial to store the inhibited monomer with a headspace of air, as oxygen is necessary for these types of inhibitors to function effectively.[10][11]

Q3: Can I run the synthesis at a higher temperature to speed it up?

A3: While increasing the temperature can accelerate the rate of saponification or neutralization, it also significantly increases the risk of thermal polymerization.[4] The reaction is exothermic, and higher starting temperatures can make it difficult to control the heat generated, leading to a runaway reaction.[7] It is critical to maintain the temperature below 80°C and ideally within the 55-70°C range, using cooling as necessary.[4]

Q4: What is "dry" saponification and what are its advantages?

A4: Dry saponification is a method for preparing this compound by reacting methyl methacrylate with solid, anhydrous sodium hydroxide under anhydrous conditions.[4] Its main advantages over traditional aqueous methods include higher product purity (≥99%), significantly lower residual water (≤0.05%) and NaOH content, and the elimination of the energy-intensive spray-drying step.[3] This method can produce a dense, anhydrous powder directly.

Q5: My final product is slightly yellow. Is it impure?

A5: Not necessarily. The presence of a polymerization inhibitor, such as hydroquinone, can often impart a slight yellow hue to the final product.[4] This is generally not an indication of significant impurity, provided other analytical measures (like titration for purity and residual base) are within specification. However, significant discoloration or browning could indicate product degradation from excessive heat.

Experimental Protocols

Method 1: Synthesis via Neutralization of Methacrylic Acid

This protocol describes the synthesis of this compound by neutralizing methacrylic acid with sodium hydroxide in an aqueous solution.

Materials:

  • Methacrylic acid (inhibited)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

Procedure:

  • Prepare a solution of sodium hydroxide by carefully dissolving the required stoichiometric amount of NaOH pellets in deionized water in a beaker. This process is exothermic; allow the solution to cool.

  • In a separate reaction flask equipped with a magnetic stirrer and thermometer, place the desired amount of methacrylic acid.

  • Place the reaction flask in an ice bath to manage the heat of neutralization. The neutralization reaction is highly exothermic.

  • Slowly add the cooled sodium hydroxide solution to the methacrylic acid dropwise while stirring vigorously.

  • Continuously monitor the temperature and pH of the reaction mixture. Maintain the temperature below 40°C. The final pH should be approximately 7-8.

  • Once the addition is complete, continue stirring for an additional 30-60 minutes at room temperature.

  • The resulting aqueous solution of this compound can be used directly or the product can be isolated by removing the water, for example, by spray drying or vacuum drying.

Method 2: Synthesis via "Dry" Saponification of Methyl Methacrylate

This protocol is based on an anhydrous method that yields a high-purity, dry powder.[4]

Materials:

  • Methyl methacrylate (inhibited with ~60 ppm MEHQ)

  • Anhydrous sodium hydroxide (granular or flake, ≥97% purity)

  • This compound (anhydrous, for seeding)

  • A jacketed mixer or reactor with scraping agitators and temperature control.

Procedure:

  • Charge the reactor with the anhydrous sodium hydroxide and 5-25% (by weight of the final product) of anhydrous this compound as a seed.[3][4]

  • Begin agitation and heat the mixture to the reaction initiation temperature of 55-65°C.

  • Once the temperature is stable, begin the slow, simultaneous addition of the inhibited methyl methacrylate and the remaining anhydrous sodium hydroxide.

  • The saponification reaction is exothermic. Carefully control the rate of addition to maintain the reaction temperature between 65-75°C. Use the reactor jacket for cooling to prevent the temperature from exceeding 80°C.[4]

  • After the addition is complete (typically over 40-60 minutes), continue stirring the resulting dry, crumbly powder at 65-75°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • The primary byproduct, methanol, along with any unreacted methyl methacrylate, will be vaporized by the heat of the reaction. These can be removed with a light vacuum and collected in a cold trap.

  • The final product is a dense, anhydrous this compound powder with high purity (≥99%).[3][4]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for this compound Synthesis

start Synthesis Issue Observed issue What is the primary issue? start->issue gel Mixture Thickened / Gelation issue->gel Gelation low_yield Low Yield or Purity issue->low_yield Low Yield / Purity cause_poly Probable Cause: Premature Polymerization gel->cause_poly sol_temp Action: Check & Control Temperature (Maintain < 80°C) cause_poly->sol_temp sol_inhibitor Action: Verify Inhibitor in Starting Materials sol_temp->sol_inhibitor sol_agitation Action: Ensure Efficient Agitation sol_inhibitor->sol_agitation cause_incomplete Probable Cause: Incomplete Reaction or Impurities low_yield->cause_incomplete sol_stoich Action: Verify Reactant Stoichiometry & Purity cause_incomplete->sol_stoich sol_time Action: Optimize Reaction Time & Temperature sol_stoich->sol_time sol_workup Action: Improve Purification (e.g., byproduct removal) sol_time->sol_workup

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Diagram 2: Reaction Pathways and Key Side Reactions

cluster_main Main Synthesis Pathways cluster_side Common Side Reactions / Issues mma Methyl Methacrylate (MMA) product This compound mma->product Saponification + NaOH methanol Methanol (Byproduct) mma->methanol poly Unwanted Polymerization (Gelation) mma->poly can lead to maa Methacrylic Acid (MAA) maa->product Neutralization + NaOH water Water (Byproduct) maa->water maa->poly can lead to naoh Sodium Hydroxide (NaOH) heat Excess Heat (>80°C) heat->poly radicals Radical Initiators (Contaminants) radicals->poly inhibitor Inhibitor (e.g., MEHQ) inhibitor->poly Prevents

References

Technical Support Center: Enhancing the Mechanical Properties of Sodium Methacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the mechanical properties of sodium methacrylate (B99206) hydrogels.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis and characterization of sodium methacrylate hydrogels, offering potential causes and solutions to improve their mechanical performance.

Question 1: My this compound hydrogel is too brittle and fractures easily. How can I improve its toughness?

Answer:

Brittleness in hydrogels often indicates a highly crosslinked but rigid network that cannot effectively dissipate energy. To enhance toughness, consider the following strategies:

  • Optimize Crosslinker Concentration: While a sufficient amount of crosslinker is necessary for gel formation, an excessive concentration can lead to a dense, brittle network. Try systematically decreasing the molar ratio of the crosslinker to the monomer.

  • Incorporate a Second, Longer Polymer Network: Creating an interpenetrating network (IPN) or a double-network (DN) hydrogel can significantly improve toughness.[1][2] The first network provides structural integrity, while a second, more flexible and loosely crosslinked network can dissipate energy upon deformation.[2]

  • Introduce Energy-Dissipating Moieties: Incorporating sacrificial bonds (e.g., ionic crosslinks) that can break and reform allows the hydrogel to dissipate energy under stress, thus increasing its toughness.[2]

Question 2: The hydrogel is too soft and weak for my application. How can I increase its stiffness (Young's Modulus) and strength?

Answer:

Low stiffness and strength are typically due to a low crosslinking density or insufficient polymer content.[3] To address this:

  • Increase Monomer Concentration: A higher concentration of this compound will result in a denser polymer network, leading to increased stiffness and tensile strength.[4]

  • Increase Crosslinker Concentration: A higher concentration of the crosslinking agent will create more connections between the polymer chains, resulting in a more rigid and stronger hydrogel network.[5] However, be mindful that excessive crosslinking can lead to brittleness (see Question 1).

  • Ensure Complete Polymerization: Inadequate initiator concentration or the presence of polymerization inhibitors (like dissolved oxygen) can result in incomplete conversion of monomers to polymers, leading to a weaker gel.[3] Ensure proper de-gassing of your pre-gel solution and use an appropriate initiator concentration.

Question 3: My hydrogel exhibits excessive swelling, which negatively impacts its mechanical properties. How can I control this?

Answer:

Excessive swelling is a common indicator of a low crosslinking density, as a loosely formed network can absorb more water.[3] To control the swelling ratio:

  • Increase Crosslinking Density: By increasing the concentration of the crosslinking agent, you can create a tighter network structure that restricts the uptake of water, thereby reducing swelling and improving mechanical stability.[3][5]

  • Increase Monomer Concentration: A higher initial monomer concentration leads to a higher polymer volume fraction in the swollen state, which can help to limit the overall swelling ratio.[4]

Question 4: I am observing significant variability in the mechanical properties between different batches of my hydrogel. What could be the cause?

Answer:

Inconsistent results often stem from variations in the synthesis process. To improve reproducibility:

  • Precise Control of Component Concentrations: Ensure accurate and consistent measurement of the monomer, crosslinker, and initiator for each batch.

  • Consistent Polymerization Conditions: Maintain a constant temperature and reaction time during polymerization. Temperature fluctuations can affect the rate of polymerization and the final network structure.

  • Thorough Mixing: Ensure all components are homogeneously mixed before initiating polymerization to avoid localized differences in crosslinking density.

  • Standardized Sample Preparation: Use consistent molds and cutting procedures to ensure uniform sample dimensions for mechanical testing, as specimen geometry can influence test results.[6]

Data Presentation: Influence of Synthesis Parameters on Mechanical Properties

The following tables summarize the expected qualitative and quantitative effects of varying monomer, crosslinker, and initiator concentrations on the mechanical properties of this compound-based hydrogels. The data is compiled from various studies on poly(methacrylic acid) and poly(sodium acrylate) hydrogels.

Table 1: Effect of Monomer Concentration on Mechanical Properties

Monomer ConcentrationYoung's Modulus / Storage Modulus (G')Tensile StrengthToughnessSwelling Ratio
Low LowLowModerateHigh
Medium IntermediateIntermediateHighIntermediate
High HighHighModerate to Low (can become brittle)Low

Note: Increasing monomer concentration generally enhances stiffness and strength up to a certain point, after which the material may become more brittle.[4]

Table 2: Effect of Crosslinker Concentration on Mechanical Properties

Crosslinker ConcentrationYoung's Modulus / Storage Modulus (G')Tensile StrengthToughnessSwelling Ratio
Low LowLowLowHigh
Medium HighHighHighIntermediate
High Very HighHigh to Moderate (can become brittle)LowLow

Note: A moderate crosslinker concentration is often optimal for achieving a balance of stiffness, strength, and toughness.[5]

Table 3: Effect of Initiator Concentration on Mechanical Properties

Initiator ConcentrationYoung's Modulus / Storage Modulus (G')Tensile StrengthToughnessGeneral Outcome
Too Low LowLowLowIncomplete polymerization, weak gel
Optimal HighHighHighEfficient and uniform polymerization
Too High Can DecreaseCan DecreaseCan DecreaseRapid, uncontrolled polymerization leading to network defects

Note: An optimal initiator concentration is crucial for achieving a well-formed polymer network. Too high a concentration can lead to shorter polymer chains and a less homogeneous network.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound hydrogels and the characterization of their mechanical properties.

Protocol 1: Synthesis of this compound Hydrogel via Free-Radical Polymerization

This protocol describes a general method for preparing this compound hydrogels where the monomer and crosslinker concentrations can be systematically varied.

Materials:

  • This compound (monomer)

  • N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a beaker, dissolve the desired amount of this compound and MBAA in deionized water to achieve the target monomer and crosslinker concentrations.

    • Gently stir the solution until all components are fully dissolved.

  • Degassing:

    • To remove dissolved oxygen, which can inhibit polymerization, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Initiation of Polymerization:

    • Add the initiator (APS) to the pre-gel solution and mix thoroughly.

    • Add the accelerator (TEMED) to initiate the polymerization reaction. The amount of TEMED can be adjusted to control the gelation time.

  • Casting and Curing:

    • Quickly pour the solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer for thin films, or in cylindrical molds).

    • Allow the hydrogel to cure at a controlled temperature (e.g., room temperature or in an oven) for a specified period (e.g., several hours to overnight) to ensure complete polymerization.

  • Swelling and Equilibration:

    • After curing, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water or a specific buffer solution to allow it to swell to equilibrium. The swelling medium should be changed periodically to remove any unreacted components.

Protocol 2: Mechanical Characterization

A. Tensile Testing

This protocol outlines the procedure for measuring the tensile properties of hydrogel samples.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N or 100 N)

  • Grippers suitable for soft materials

  • Cutting die for standardized sample shapes (e.g., dumbbell shape)[7]

Procedure:

  • Sample Preparation:

    • Cut the equilibrated hydrogel into a standardized shape (e.g., dumbbell) using a cutting die to ensure consistency.[7]

    • Measure the initial dimensions (width and thickness) of the gauge section of the sample.

  • Testing:

    • Mount the sample securely in the grips of the UTM, ensuring it is not pre-stretched.

    • Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[8]

    • Record the force and displacement data throughout the test.

  • Data Analysis:

    • Convert the force-displacement data to a stress-strain curve.

    • From the stress-strain curve, determine the Young's modulus (from the initial linear region), ultimate tensile strength (the maximum stress before fracture), and elongation at break.

    • The toughness can be calculated as the area under the stress-strain curve.

B. Rheological Characterization

This protocol describes how to measure the viscoelastic properties of the hydrogel.

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Loading:

    • Place a cylindrical or disk-shaped hydrogel sample onto the lower plate of the rheometer.

    • Lower the upper plate to a defined gap, ensuring good contact with the sample without excessive compression.

  • Strain Sweep Test:

    • Perform an oscillatory strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[9][10]

  • Frequency Sweep Test:

    • Within the LVER, perform an oscillatory frequency sweep at a constant strain.[9][10] This provides information on how the viscoelastic properties change with the timescale of deformation.

  • Time Sweep Test:

    • To monitor the gelation process, a time sweep can be performed on the pre-gel solution at a constant strain and frequency.[9][10] The crossover point of G' and G'' is often used to define the gel point.

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between synthesis parameters and mechanical properties.

Experimental_Workflow cluster_prep Pre-gel Solution Preparation cluster_poly Polymerization cluster_post Post-Processing & Characterization prep1 Dissolve this compound (Monomer) prep2 Add N,N'-methylenebis(acrylamide) (Crosslinker) prep1->prep2 prep3 Dissolve in Deionized Water prep2->prep3 poly1 Degas with Nitrogen prep3->poly1 Transfer Solution poly2 Add APS (Initiator) & TEMED (Accelerator) poly1->poly2 poly3 Pour into Mold poly2->poly3 poly4 Cure at Controlled Temperature poly3->poly4 post1 Remove from Mold poly4->post1 Cured Hydrogel post2 Equilibrate in Deionized Water post1->post2 post3 Mechanical Testing (Tensile, Rheology) post2->post3

Caption: Workflow for this compound hydrogel synthesis and characterization.

Mechanical_Properties_Influence cluster_inputs Synthesis Parameters cluster_outputs Mechanical Properties monomer Monomer Concentration strength Strength / Stiffness monomer->strength Increases swelling Swelling Ratio monomer->swelling Decreases crosslinker Crosslinker Concentration crosslinker->strength Increases toughness Toughness crosslinker->toughness Increases then Decreases crosslinker->swelling Decreases initiator Initiator Concentration initiator->strength Optimizes initiator->toughness Optimizes

Caption: Influence of synthesis parameters on hydrogel mechanical properties.

References

troubleshooting low conversion rates in sodium methacrylate polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the free-radical polymerization of sodium methacrylate (B99206).

Frequently Asked Questions (FAQs)

Q1: My polymerization fails to start or shows a significant induction period. What are the likely causes?

Answer: A failure to initiate polymerization is commonly due to the presence of inhibitors or issues with the initiator itself.

  • Presence of Inhibitors: Sodium methacrylate, or the precursor methyl methacrylate, often contains inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization during storage and transport.[1][2] These inhibitors scavenge the free radicals generated by the initiator, thus preventing the polymerization chain reaction from starting.[3] It is essential to remove these inhibitors before the experiment.

  • Insufficient or Inactive Initiator: The initiator's primary role is to generate free radicals to begin the polymerization process.[4] If the initiator concentration is too low, it may not produce enough radicals to overcome the quenching effects of residual inhibitors or dissolved oxygen.[5] Additionally, the initiator may have degraded over time due to improper storage, rendering it inactive.

Troubleshooting Steps:
  • Inhibitor Removal: Perform a caustic wash to remove phenolic inhibitors. A detailed protocol is provided below.

  • Verify Initiator Activity: Use a fresh batch of initiator or test the activity of the existing batch.

  • Increase Initiator Concentration: Incrementally increase the initiator concentration. Refer to the table in Q2 for guidance on concentration effects.

Q2: The polymerization begins, but the final monomer conversion is low. How can I improve the yield?

Answer: Low final conversion is often caused by factors that lead to the premature termination of growing polymer chains. Key factors include inadequate initiation, the presence of oxygen, non-optimal temperature, and insufficient monomer concentration.[5]

  • Inadequate Initiation: As with initiation failure, an insufficient concentration of active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[5]

  • Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization. It reacts with the generated radicals to form stable peroxide radicals, which are much less reactive and can terminate the polymerization process. It is crucial to deoxygenate the reaction mixture.[6]

  • Incorrect Reaction Temperature: Temperature significantly affects the rate of initiator decomposition and the kinetics of polymerization.[7] An unsuitable temperature can lead to a slow reaction or an increased rate of side reactions and chain termination.[8][9] For persulfate initiators, the temperature should be at least 60°C.[6]

  • Low Monomer Concentration: For ionic monomers like this compound, electrostatic repulsion between the charged molecules can hinder polymerization at low concentrations.[6] Increasing the monomer concentration can improve conversion rates.[10] A concentration of at least 10% is recommended to overcome this repulsion.[6]

Troubleshooting Flowchart

G start Low Final Conversion Observed check_initiator Is Initiator Concentration Adequate and Active? start->check_initiator check_oxygen Was the System Deoxygenated? check_initiator->check_oxygen Yes solution_initiator Increase Initiator Conc. / Use Fresh Initiator check_initiator->solution_initiator No check_temp Is the Reaction Temperature Optimal? check_oxygen->check_temp Yes solution_oxygen Purge with Inert Gas (N2, Ar) check_oxygen->solution_oxygen No check_monomer Is Monomer Concentration Sufficient (>10%)? check_temp->check_monomer Yes solution_temp Adjust Temperature to Initiator's Optimal Range check_temp->solution_temp No check_monomer->start No, Re-evaluate solution_monomer Increase Monomer Concentration check_monomer->solution_monomer No G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I2 Initiator (I₂) I_rad 2 I• (Radical) I2->I_rad Heat M Monomer (M) IM_rad I-M• I_rad->IM_rad + M IMn_rad I-M(n)• IM_rad->IMn_rad M2 Monomer (M) IMn1_rad I-M(n+1)• IMn_rad->IMn1_rad + M P_rad1 P• IMn1_rad->P_rad1 P_dead Dead Polymer P_rad1->P_dead + P• P_rad2 P•

References

controlling the molecular weight distribution of poly(sodium methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(sodium methacrylate) (PNaMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the molecular weight distribution of PNaMA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight and polydispersity of poly(this compound)?

A1: The molecular weight (MW) and polydispersity index (PDI) of PNaMA can be controlled through several polymerization techniques. Controlled radical polymerization methods are highly effective. These include Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2][3][4] Anionic polymerization also offers excellent control over these parameters, though it requires stringent purification of reagents.[5][6] Conventional free-radical polymerization can also be used, with control achieved by adjusting parameters such as initiator concentration, monomer concentration, temperature, and the use of chain transfer agents.[7][8]

Q2: How does the initiator concentration affect the molecular weight of PNaMA?

A2: In conventional free-radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[7] Therefore, increasing the initiator concentration leads to a higher concentration of radical species, which in turn results in more polymer chains being initiated simultaneously. This leads to the formation of shorter polymer chains and thus a lower average molecular weight.[9][10][11] Conversely, decreasing the initiator concentration will result in a higher molecular weight.[7] However, at very low initiator concentrations, the polymerization rate may be impractically slow.

Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?

A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain. This process effectively lowers the average molecular weight of the resulting polymer.[12] The extent of the molecular weight reduction depends on the concentration and the chain transfer constant of the CTA. Common CTAs used in methacrylate (B99206) polymerization include thiols and hypophosphorous acid and its salts.[12][13] In RAFT polymerization, a specific type of CTA, known as a RAFT agent, is used to control the polymerization in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1][14][15]

Q4: How does temperature influence the molecular weight distribution?

A4: Temperature has a significant effect on the kinetics of polymerization and, consequently, the molecular weight distribution. Higher temperatures generally lead to an increased rate of initiation and propagation. However, the rate of termination reactions also increases with temperature.[16] In many cases, an increase in temperature results in a decrease in the average molecular weight because the increase in the rate of termination is more pronounced than the increase in the rate of propagation.[17][18] For controlled polymerization techniques like ATRP and RAFT, the optimal temperature is crucial for maintaining control over the polymerization and achieving a narrow molecular weight distribution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of poly(this compound).

Issue 1: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

A broad molecular weight distribution, indicated by a high PDI value (typically > 1.5 in controlled polymerizations), suggests a lack of control over the polymerization process.

Troubleshooting Workflow for High PDI

Caption: Troubleshooting flowchart for high PDI in PNaMA synthesis.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Impure Monomer or Reagents Purify the this compound monomer and all other reagents before use. Impurities can interfere with the polymerization kinetics and lead to a broad PDI.
Incorrect Initiator Concentration In conventional free-radical polymerization, a high initiator concentration can lead to a broader PDI. Optimize the initiator concentration to balance the polymerization rate and control over molecular weight.[10][17]
Temperature Fluctuations Maintain a constant and uniform temperature throughout the polymerization. Fluctuations can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution.[16][18]
Oxygen Inhibition Oxygen can inhibit radical polymerization and lead to poor control. Ensure the reaction mixture is thoroughly deoxygenated before and during the polymerization by purging with an inert gas like nitrogen or argon.
Inappropriate RAFT Agent or ATRP Catalyst For RAFT and ATRP, the choice of the RAFT agent or catalyst system is crucial and monomer-specific.[1][14] Ensure you are using a system known to be effective for methacrylates and that it is of high purity.
Issue 2: Molecular Weight is Too High or Too Low

Achieving the target molecular weight is a common challenge. The following table outlines potential causes and solutions for deviations from the expected molecular weight.

Factors Influencing Molecular Weight

Parameter Effect on Molecular Weight To Increase MW To Decrease MW
[Monomer] / [Initiator] Ratio Directly proportional in living polymerizations; complex relationship in FRP.Increase ratioDecrease ratio
[Monomer] / [Chain Transfer Agent] Ratio Directly proportional.Increase ratioDecrease ratio
Temperature Generally, higher temperatures lead to lower MW in FRP.[17][18]Decrease temperature (within optimal range)Increase temperature (within optimal range)
Monomer Conversion In living polymerizations, MW increases linearly with conversion.Increase reaction timeDecrease reaction time

Experimental Protocols

Conventional Free-Radical Polymerization of this compound

This protocol provides a general procedure for the synthesis of PNaMA using a conventional free-radical approach.

Experimental Workflow for Conventional FRP

Conventional_FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Monomer_Prep Dissolve NaMA in Degassed Water Reaction_Setup Combine Monomer and Initiator in Reactor Monomer_Prep->Reaction_Setup Initiator_Prep Prepare Initiator Solution Initiator_Prep->Reaction_Setup Degassing Purge with Inert Gas Reaction_Setup->Degassing Polymerization Heat to Desired Temperature and Stir Degassing->Polymerization Quench Cool and Quench Reaction Polymerization->Quench Precipitation Precipitate Polymer in Non-solvent Quench->Precipitation Purification Wash and Dry the Polymer Precipitation->Purification Characterization Characterize MW and PDI (e.g., SEC/GPC) Purification->Characterization

References

impact of impurities on sodium methacrylate polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of sodium methacrylate (B99206). The information is designed to help overcome common experimental challenges and understand the factors influencing polymerization kinetics.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the polymerization of sodium methacrylate in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

  • Question: Why is my this compound polymerization not starting or proceeding very slowly?

    Answer: Several factors can inhibit or delay the initiation of polymerization. The most common culprits are the presence of inhibitors in the monomer, insufficient or inactive initiator, and the presence of dissolved oxygen.

    • Inhibitor Presence: this compound is often supplied with inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to prevent premature polymerization during storage. These inhibitors must be removed before use.

    • Insufficient Initiator: The concentration of the initiator is critical. If it is too low, not enough primary radicals will be generated to overcome the effects of any residual inhibitors and initiate the polymerization process effectively.

    • Dissolved Oxygen: Oxygen is a potent inhibitor of free-radical polymerization as it can scavenge radicals to form unreactive peroxide species. It is crucial to deoxygenate the reaction mixture prior to and during polymerization.

Issue 2: Low Polymer Yield or Incomplete Monomer Conversion

  • Question: My polymerization starts, but the final conversion of the monomer is low. How can I improve the yield?

    Answer: Low conversion can be attributed to several factors, including premature termination, insufficient initiator, or the presence of chain transfer agents.

    • Premature Termination: Impurities can act as chain-terminating agents, halting the growth of polymer chains.

    • Initiator Depletion: If the initiator is consumed before all the monomer has reacted, the polymerization will cease. This can be addressed by using a more stable initiator or by adding the initiator in stages.

    • Chain Transfer Agents: Certain impurities can act as chain transfer agents, which terminate a growing polymer chain and initiate a new, shorter one, potentially leading to lower overall molecular weight and conversion.

Issue 3: Inconsistent Polymer Properties (e.g., Molecular Weight, Polydispersity)

  • Question: I am observing significant batch-to-batch variation in the molecular weight and polydispersity of my poly(this compound). What could be the cause?

    Answer: Inconsistent polymer properties are often a result of varying levels of impurities, poor temperature control, or non-uniform mixing.

    • Impurity Levels: Even small variations in the concentration of impurities that act as inhibitors, initiators, or chain transfer agents can lead to significant differences in the final polymer characteristics.

    • Temperature Fluctuations: The rates of initiation, propagation, and termination are all temperature-dependent. Inconsistent temperature control will lead to variability in the polymerization kinetics and, consequently, the polymer properties.

    • Mixing: Inadequate mixing can result in localized "hot spots" or areas of high monomer/initiator concentration, leading to a broad molecular weight distribution.

Impact of Common Impurities on Polymerization Kinetics

The presence of impurities can significantly alter the kinetics of this compound polymerization. The following tables summarize the qualitative and quantitative effects of common impurities.

Table 1: Effect of Common Impurities on this compound Polymerization

ImpurityGeneral Effect on PolymerizationPotential Source
Inhibitors (e.g., MEHQ, HQ) Drastically reduce or halt polymerization by scavenging free radicals.Added by the manufacturer for storage stability.
Methacrylic Acid Can increase the rate of polymerization.[1]Incomplete neutralization during monomer synthesis.
Sodium Hydroxide (Residual) Can affect the pH of the reaction medium, which in turn influences the polymerization rate of ionic monomers.Residual from inhibitor removal washing steps.
Heavy Metal Ions (e.g., Fe³⁺, Cu²⁺) Can either accelerate or inhibit polymerization depending on the metal ion and its concentration. They can participate in redox reactions that generate or consume radicals.[2]Contamination from reactors or raw materials.
Sodium Sulfate (B86663) Can alter the ionic strength of the aqueous solution, which can affect the polymerization rate of polyelectrolytes.Byproduct of the neutralization reaction during monomer synthesis.

Table 2: Quantitative Impact of Selected Impurities on Methacrylate Polymerization

ImpurityMonomer SystemConcentrationObserved Effect on KineticsReference
Methacrylic AcidMethyl MethacrylateIncreasing ratios of MAA to MMAIncreased polymerization rate (from 15 to 4 min).[1][1]
Fe(III) saltsMethyl MethacrylateVariedThe rate of polymerization was influenced by the type of Fe(III) salt, with nitrates, perchlorates, and chlorides showing a greater effect than ammonium (B1175870) sulfate.[2][2]

Note: Quantitative data for the specific impact of these impurities on this compound polymerization is limited in publicly available literature. The data presented is for similar methacrylate systems and should be considered indicative.

Experimental Protocols

Protocol 1: Removal of Inhibitors from this compound

This protocol describes a standard caustic wash method to remove phenolic inhibitors like MEHQ.

Materials:

  • This compound monomer containing inhibitor

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Separatory funnel

  • Beakers and flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in deionized water to create a concentrated solution.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of diethyl ether to the separatory funnel.

  • Add a volume of 5% NaOH solution equivalent to the aqueous monomer solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer contains the this compound.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the washing step (steps 3-7) two more times with fresh diethyl ether and NaOH solution.

  • After the final wash, wash the aqueous solution with an equal volume of brine to help remove residual NaOH and dissolved ether.

  • Separate the aqueous layer.

  • The purified aqueous solution of this compound is now ready for use. For solid monomer, the water can be removed under reduced pressure.

Protocol 2: Kinetic Analysis of this compound Polymerization using NMR Spectroscopy

This protocol outlines a general procedure for monitoring the polymerization kinetics in real-time using ¹H NMR.

Materials:

  • Purified this compound

  • Deuterated water (D₂O)

  • Water-soluble initiator (e.g., potassium persulfate, KPS)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the initiator in D₂O.

  • In an NMR tube, dissolve a known amount of purified this compound in D₂O.

  • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0). The vinyl protons of the monomer will have a characteristic chemical shift.

  • Inject a known amount of the initiator stock solution into the NMR tube and start the acquisition of spectra at regular time intervals.

  • The disappearance of the monomer's vinyl proton signals and the appearance of the polymer's backbone signals can be integrated to determine the monomer conversion over time.

  • Plot the natural logarithm of the inverse of the monomer concentration versus time to determine the polymerization rate.

Visualizations

Inhibitor_Removal_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_final Final Product Monomer This compound (with inhibitor) Dissolve Dissolve Monomer->Dissolve Solvent Deionized Water Solvent->Dissolve AddToFunnel AddToFunnel Dissolve->AddToFunnel Transfer to Separatory Funnel Wash1 Wash 1 (Shake & Separate) AddToFunnel->Wash1 Ether Diethyl Ether Ether->Wash1 NaOH 5% NaOH Solution NaOH->Wash1 Wash2 Final Wash with Brine Wash1->Wash2 Repeat 2x Purified Purified Sodium Methacrylate Solution Wash2->Purified Separate Aqueous Layer

Caption: Workflow for inhibitor removal from this compound.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radicals Primary Radicals (R•) Initiator->Radicals Decomposition (e.g., heat) MonomerRadical Monomer Radical (R-M•) Radicals->MonomerRadical Addition to Monomer (M) GrowingChain Growing Polymer Chain (R-M(n)-M•) MonomerRadical->GrowingChain Addition of n Monomers Termination Termination (Combination or Disproportionation) GrowingChain->Termination DeadPolymer Inactive Polymer Chain Termination->DeadPolymer Forms

Caption: General mechanism of free-radical polymerization.

References

strategies for reducing the viscosity of sodium methacrylate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sodium methacrylate (B99206) solutions, particularly concerning viscosity management.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my aqueous sodium methacrylate solution excessively viscous?

High viscosity in this compound solutions, which are polyelectrolytes, is primarily due to electrostatic repulsion between the negatively charged carboxylate groups (-COO⁻) along the polymer backbone. In a low ionic strength solvent like deionized water, these repulsions cause the polymer chains to uncoil and adopt an extended, rigid conformation. This increased hydrodynamic volume and chain entanglement leads to a significant increase in the solution's viscosity.[1][2][3]

Q2: How can I effectively reduce the viscosity of my this compound solution?

There are three primary strategies to reduce the viscosity of a polyelectrolyte solution:

  • Increase Ionic Strength (Add Salt): Introducing a simple salt (e.g., NaCl) is the most common and effective method. The added ions shield the electrostatic repulsions between the charged groups on the polymer chain, allowing the chain to relax into a more coiled and compact conformation, which drastically reduces the solution viscosity.[1][4]

  • Adjust pH: Lowering the pH of the solution protonates the carboxylate groups (-COO⁻) to form neutral carboxylic acid groups (-COOH). This reduces the overall charge density on the polymer, decreases electrostatic repulsion, and leads to a more compact chain conformation and lower viscosity.[2][5]

  • Control Polymer Concentration: The viscosity is directly related to the polymer concentration. In the semi-dilute regime, viscosity often follows a power-law relationship with concentration.[6][7] If experimentally feasible, simply reducing the concentration of this compound will lower the viscosity.

Q3: I've added salt, but the viscosity is still too high. What should I consider?

If adding a simple monovalent salt like NaCl is insufficient, consider the following:

  • Cation Valency: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) are significantly more effective at shielding charge and reducing viscosity than monovalent cations (e.g., Na⁺, K⁺).[8][9] However, be aware that high-valence cations can sometimes lead to polymer precipitation or flocculation, so they must be added cautiously.[8]

  • Salt Concentration: Ensure you have added a sufficient concentration of salt. The viscosity decrease is most dramatic at lower salt concentrations and then plateaus as the charges become fully screened.[8]

  • Polymer Molecular Weight: The initial viscosity is highly dependent on the molecular weight of your polymer. If you are synthesizing the polymer, troubleshooting steps during polymerization may be necessary to control molecular weight.[10]

Q4: How does pH specifically affect the viscosity of this compound solutions?

The viscosity of a this compound (or polyacrylic acid) solution is highly dependent on pH.

  • Low pH (e.g., < 4): Most carboxylate groups are protonated (-COOH). The polymer is uncharged and behaves like a neutral polymer, resulting in a compact coil and low viscosity.[2]

  • Intermediate pH (e.g., 4-7): As pH increases, more carboxylate groups deprotonate (-COO⁻), increasing charge repulsion. The polymer chains uncoil and extend, causing a sharp increase in viscosity.[5]

  • High pH (e.g., > 7): The polymer is fully ionized. At very high pH in the presence of excess Na⁺ ions, charge screening effects can cause a slight decrease in viscosity compared to the peak viscosity, but it remains high.[5]

Q5: During polymerization, the solution becomes too viscous to stir. How can I prevent this?

Uncontrolled high viscosity during polymerization can indicate that the polymer's molecular weight is higher than intended.[10] Consider these adjustments:

  • Increase Initiator Concentration: More initiator creates more polymer chains, resulting in a lower average molecular weight for each chain.[10]

  • Decrease Monomer Concentration: Reducing the initial monomer concentration can lead to shorter polymer chains.[10]

  • Increase Reaction Temperature: Higher temperatures can increase termination reaction rates relative to propagation, which can help limit the final molecular weight. However, this effect can be complex and system-dependent.[10]

  • Use a Chain Transfer Agent: Solvents or specific agents can act as chain transfer agents to limit the molecular weight of the polymer and reduce viscosity.[10]

Data Presentation: Factors Influencing Viscosity

The following tables summarize quantitative data on how different factors can influence the viscosity of polyelectrolyte solutions, using polyacrylates as a representative example.

Table 1: Relative Effect of Different Cations on Polymer Solution Viscosity

This table illustrates the principle that higher valence cations have a more significant impact on reducing viscosity compared to monovalent cations. The data is derived from studies on partially hydrolyzed polyacrylamide, which exhibits similar polyelectrolyte behavior.

CationConcentration Range (mg/L)ObservationRelative Impact on Viscosity ReductionSource
K⁺, Na⁺ 0 - 1200Viscosity decreases with increasing ion concentration. The effect slows above 1200 mg/L.Na⁺ > K⁺ (Slightly)[8]
Ca²⁺, Mg²⁺ 0 - 200Viscosity decreases significantly with increasing ion concentration. The effect is much stronger than for monovalent ions.Mg²⁺ > Ca²⁺[8]
Fe²⁺, Fe³⁺ > 20A trace amount causes a sharp decrease in viscosity and may lead to flocculation.Fe²⁺ > Fe³⁺[8]
Overall Order N/ADescending order of influence on decreasing polymer viscosity.Fe²⁺ > Fe³⁺ > Mg²⁺ > Ca²⁺ > Na⁺ > K⁺[8]

Table 2: Example of Viscosity Reduction in Sodium Polyacrylate (NaPAA) Solution using a CO₂-Responsive Additive

This table shows the reversible reduction in viscosity of a sodium polyacrylate (NaPAA) solution by adding N,N-dimethyl ethanol (B145695) amine (DMEA) and bubbling CO₂. The CO₂ protonates the DMEA, increasing the ionic strength of the solution and causing the viscosity to drop.

NaPAA Conc. (wt%)Initial Viscosity (mPa·s)Viscosity after CO₂ (mPa·s)Viscosity after N₂ Removal (mPa·s)Viscosity RecoverySource
0.6518211056155385%[1]
1.3043142956396292%[1]

Experimental Protocols

Protocol 1: General Procedure for Viscosity Reduction via Salt Addition

This protocol describes a general method to determine the effect of salt concentration on the viscosity of a this compound solution.

  • Prepare Stock Solutions:

    • Prepare a stock solution of your this compound polymer in deionized water at the desired concentration (e.g., 1 wt%).

    • Prepare a high-concentration stock solution of a salt (e.g., 2 M NaCl).

  • Sample Preparation:

    • Create a series of samples by adding varying volumes of the salt stock solution to a fixed volume of the polymer solution to achieve the target final salt concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1.0 M).

    • Ensure the final polymer concentration is consistent across all samples by adding the appropriate amount of deionized water.

    • Prepare a control sample with no added salt.

  • Equilibration: Gently mix each sample and allow it to equilibrate at a constant temperature (e.g., 25 °C) for at least 10 minutes.[10]

  • Viscosity Measurement:

    • Measure the viscosity of each sample using a calibrated viscometer or rheometer (e.g., U-tube viscometer, cone-plate rheometer).[10]

  • Data Analysis: Plot the measured viscosity as a function of the salt concentration to observe the reduction trend.

Protocol 2: General Procedure for Viscosity Reduction via pH Adjustment

This protocol outlines the steps to investigate the relationship between pH and the viscosity of a this compound solution.

  • Prepare Solutions:

    • Prepare a solution of 0.01 M polyacrylic acid (the acidic form of this compound).[2]

    • Prepare titrant solutions of 0.10 M HCl and 0.10 M NaOH.[2]

  • Initial pH Adjustment:

    • Take an aliquot (e.g., 50 mL) of the polymer solution.

    • Using a calibrated pH meter, add 0.10 M HCl dropwise while stirring to adjust the solution to a starting pH of 2.0.[2]

  • Viscosity Measurement at pH 2.0:

    • Measure the efflux time or viscosity of the pH-adjusted solution using a viscometer at a constant temperature.[2]

  • Titration and Measurement:

    • Incrementally add 0.10 M NaOH to the polymer solution to adjust the pH to subsequent target values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).

    • After each pH adjustment and allowing the solution to stabilize, measure the viscosity.

  • Data Analysis: Plot the measured viscosity against the corresponding pH value to visualize the pH-dependent viscosity profile.

Visualizations: Workflows and Relationships

Below are diagrams illustrating key concepts and troubleshooting workflows for managing the viscosity of this compound solutions.

G start High Viscosity Observed q1 Is high viscosity occurring during polymerization? start->q1 poly_sol Troubleshoot Polymerization q1->poly_sol Yes post_poly_sol Modify Final Solution q1->post_poly_sol No opt1 Increase Initiator Conc. poly_sol->opt1 opt2 Decrease Monomer Conc. poly_sol->opt2 opt3 Increase Temperature poly_sol->opt3 opt4 Use Chain Transfer Agent poly_sol->opt4 end_poly Controlled Molecular Weight opt1->end_poly opt2->end_poly opt3->end_poly opt4->end_poly act1 Increase Ionic Strength (Add Salt) post_poly_sol->act1 act2 Decrease pH (Add Acid) post_poly_sol->act2 act3 Decrease Polymer Concentration post_poly_sol->act3 q2 Is monovalent salt (e.g., NaCl) sufficient? act1->q2 end_post Reduced Viscosity act2->end_post act3->end_post salt_opt Use Divalent/Trivalent Cations (e.g., CaCl₂) (Use with caution) q2->salt_opt No q2->end_post Yes salt_opt->end_post

Caption: Troubleshooting workflow for high viscosity in this compound solutions.

G cluster_factors Primary Control Factors cluster_effects Mechanism of Action cluster_conformation Polymer Chain Conformation ph Decrease pH (Protonation) charge Reduced Electrostatic Repulsion ph->charge salt Increase Ionic Strength (Add Salt) salt->charge coiled Compact, Coiled Chain (Low Viscosity) charge->coiled extended Extended, Rigid Chain (High Viscosity) extended->charge Apply Control Factor initial Initial State: Low Salt / High pH initial->extended

Caption: Relationship between control factors and polyelectrolyte solution viscosity.

References

Technical Support Center: Thermal Stability of Sodium Methacrylate & Its Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of sodium methacrylate (B99206) (SMA) and poly(sodium methacrylate) (PSMA). It includes frequently asked questions, troubleshooting advice for thermal analysis, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal behavior of this compound (monomer)?

A1: this compound (SMA) is a white crystalline solid at room temperature.[1] It is generally stable but will decompose at high temperatures. The melting point of this compound is approximately 300°C.[2] Thermal decomposition of the monomer is a critical consideration during polymerization, as excessive temperatures can lead to unwanted side reactions or degradation.

Q2: How does poly(this compound) (PSMA) thermally decompose?

A2: The thermal decomposition of PSMA typically occurs in multiple stages. The initial weight loss, often observed between 40°C and 200°C, is usually attributed to the loss of absorbed or bound water, as the polymer is hygroscopic.[3][4] Subsequent decomposition stages at higher temperatures (e.g., 270-390°C and 420-530°C) involve the breakdown of the polymer backbone.[3] The exact decomposition profile can be influenced by factors such as the method of polymerization and the presence of impurities.

Q3: What is the glass transition temperature (Tg) of poly(this compound)?

A3: The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[5] For poly(this compound), literature values for Tg can vary but are reported to be around 310°C.[6][7][8] It's important to note that factors like molecular weight, tacticity, and the presence of moisture or additives can significantly influence the measured Tg.[7]

Q4: What factors can influence the thermal stability of PSMA?

A4: Several factors can impact the thermal stability of PSMA:

  • Method of Polymerization: The technique used for polymerization (e.g., solution, emulsion, bulk) can affect the polymer's molecular weight and introduce different end groups, which in turn influences its thermal stability.[9]

  • Molecular Weight: Generally, higher molecular weight polymers may exhibit greater thermal stability.[10]

  • Presence of Impurities: Residual monomers, initiators, or other impurities can act as initiation sites for thermal degradation, lowering the overall stability.

  • Atmosphere: The surrounding atmosphere during heating plays a crucial role. Decomposition in an inert atmosphere (like nitrogen) typically occurs via pyrolysis, while in the presence of air (oxygen), oxidative reactions can lead to degradation at lower temperatures.[11]

  • Cations: For poly(methacrylate) salts in general, the type of metal cation can affect thermal stability.[12]

Quantitative Data Summary

The following tables summarize key thermal properties for this compound and its polymer.

Table 1: Thermal Properties of this compound (SMA) Monomer

PropertyValueSource(s)
Melting Point~300 °C[2]
Physical FormWhite Powder/Solid[1]

Table 2: Thermal Properties of Poly(this compound) (PSMA)

PropertyValue/RangeNotesSource(s)
Glass Transition Temp. (Tg)~310 °CCan vary based on molecular weight and measurement conditions.[6][7][8]
Decomposition Stage 140 - 200 °CTypically loss of absorbed water (hygroscopic nature).[3][4]
Decomposition Stage 2270 - 390 °CDecomposition of the polymer backbone.[3]
Decomposition Stage 3420 - 530 °CFurther decomposition of the polymer backbone.[3]

Troubleshooting Guide for Thermal Analysis

Issue 1: Unexpected weight loss at low temperatures (< 150°C) in TGA.

  • Possible Cause: Presence of absorbed moisture or residual solvent. This compound and its polymers are hygroscopic.[1]

  • Troubleshooting Steps:

    • Pre-dry the sample: Dry the sample under vacuum at a moderate temperature (e.g., 60-80°C) for several hours before the TGA experiment.

    • Use a controlled atmosphere: Ensure a dry, inert gas flow (e.g., nitrogen) during the experiment to minimize moisture absorption from the environment.[11]

    • Perform a blank run: Run an empty crucible to ensure the weight loss is not an artifact of the instrument.[13]

    • Isothermal hold: Add an initial isothermal step in your TGA program (e.g., hold at 110°C for 10-20 minutes) to drive off any moisture before the main heating ramp.

Issue 2: Poorly resolved or overlapping peaks in the DTG curve.

  • Possible Cause: The heating rate is too fast, or multiple decomposition events are occurring simultaneously.[14]

  • Troubleshooting Steps:

    • Reduce the heating rate: Slower heating rates (e.g., 5 or 10 °C/min) can improve the resolution between different thermal events.[15]

    • Modulated TGA: If available, use a modulated TGA technique which can sometimes help to separate overlapping events.

    • Fractional analysis: Analyze the evolved gases using a coupled technique like TGA-FTIR or TGA-MS to identify the different species being released at specific temperatures.[16]

Issue 3: Inconsistent or non-reproducible DSC or TGA results.

  • Possible Cause: Inhomogeneous sample, inconsistent sample size, or variations in sample packing/preparation.

  • Troubleshooting Steps:

    • Ensure a representative sample: Grind the sample into a fine, uniform powder to ensure homogeneity.[17]

    • Use consistent sample mass: Use a consistent sample mass (e.g., 5-10 mg) for all runs to allow for better comparison.[13]

    • Proper sample packing: Ensure the sample is spread evenly in the bottom of the crucible to promote uniform heat transfer.[18]

    • Instrument Calibration: Regularly calibrate the TGA balance and the temperature sensors of both DSC and TGA instruments using appropriate standards.[17]

Experimental Protocols & Workflows

Protocol 1: Thermogravimetric Analysis (TGA) of PSMA

Objective: To determine the thermal stability and decomposition profile of poly(this compound).

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines.[17]

  • Sample Preparation: Place 5-10 mg of the finely powdered and pre-dried PSMA sample into a clean TGA crucible (e.g., alumina (B75360) or platinum).[13] Record the exact initial mass.

  • Atmosphere: Set the purge gas to high-purity nitrogen with a constant flow rate (e.g., 30-50 mL/min) to maintain an inert atmosphere.[11]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • (Optional) Hold isothermally at 110°C for 15 minutes to remove any residual moisture.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[3]

  • Data Analysis: Plot the percentage of mass loss versus temperature. Calculate the derivative of this curve (DTG curve) to identify the temperatures of maximum decomposition rates.[11]

Protocol 2: Differential Scanning Calorimetry (DSC) for Tg Determination

Objective: To determine the glass transition temperature (Tg) of poly(this compound).

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified standard (e.g., indium).

  • Sample Preparation: Weigh 10-20 mg of the pre-dried PSMA sample into a standard aluminum DSC pan and crimp it with a lid.[18] Prepare an empty, sealed aluminum pan to serve as a reference.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Ramp the temperature from ambient to a temperature above the expected Tg (e.g., 330°C) at a rate of 10-20°C/min. This step erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample rapidly back to the starting temperature.

    • Second Heating Scan: Ramp the temperature again at the same rate (10-20°C/min) through the transition region. The Tg is determined from this second heating scan.[19]

  • Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan. The glass transition is observed as a step-like change in the baseline of the heat flow signal.[18]

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Data Analysis Sample Obtain PSMA Sample Dry Dry Sample (Vacuum Oven) Sample->Dry Weigh Weigh 5-10 mg in Crucible Dry->Weigh Run Run Experiment Weigh->Run Calibrate Calibrate TGA SetAtmosphere Set N2 Atmosphere (30 mL/min) Calibrate->SetAtmosphere SetProgram Program Temp Profile (Ramp 10°C/min to 600°C) SetAtmosphere->SetProgram SetProgram->Run Plot Plot Mass vs. Temperature Run->Plot DTG Calculate DTG Curve Plot->DTG Determine Determine Decomposition Temps DTG->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA) of PSMA.

Troubleshooting_Logic Start Inconsistent TGA/DSC Results? CheckSample Is the sample homogeneous and finely powdered? Start->CheckSample CheckMass Is the sample mass consistent (e.g., 5-10 mg)? CheckSample->CheckMass Yes Grind Action: Grind sample to a uniform fine powder. CheckSample->Grind No CheckPacking Is the sample packed evenly in the crucible? CheckMass->CheckPacking Yes UseConsistentMass Action: Use a consistent sample mass for all runs. CheckMass->UseConsistentMass No CheckCal Is the instrument properly calibrated? CheckPacking->CheckCal Yes Repack Action: Ensure even distribution of sample in the crucible. CheckPacking->Repack No Recalibrate Action: Recalibrate instrument using standards. CheckCal->Recalibrate No End Re-run Experiment CheckCal->End Yes Grind->End UseConsistentMass->End Repack->End Recalibrate->End

Caption: Troubleshooting inconsistent thermal analysis results.

References

Validation & Comparative

A Researcher's Guide to Characterizing Sodium Methacrylate Polymers: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with sodium methacrylate (B99206) polymers, a thorough understanding of their physicochemical properties is paramount. This guide provides a comprehensive comparison of key analytical techniques for characterizing these polymers, offering insights into their molecular weight, thermal stability, chemical structure, and morphology. Experimental data and detailed protocols are presented to aid in the selection and application of the most suitable methods for your research needs.

Molecular Weight Determination: Unveiling the Polymer's Size

The molecular weight and its distribution are fundamental characteristics of a polymer, profoundly influencing its physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose. However, other methods can provide complementary or alternative information.

Comparison of Molecular Weight Determination Techniques
TechniquePrincipleInformation ObtainedAdvantagesLimitations
Gel Permeation Chromatography (GPC/SEC) Separation based on hydrodynamic volume in solution.Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI).[1][2]Robust, reproducible, provides detailed molecular weight distribution.Relative method requiring calibration with standards; solvent selection is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of end-groups to determine the number of polymer chains.Absolute number-average molecular weight (Mn).Provides an absolute measurement; no calibration with polymer standards needed.Less accurate for high molecular weight polymers; requires distinct end-group signals.
Viscometry Measurement of the viscosity of a polymer solution.Viscosity-average molecular weight (Mv) via the Mark-Houwink equation.Simple, low-cost.Provides an average molecular weight, not a distribution; requires known Mark-Houwink parameters.[3]
Light Scattering (LS) Measurement of the intensity of light scattered by polymer molecules in solution.Absolute weight-average molecular weight (Mw).Provides an absolute measurement; can be coupled with GPC.Sensitive to dust and aggregates; requires accurate refractive index increment (dn/dc).
Experimental Protocol: GPC/SEC of Poly(sodium methacrylate)

Objective: To determine the molecular weight distribution of a poly(this compound) sample.

Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector.

Columns: A set of aqueous SEC columns suitable for the expected molecular weight range of the polymer.

Mobile Phase: An aqueous buffer, typically a phosphate (B84403) or nitrate (B79036) solution (e.g., 0.1 M NaNO₃), to suppress ionic interactions between the polymer and the column packing.

Sample Preparation:

  • Dissolve the poly(this compound) sample in the mobile phase to a concentration of 1-2 mg/mL.

  • Gently agitate the solution until the polymer is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

GPC/SEC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 30-40 °C

  • Detector: Refractive Index (RI)

Calibration: The system is calibrated using narrow molecular weight poly(methacrylic acid) or poly(styrene sulfonate) standards.[4] A universal calibration can also be performed using the Mark-Houwink parameters if they are known for the specific polymer-solvent system.[1][3]

Data Analysis: The molecular weight averages (Mn, Mw) and PDI are calculated from the elution profile using the calibration curve.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing dissolve Dissolve Polymer in Mobile Phase filter Filter Solution (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation by Size inject->separate detect RI Detection separate->detect calibrate Calibration with Standards detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

GPC/SEC Experimental Workflow.

Thermal Analysis: Assessing Stability and Transitions

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition behavior, and phase transitions of polymers. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed.

Comparison of Thermal Analysis Techniques
TechniquePrincipleInformation ObtainedAdvantagesLimitations
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Decomposition temperatures, thermal stability, residual mass, moisture content.[5]Quantitative information on mass loss; can be coupled with other techniques (e.g., FTIR, MS) for evolved gas analysis.[6]Does not provide information on thermal transitions that do not involve mass change (e.g., glass transition).
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), heat of fusion/crystallization.[7][8]Highly sensitive to thermal transitions; provides quantitative thermodynamic data.[9]Can be affected by the thermal history of the sample.
Experimental Data for Poly(this compound) and Related Polymers
PolymerTechniqueObservationTemperature (°C)Reference
Poly(this compound)DSCGlass Transition (Tg)~230[10]
Poly(sodium acrylate)TGAInitial weight loss (water)< 250[11]
Poly(sodium acrylate)TGAMain decomposition280 - 530[12]
Poly(methacrylic acid)TGAFirst stage decomposition (anhydride formation)130 - 200[13]
Poly(methacrylic acid)TGASecond stage decomposition374 - 521[13]
Poly(methyl methacrylate)DSCGlass Transition (Tg)~120[14]

Note: Data for poly(sodium acrylate) and poly(methacrylic acid) are included for comparative purposes due to their structural similarity.

Experimental Protocol: TGA of Poly(this compound)

Objective: To evaluate the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A thermogravimetric analyzer.

Sample Preparation:

  • Ensure the polymer sample is dry by placing it in a vacuum oven at a temperature below its decomposition point (e.g., 60-80 °C) for several hours.

  • Accurately weigh 5-10 mg of the dried polymer into a TGA pan (e.g., alumina (B75360) or platinum).

TGA Parameters:

  • Temperature Range: 30 °C to 600 °C

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen (inert) or Air (oxidative)

  • Flow Rate: 20-50 mL/min

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal_Analysis_Logic start Characterize Thermal Properties mass_change Is mass change expected? start->mass_change tga Thermogravimetric Analysis (TGA) - Decomposition Temperatures - Thermal Stability mass_change->tga Yes dsc Differential Scanning Calorimetry (DSC) - Glass Transition (Tg) - Melting/Crystallization mass_change->dsc No

Logic for Selecting Thermal Analysis Technique.

Spectroscopic Analysis: Elucidating Chemical Structure

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the polymer. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

Comparison of Spectroscopic Techniques
TechniquePrincipleInformation ObtainedAdvantagesLimitations
Fourier Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations.Identification of functional groups (e.g., C=O, O-H, C-O).Fast, non-destructive, requires minimal sample preparation.Provides information on functional groups, not the complete molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).Detailed information on molecular structure, monomer sequencing, tacticity, and chain conformation.[15]Provides comprehensive structural information.Requires dissolution of the polymer in a deuterated solvent; spectra can be complex.
Experimental Data from Spectroscopic Analysis

FTIR: For poly(this compound), characteristic absorption bands are expected for the carboxylate group (COO⁻) asymmetric and symmetric stretching vibrations, typically around 1540-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The C-O stretching vibrations are also prominent.[16]

¹H NMR (in D₂O): The proton NMR spectrum of poly(this compound) in D₂O typically shows broad signals corresponding to the polymer backbone protons (–CH₂–) and the methyl protons (–CH₃). The exact chemical shifts can be influenced by the polymer's tacticity and the ionic strength of the solution. For poly(methacrylic acid) derivatives, vinylic protons of any remaining monomer would appear around 5.5-6.5 ppm.[17]

Experimental Protocol: FTIR Analysis of Poly(this compound)

Objective: To identify the characteristic functional groups of a poly(this compound) sample.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • If using an ATR accessory, place a small amount of the solid polymer powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Alternatively, for transmission mode, prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.

FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis: The resulting infrared spectrum is analyzed to identify the absorption bands corresponding to the functional groups present in poly(this compound).

Morphological Characterization: Visualizing the Polymer's Surface

The surface morphology of a polymer, especially in the form of a hydrogel, can significantly impact its properties and applications, such as swelling behavior and drug release. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography.

Comparison of Morphological Characterization Techniques
TechniquePrincipleInformation ObtainedAdvantagesLimitations
Scanning Electron Microscopy (SEM) A focused beam of electrons is scanned across the surface of a sample, and the emitted secondary or backscattered electrons are detected to form an image.High-resolution images of the surface topography, porosity, and microstructure.[18]High magnification and depth of field.Requires the sample to be conductive and stable under high vacuum; sample preparation can introduce artifacts.[19][20]
Atomic Force Microscopy (AFM) A sharp tip is scanned across the surface, and the forces between the tip and the sample are measured to create a three-dimensional image.High-resolution topographical images; can also provide information on surface roughness and mechanical properties at the nanoscale.Can be performed in air or liquid; minimal sample preparation.Slower scan speeds compared to SEM.
Experimental Protocol: SEM of a Poly(this compound) Hydrogel

Objective: To visualize the porous structure of a swollen poly(this compound) hydrogel.

Instrumentation: A scanning electron microscope.

Sample Preparation (Cryo-SEM):

  • Swell the hydrogel to equilibrium in deionized water.

  • Rapidly freeze the swollen hydrogel in liquid nitrogen to preserve its hydrated structure.

  • Fracture the frozen sample to expose a cross-section.

  • Sublimate the ice from the surface under vacuum (freeze-drying).

  • Coat the dried sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

SEM Parameters:

  • Accelerating Voltage: 5-15 kV

  • Working Distance: 5-15 mm

  • Magnification: Varies depending on the desired level of detail (e.g., 100x to 10,000x).

Data Analysis: The SEM micrographs are analyzed to determine the pore size, pore interconnectivity, and overall morphology of the hydrogel network.

SEM_Prep_Workflow start Swollen Hydrogel freeze Rapid Freezing (Liquid Nitrogen) start->freeze fracture Cryo-Fracture freeze->fracture freeze_dry Freeze-Drying (Sublimation) fracture->freeze_dry coat Sputter Coating (e.g., Gold) freeze_dry->coat sem SEM Imaging coat->sem

References

A Comparative Guide to Validating the Purity of Synthesized Sodium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of synthesized sodium methacrylate (B99206) is paramount for the integrity of research and the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of key analytical techniques for validating the purity of sodium methacrylate, complete with experimental data and detailed protocols.

The primary impurities of concern in synthesized this compound depend on the manufacturing process. Common synthesis routes, such as the aqueous or dry saponification of methyl methacrylate, can lead to residual reactants and byproducts. Therefore, a comprehensive purity analysis should target:

  • Residual Monomers: Unreacted methyl methacrylate.

  • Residual Reactants: Sodium hydroxide (B78521).

  • Moisture Content: Water.

  • Other Organic Impurities: Byproducts from side reactions.

This guide will compare the following analytical techniques for the quantification of these impurities and the overall assay of this compound:

  • High-Performance Liquid Chromatography (HPLC) for the assay of this compound and quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of volatile residual monomers.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for the absolute purity determination of this compound.

  • Karl Fischer Titration for the specific determination of water content.

  • Acid-Base Titration for the quantification of residual sodium hydroxide.

Below is a logical workflow for the comprehensive purity validation of synthesized this compound.

Overall Workflow for this compound Purity Validation cluster_synthesis Synthesis cluster_validation Purity Validation cluster_methods Analytical Methods cluster_results Results Synthesized_SMA Synthesized Sodium Methacrylate (SMA) Assay_Impurities Assay and Organic Impurities Analysis Synthesized_SMA->Assay_Impurities Volatile_Impurities Volatile Impurity Analysis Synthesized_SMA->Volatile_Impurities Water_Content Water Content Determination Synthesized_SMA->Water_Content Alkalinity Residual Alkalinity Determination Synthesized_SMA->Alkalinity HPLC HPLC / qNMR Assay_Impurities->HPLC GC_MS GC-MS Volatile_Impurities->GC_MS KF_Titration Karl Fischer Titration Water_Content->KF_Titration Acid_Base_Titration Acid-Base Titration Alkalinity->Acid_Base_Titration Purity_Data Purity > 99%? HPLC->Purity_Data GC_MS->Purity_Data KF_Titration->Purity_Data Acid_Base_Titration->Purity_Data Pass Material Passes QC Purity_Data->Pass Yes Fail Further Purification Required Purity_Data->Fail No

Caption: Workflow for purity validation of synthesized this compound.

Comparison of Analytical Techniques

The following table summarizes the performance of the different analytical techniques for the validation of this compound purity. The data is compiled from studies on methacrylates and similar compounds.[1][2]

Parameter HPLC-UV GC-MS qNMR Karl Fischer Titration Acid-Base Titration
Primary Use Assay, non-volatile impuritiesVolatile residual monomersAbsolute purity, structural confirmationWater contentResidual alkalinity (NaOH)
Limit of Detection (LOD) ~0.5 µM[3]ppm to ppb range[1]~0.1%ppm range~0.01%
Limit of Quantitation (LOQ) ~2.3-13.8 ppb (for similar methacrylates)[1]~3.0-6.6 ppm (for similar methacrylates)[1]~0.3%ppm range~0.03%
Precision (RSD%) < 3%< 15%< 1%< 2%< 1%
Accuracy/Recovery 91-112%[1]80-117%[1]> 99%> 98%> 99%
Sample Throughput High (with autosampler)High (with autosampler)ModerateHighHigh
Instrumentation Cost Moderate to HighHighHighModerateLow
Analysis Time per Sample 15-30 min20-40 min10-20 min5-10 min5-10 min

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is a versatile technique for determining the purity of this compound and quantifying non-volatile organic impurities. A reversed-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Newcrom R1).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or 240 nm.[3]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Use an external standard of this compound of known purity to create a calibration curve. The purity of the synthesized sample is determined by comparing its peak area to the calibration curve.

HPLC Analysis Workflow Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (Calibration Curve) Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Result Purity Calculation Quantification->Result

Caption: Workflow for HPLC-based purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Monomers

GC-MS is the gold standard for identifying and quantifying volatile impurities like residual methyl methacrylate.[5] Headspace analysis is often preferred to avoid contamination of the GC system.[6]

Experimental Protocol:

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-WAX or equivalent).[7]

  • Carrier Gas: Helium.

  • Injection Mode: Headspace or direct liquid injection.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate volatile components.

  • MS Detector: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Sample Preparation (Headspace): A precisely weighed amount of this compound is placed in a headspace vial, sealed, and heated to a specific temperature (e.g., 110°C) to allow volatile compounds to partition into the headspace.[6] A sample of the headspace gas is then injected into the GC.

  • Quantification: An external standard of methyl methacrylate is used to create a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a standard of the analyte itself.[8][9] It relies on the use of a certified internal standard.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., D₂O).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.[10] Dissolve the solids in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).

  • Purity Calculation: The purity of the this compound is calculated using the following formula:[9]

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Karl Fischer Titration for Water Content

This is a highly specific and accurate method for determining the water content in a sample.[11]

Experimental Protocol:

  • Instrumentation: Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).

  • Procedure: A known weight of the this compound sample is dissolved in a suitable anhydrous solvent (e.g., methanol) in the titration cell. The Karl Fischer reagent is then titrated into the sample solution until all the water has reacted. The endpoint is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Acid-Base Titration for Residual Sodium Hydroxide

A simple and rapid titration method can be used to quantify the amount of residual sodium hydroxide.

Experimental Protocol:

  • Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), phenolphthalein (B1677637) indicator.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in deionized water.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized HCl solution until the pink color disappears.

  • Calculation: The amount of sodium hydroxide is calculated from the volume of HCl used, its concentration, and the weight of the sample. It is important to note that this method assumes that sodium hydroxide is the only basic impurity present.

References

A Comparative Guide to the Polymerization of Sodium Methacrylate and Potassium Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior of sodium methacrylate (B99206) and potassium methacrylate. Understanding the nuanced differences in their polymerization kinetics and the properties of the resulting polymers is crucial for the rational design of materials for various applications, including drug delivery systems, hydrogels, and other biomedical devices. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes key processes to aid in research and development.

Executive Summary

Sodium and potassium methacrylate, while structurally similar, exhibit distinct differences in their polymerization characteristics, primarily influenced by the nature of their counterion (Na⁺ vs. K⁺). Limited direct comparative studies on their homopolymerization in aqueous solutions exist; however, available data and related studies on copolymerization and solid-state reactions provide valuable insights.

Qualitative evidence suggests that in solid-state polymerization, sodium methacrylate is more reactive than potassium methacrylate . Conversely, in copolymerization with methyl methacrylate, the reactivity of the methacrylate radical appears to be higher for the potassium salt, with reactivity increasing as the size of the alkali metal ion decreases. This suggests that the polymerization environment (solid-state vs. solution) plays a critical role in their relative reactivities.

This guide presents quantitative kinetic data for the aqueous polymerization of this compound and offers a generalized experimental protocol that can be adapted for a direct comparative study of both monomers.

Data Presentation: Polymerization Kinetics

Table 1: Termination Rate Coefficient (kt) for Aqueous Polymerization of this compound

Monomer Concentration (wt%)Temperature (°C)kt(1,1) (L mol-1 s-1)Measurement Technique
55 - 60Varies with temperatureSP-PLP-EPR
105 - 60Varies with temperatureSP-PLP-EPR

Note: kt(1,1) represents the rate coefficient for the termination of two radicals of chain length unity. The temperature dependence is complex and detailed in the cited literature.

Qualitative Comparison of Reactivity:

  • Solid-State Polymerization: this compound is reported to be more reactive than potassium methacrylate.

  • Copolymerization with Methyl Methacrylate: The reactivity of the alkali metal methacrylate radical towards the addition of methyl methacrylate follows the trend: K⁺ > Na⁺ > Li⁺. This suggests that in a solution environment, the potassium methacrylate radical is more reactive.

Experimental Protocols

To facilitate a direct and objective comparison, a generalized experimental protocol for the aqueous free-radical polymerization of both sodium and potassium methacrylate is provided below. This protocol can be adapted based on specific research needs.

Aqueous Free-Radical Polymerization of Sodium/Potassium Methacrylate

Materials:

  • This compound (or Potassium Methacrylate)

  • Deionized Water

  • Initiator (e.g., Ammonium Persulfate (APS), Potassium Persulfate (KPS), or a photoinitiator like 2,2'-Azobis{2-methyl-N-[1,1-bis(hydroxymethyl)-2-hydroxyethyl]-propionamide} (V-80))

  • Nitrogen gas (for deoxygenation)

Equipment:

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath (for thermal initiation) or UV lamp (for photoinitiation)

  • Condenser (if heating)

  • Nitrogen inlet and outlet

  • Syringes and needles

Procedure:

  • Monomer Solution Preparation:

    • Dissolve the desired amount of this compound (or potassium methacrylate) in deionized water in the reaction vessel to achieve the target monomer concentration (e.g., 10 wt%).

  • Deoxygenation:

    • Bubble nitrogen gas through the monomer solution for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a nitrogen atmosphere throughout the reaction.

  • Initiator Preparation (for thermal initiation):

    • Prepare a fresh solution of the initiator (e.g., APS) in deionized water. The concentration will depend on the desired initiation rate.

  • Initiation:

    • Thermal Initiation:

      • Heat the monomer solution to the desired reaction temperature (e.g., 60 °C) in the temperature-controlled bath.

      • Once the temperature is stable, inject the initiator solution into the reaction vessel using a syringe.

    • Photoinitiation:

      • If using a photoinitiator, add it to the monomer solution before deoxygenation.

      • At room temperature, expose the reaction vessel to a UV light source of a specific wavelength and intensity to initiate polymerization.

  • Polymerization:

    • Allow the reaction to proceed for the desired time under constant stirring and nitrogen atmosphere.

    • Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., via NMR, HPLC, or gravimetry).

  • Termination and Polymer Isolation:

    • Terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air.

    • Precipitate the polymer by adding the aqueous solution to a non-solvent (e.g., methanol (B129727) or ethanol).

    • Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight.

Mandatory Visualizations

Logical Relationship of Polymerization Factors

Polymerization_Factors cluster_Monomer Monomer Properties cluster_Conditions Reaction Conditions cluster_Kinetics Polymerization Kinetics cluster_Polymer Resulting Polymer Monomer Monomer (Sodium/Potassium Methacrylate) Counterion Counterion (Na+ vs. K+) Monomer->Counterion influences Rp Overall Rate (Rp) Counterion->Rp affects Initiator Initiator (Type, Concentration) Initiator->Rp Solvent Solvent (Aqueous) Solvent->Rp Temperature Temperature Temperature->Rp kp Propagation Rate (kp) Rp->kp kt Termination Rate (kt) Rp->kt Polymer Poly(Sodium/Potassium Methacrylate) Rp->Polymer MW Molecular Weight Polymer->MW PDI Polydispersity Polymer->PDI Properties Physical Properties Polymer->Properties Experimental_Workflow A 1. Prepare Monomer Solution (Sodium/Potassium Methacrylate in Water) B 2. Deoxygenate Solution (Nitrogen Purge) A->B C 3. Add Initiator B->C D 4. Initiate Polymerization (Thermal or Photoinitiation) C->D E 5. Monitor Reaction (Sampling for Conversion) D->E F 6. Terminate Polymerization E->F G 7. Isolate and Purify Polymer (Precipitation and Washing) F->G H 8. Characterize Polymer (MW, PDI, etc.) G->H

A Comparative Guide to Sodium Methacrylate and Sodium Acrylate in Hydrogel Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a monomer is a critical decision in the design of hydrogels for biomedical and pharmaceutical applications. Both sodium methacrylate (B99206) and sodium acrylate (B77674) are popular choices for the synthesis of anionic hydrogels due to their high water absorbency and pH sensitivity. However, subtle differences in their chemical structure lead to significant variations in the final properties of the hydrogel. This guide provides an objective comparison of the performance of sodium methacrylate and sodium acrylate in hydrogels, supported by experimental data, to aid in the selection of the most suitable monomer for specific research and drug development needs.

At a Glance: Key Performance Differences

PropertyThis compound HydrogelsSodium Acrylate HydrogelsKey Distinctions
Swelling Ratio Generally lower swelling capacity compared to sodium acrylate hydrogels under similar conditions.Typically exhibit higher swelling ratios due to greater hydrophilicity.[1]The additional methyl group in methacrylate increases hydrophobicity, leading to reduced water uptake.
Mechanical Strength The presence of the α-methyl group restricts chain mobility, leading to potentially higher mechanical strength and stiffness.[2]Generally more flexible and may exhibit lower mechanical strength compared to their methacrylate counterparts.The rigidifying effect of the methyl group in methacrylate contributes to enhanced mechanical properties.
Thermal Stability The glass transition temperature (Tg) of dry poly(this compound) is around 163°C.[3]Poly(sodium acrylate) hydrogels generally show good thermal stability.[4]The specific thermal properties can be influenced by the crosslinking agent and degree of crosslinking.
Drug Release The more hydrophobic nature can allow for more sustained release of hydrophobic drugs. The release mechanism can be influenced by pH.[5]The higher water content can facilitate faster release of hydrophilic drugs.The monomer's hydrophilicity plays a key role in dictating the release kinetics of drugs with different solubilities.

In-Depth Performance Analysis

Swelling Behavior

The swelling capacity of a hydrogel is a critical parameter for applications such as drug delivery and tissue engineering. It is influenced by the hydrophilicity of the polymer network, the crosslinking density, and the properties of the swelling medium (e.g., pH, ionic strength).

Sodium Acrylate Hydrogels: These hydrogels are known for their exceptional water-absorbing capabilities.[6] The high concentration of carboxylate groups along the polymer chain leads to strong electrostatic repulsion and a high affinity for water molecules, resulting in significant swelling. For instance, poly(acrylamide-co-sodium acrylate) hydrogels have shown swelling ratios ranging from 860% to 12870% in water.[7] The inclusion of hydrophilic sodium acrylate monomers can increase the swelling capacity of a polyacrylamide hydrogel by almost five times.[1]

This compound Hydrogels: The presence of the α-methyl group in the methacrylate monomer introduces a degree of hydrophobicity, which generally leads to a lower swelling capacity compared to sodium acrylate hydrogels prepared under similar conditions. However, they still exhibit significant swelling, with poly(this compound) hydrogels showing a maximum swelling of 600% in a 5% NaCl solution over 84 hours.[3] The swelling of methacrylate-based hydrogels is also highly pH-dependent.[3]

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its handling, stability, and performance in load-bearing applications.

This compound Hydrogels: The α-methyl group in the methacrylate structure hinders the free rotation of the polymer backbone, resulting in a more rigid and mechanically robust network.[2] The Young's modulus of polymethacrylate (B1205211) sodium salt hydrogel particles can be tuned between 0.04 and 2.53 MPa by varying the cross-linker concentration.[2]

Sodium Acrylate Hydrogels: Sodium acrylate-based hydrogels are generally more flexible. While this can be advantageous for certain applications, they may exhibit lower mechanical strength compared to methacrylate-based hydrogels. However, the mechanical properties of poly(sodium acrylate) hydrogels can be significantly improved by increasing the molecular weight of the polymer.[8]

Thermal Stability

Thermal analysis provides insights into the stability and degradation behavior of hydrogels at different temperatures.

Sodium Acrylate Hydrogels: Poly(sodium acrylate)-polyacrylamide hydrogels have shown good thermal stability.[4] The thermal stability can be influenced by factors such as the degree of cross-linking and the presence of other comonomers.[4]

This compound Hydrogels: Differential Scanning Calorimetry (DSC) of dry poly(this compound) hydrogel shows a glass transition temperature (Tg) of approximately 163°C.[3] Thermogravimetric analysis (TGA) indicates that both dry and swollen methacrylate hydrogels exhibit continuous weight loss, with the swollen gel being relatively less stable.[3]

Drug Release Kinetics

The monomer chemistry significantly influences the loading and release of therapeutic agents from the hydrogel matrix.

Sodium Acrylate Hydrogels: Due to their higher water content, sodium acrylate hydrogels are often suitable for the rapid release of hydrophilic drugs. The highly porous and hydrated network allows for faster diffusion of water-soluble molecules.

This compound Hydrogels: The more hydrophobic nature of methacrylate-based hydrogels can be advantageous for achieving sustained release of hydrophobic drugs. The release mechanism from methacrylate-based hydrogels can be complex, often involving a combination of diffusion and swelling-controlled processes, and is sensitive to pH.[5]

Experimental Protocols

Below are detailed methodologies for key experiments to compare the performance of this compound and sodium acrylate hydrogels.

Hydrogel Synthesis: Free Radical Polymerization

This protocol describes a typical synthesis of sodium acrylate or this compound hydrogels.

Materials:

  • Sodium acrylate or this compound (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve the desired amount of monomer (sodium acrylate or this compound) and crosslinker (MBA) in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS) to the solution and mix thoroughly.

  • Add the accelerator (TEMED) to initiate the polymerization reaction.

  • Pour the reaction mixture into a suitable mold and allow it to polymerize at room temperature for a specified time (e.g., 2 hours).

  • After polymerization, cut the resulting hydrogel into discs of uniform size.

  • Immerse the hydrogel discs in a large volume of deionized water for 24-48 hours to remove any unreacted monomers and initiator, changing the water periodically.

  • Dry the purified hydrogels to a constant weight (e.g., in a vacuum oven or by freeze-drying).

G cluster_0 Solution Preparation cluster_1 Polymerization cluster_2 Purification & Drying A Dissolve Monomer & Crosslinker in Water B Purge with Nitrogen A->B C Add Initiator (APS) B->C D Add Accelerator (TEMED) C->D E Pour into Mold & Polymerize D->E F Cut Hydrogel into Discs E->F G Wash in Deionized Water F->G H Dry to Constant Weight G->H

Fig. 1: Hydrogel Synthesis Workflow
Swelling Ratio Measurement

This protocol quantifies the water absorption capacity of the hydrogels.

Procedure:

  • Record the initial dry weight of the hydrogel sample (Wd).[9]

  • Immerse the dried hydrogel in a specific swelling medium (e.g., deionized water, phosphate-buffered saline) at a controlled temperature (e.g., 37°C).[9]

  • At predetermined time intervals, remove the hydrogel from the medium.

  • Gently blot the surface with filter paper to remove excess water and record the swollen weight (Ws).[9]

  • Continue the measurements until the weight remains constant, indicating that equilibrium swelling has been reached.[9]

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[9]

G A Weigh Dry Hydrogel (Wd) B Immerse in Swelling Medium A->B C Remove and Blot at Intervals B->C D Weigh Swollen Hydrogel (Ws) C->D E Repeat until Equilibrium D->E F Calculate Swelling Ratio E->F

Fig. 2: Swelling Ratio Measurement
Mechanical Testing: Compressive Modulus

This protocol determines the mechanical strength of the hydrogels under compression.

Procedure:

  • Prepare cylindrical hydrogel samples of known dimensions (diameter and height).[9]

  • Place the hydrogel sample on the lower plate of a mechanical testing machine.[9]

  • Apply a compressive force at a constant strain rate.[9]

  • Record the stress and strain data.[9]

  • The compressive modulus is determined from the initial linear region of the stress-strain curve.

Thermal Analysis: TGA and DSC

These techniques evaluate the thermal stability and phase transitions of the hydrogels.

Thermogravimetric Analysis (TGA):

  • Place a small, pre-weighed sample of the dried hydrogel in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the degradation profile.

Differential Scanning Calorimetry (DSC):

  • Place a small, pre-weighed sample of the dried hydrogel in a sealed aluminum pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]

  • Record the heat flow to and from the sample as a function of temperature to identify thermal events such as the glass transition temperature (Tg).[10]

In Vitro Drug Release Study

This protocol assesses the release kinetics of a model drug from the hydrogels.

Procedure:

  • Load the hydrogel samples with a model drug by soaking them in a drug solution of known concentration for a specific period.

  • Remove the drug-loaded hydrogels and gently blot the surface to remove excess drug solution.

  • Place each hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

G cluster_0 Drug Loading cluster_1 Release Study cluster_2 Analysis A Soak Hydrogel in Drug Solution B Place in Release Medium A->B C Incubate at 37°C with Agitation B->C D Withdraw Aliquots at Intervals C->D E Analyze Drug Concentration D->E F Calculate Cumulative Release E->F

Fig. 3: In Vitro Drug Release Workflow

Conclusion

The choice between this compound and sodium acrylate for hydrogel synthesis depends heavily on the desired application. Sodium acrylate is the preferred monomer for applications requiring high swelling capacity and rapid release of hydrophilic agents. Conversely, this compound is a better choice when enhanced mechanical strength and sustained release of hydrophobic drugs are the primary objectives. By understanding the fundamental structure-property relationships and utilizing standardized experimental protocols, researchers can rationally design hydrogels with tailored performance characteristics for a wide range of biomedical and pharmaceutical applications.

References

A Comparative Guide to the Spectroscopic Analysis of Sodium Methacrylate: NMR and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of sodium methacrylate (B99206). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide outlines the data derived from each technique, offers detailed experimental protocols, and presents a comparative analysis with related methacrylate compounds.

Introduction to Spectroscopic Analysis of Sodium Methacrylate

This compound (CH₂=C(CH₃)COONa) is the sodium salt of methacrylic acid. It serves as a key monomer in the synthesis of various polymers and hydrogels used in biomedical and pharmaceutical applications. Accurate characterization of this raw material is crucial for ensuring the quality, performance, and reproducibility of the final products. NMR and FTIR spectroscopy are two powerful, non-destructive analytical techniques that provide complementary information about the molecular structure and functional groups present in a sample.

  • FTIR Spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its functional groups. It is excellent for identifying the presence of key chemical bonds, such as the carboxylate (COO⁻), alkene (C=C), and methyl (CH₃) groups in this compound.

  • NMR Spectroscopy detects the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is invaluable for confirming the precise structure and purity of the compound.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from FTIR and ¹³C NMR spectroscopy for this compound and, for comparison, its parent acid (methacrylic acid) and a common ester (methyl methacrylate).

Table 1: Key FTIR Absorption Bands (cm⁻¹)
Functional GroupVibration TypeThis compoundMethacrylic Acid (Comparison)Methyl Methacrylate (Comparison)
O-H (Carboxylic Acid) Stretching, broadN/A~3300-2500N/A
C-H (sp²) Stretching~3100~3100~3100
C-H (sp³) Stretching~2950-2850~2950-2850~2950-2850
C=O (Carbonyl) StretchingN/A~1715-1690~1730[1]
COO⁻ (Carboxylate) Asymmetric Stretch~1560-1550 [2]N/AN/A
C=C (Alkene) Stretching~1640-1635 [3]~1635~1638
COO⁻ (Carboxylate) Symmetric Stretch~1410-1390 [2][4]N/AN/A
C-O (Ester) StretchingN/A~1320 & ~1250~1200-1140[1]

Note: The exact peak positions can vary slightly based on the sample state (solid/solution) and measurement technique (e.g., KBr pellet vs. ATR).

Table 2: ¹³C NMR Chemical Shifts (ppm)
Carbon AtomThis compound (in D₂O)Methacrylic Acid (in D₂O)Methyl Methacrylate (in CDCl₃)
C=O / COO⁻ (Carbonyl/Carboxylate) ~183-185 [5][6]~180-181[7]~178[7]
C=CH₂ (Quaternary Alkene) ~140-142 ~138-140~135
C=CH₂ (Methylene Alkene) ~120-122 ~125-127~125
O-CH₃ (Ester Methyl) N/AN/A~52[7]
C-CH₃ (Methyl) ~18-20 ~18-20~17[7]

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent used.[8]

Experimental Protocols

Detailed methodologies are provided below for acquiring high-quality FTIR and NMR spectra of this compound.

Protocol 1: FTIR Spectroscopy using KBr Pellet
  • Sample Preparation:

    • Thoroughly dry the this compound powder and spectroscopic grade Potassium Bromide (KBr) to remove any residual water, which shows a broad absorption band around 3400 cm⁻¹.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.[9]

    • Grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹, typically with a resolution of 4 cm⁻¹.[3][9]

  • Data Processing:

    • Perform a background correction on the sample spectrum.

    • Identify and label the characteristic absorption peaks.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), as this compound is water-soluble.[5][10]

    • Vortex the mixture until the sample is fully dissolved.

  • Sample Loading:

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • Ensure the solution height is adequate for the spectrometer's detector (typically ~4-5 cm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters on a 400 MHz instrument are a good starting point.[8]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

    • Calibrate the chemical shift scale using the residual solvent peak (for D₂O, ~4.79 ppm for ¹H) or an internal standard.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both spectra.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for FTIR and NMR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start mix Mix Sample with KBr start->mix press Press into Pellet mix->press place Place Pellet in FTIR press->place acquire_bg Acquire Background place->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process Background Correction acquire_sample->process analyze Identify Functional Groups process->analyze end End analyze->end

Caption: Workflow for FTIR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve Sample in D₂O start->dissolve transfer Transfer to NMR Tube dissolve->transfer place Insert Tube into Magnet transfer->place shim Tune & Shim place->shim acquire Acquire ¹H & ¹³C Spectra shim->acquire process Process FID Data acquire->process analyze Determine Chemical Structure process->analyze end End analyze->end

Caption: Workflow for NMR analysis of this compound.

References

comparative study of different initiators for sodium methacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical factor in controlling the polymerization of sodium methacrylate (B99206) (NaMA), directly influencing the final polymer's properties such as molecular weight, polydispersity, and reaction kinetics. This guide provides an objective comparison of three common classes of initiators used in the aqueous free-radical polymerization of NaMA: persulfates (thermal initiators), azo initiators, and redox systems. The information presented is based on findings from various scientific studies.

Performance Comparison of Initiators

The choice of initiator significantly impacts the polymerization process and the resulting poly(sodium methacrylate) (PNaMA). The following table summarizes key performance indicators for persulfate, azo, and redox initiators based on available data for aqueous polymerization of methacrylate and acrylate (B77674) monomers. It is important to note that direct comparative studies under identical conditions for this compound are limited; therefore, this table represents a compilation of data from various sources.

Initiator ClassExample Initiator(s)Typical Reaction TemperaturePolymerization RateResulting Molecular Weight (Mw)Polydispersity Index (PDI)Monomer Conversion
Persulfate Potassium Persulfate (KPS), Ammonium Persulfate (APS)60-80°CModerateHighBroad (typically > 1.5)High (>95%)
Azo Initiator 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50)45-70°CModerate to FastModerate to HighNarrower (can be < 1.5)High (>95%)[1]
Redox System Persulfate (e.g., APS) + Reducing Agent (e.g., Sodium Metabisulfite)Room Temperature to 50°CFastHighBroadHigh (>95%)[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the aqueous polymerization of this compound using each class of initiator.

Persulfate-Initiated Polymerization

This protocol describes a typical thermal-initiated batch polymerization in an aqueous solution.

Materials:

  • This compound (NaMA) monomer

  • Potassium persulfate (KPS) initiator

  • Deionized water (solvent)

  • Nitrogen gas for deoxygenation

  • Reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer

  • Constant temperature water bath

Procedure:

  • A solution of this compound is prepared by dissolving the desired amount of monomer in deionized water in the reaction vessel.

  • The solution is purged with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • The reaction vessel is then placed in a constant temperature water bath, typically set between 60°C and 80°C.

  • A pre-weighed amount of potassium persulfate initiator is dissolved in a small amount of deionized water and added to the reaction vessel to start the polymerization.

  • The reaction is allowed to proceed for a specified time (e.g., 2-6 hours) under a nitrogen atmosphere with continuous stirring.

  • The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • The resulting poly(this compound) solution can be purified by dialysis or precipitation in a non-solvent like methanol (B129727) or ethanol.

Azo-Initiated Polymerization

This protocol outlines the use of a water-soluble azo initiator, such as V-50, for the polymerization of this compound.[4][5]

Materials:

  • This compound (NaMA) monomer

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) initiator[4]

  • Deionized water or D₂O for NMR studies (solvent)[1]

  • Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask or NMR tube) with appropriate sealing[1]

  • Constant temperature bath or NMR spectrometer with temperature control

Procedure:

  • This compound and V-50 are dissolved in the desired amount of deionized water in the reaction vessel.[1]

  • The solution is deoxygenated by bubbling nitrogen through it or by several freeze-pump-thaw cycles.

  • The reaction is initiated by placing the sealed reaction vessel in a constant temperature bath, typically between 45°C and 70°C.[5]

  • The polymerization is monitored over time by taking samples and analyzing for monomer conversion, often using techniques like ¹H NMR spectroscopy.[1][6]

  • After the desired reaction time or conversion is reached, the polymerization is quenched by rapid cooling and exposure to air.

  • The polymer is isolated and purified as described in the persulfate protocol.

Redox-Initiated Polymerization

This protocol describes a low-temperature polymerization method using a redox pair.[2][3]

Materials:

  • This compound (NaMA) monomer

  • Ammonium persulfate (APS) as the oxidizing agent

  • Sodium metabisulfite (B1197395) (NaMBS) as the reducing agent[3]

  • Deionized water (solvent)

  • Nitrogen gas

  • Jacketed reaction vessel with a mechanical stirrer, condenser, and separate inlet ports for the redox components.

  • Thermostatic water circulator

Procedure:

  • The reaction vessel is charged with a solution of this compound in deionized water.

  • The monomer solution is deoxygenated by purging with nitrogen for at least 30 minutes.

  • The temperature of the reaction mixture is brought to the desired initiation temperature, which can be as low as room temperature.

  • Separate aqueous solutions of the oxidizing agent (APS) and the reducing agent (NaMBS) are prepared and also deoxygenated.

  • The polymerization is initiated by the simultaneous or sequential addition of the oxidant and reductant solutions to the monomer solution under continuous stirring.

  • The reaction is often highly exothermic and requires careful temperature control using the jacketed vessel and circulator.

  • The polymerization proceeds rapidly and is typically complete within a shorter timeframe compared to thermal initiation.

  • The reaction is terminated, and the polymer is purified using standard procedures.

Characterization of Poly(this compound)

Monomer Conversion: The extent of polymerization can be determined by techniques such as ¹H NMR spectroscopy by monitoring the disappearance of the vinyl proton signals of the monomer.[6]

Molecular Weight and Polydispersity Index (PDI): Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the PDI (Mw/Mn) of the resulting polymer.[7][8]

Visualizing the Polymerization Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for a comparative study of initiators and the fundamental signaling pathway of free-radical polymerization.

G cluster_prep Preparation cluster_initiation Initiation cluster_polymerization Polymerization cluster_analysis Analysis Monomer_Solution Prepare Aqueous This compound Solution Deoxygenation Deoxygenate Solution (e.g., N2 Purge) Monomer_Solution->Deoxygenation Initiator_A Initiator A (e.g., Persulfate) Deoxygenation->Initiator_A Initiator_B Initiator B (e.g., Azo) Deoxygenation->Initiator_B Initiator_C Initiator C (e.g., Redox) Deoxygenation->Initiator_C Polymerization Run Polymerization (Controlled Temperature & Time) Initiator_A->Polymerization Initiator_B->Polymerization Initiator_C->Polymerization Conversion Determine Monomer Conversion (e.g., NMR) Polymerization->Conversion GPC Analyze Molecular Weight & PDI (GPC) Polymerization->GPC Comparison Compare Performance Metrics Conversion->Comparison GPC->Comparison

Caption: Experimental workflow for a comparative study of initiators.

G Initiator Initiator (I) Radicals Primary Radicals (2R.) Initiator->Radicals Decomposition (Heat, Light, or Redox Reaction) Initiation Initiation Radicals->Initiation Growing_Chain Growing Polymer Chain (P.) Initiation->Growing_Chain Forms initial growing chain Propagation Propagation Propagation->Growing_Chain Adds monomer unit Termination Termination Dead_Polymer Polymer (P) Termination->Dead_Polymer Combination or Disproportionation Monomer Monomer (M) Monomer->Initiation Monomer->Propagation Growing_Chain->Propagation Chain grows Growing_Chain->Termination

References

A Comparative Guide to the Mechanical Properties of Sodium Methacrylate-Based Copolymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Mechanical Performance of Sodium Methacrylate-Based Copolymers Against Common Alternatives, Supported by Experimental Data.

In the realm of pharmaceutical sciences, the mechanical integrity of polymeric excipients is paramount to the successful formulation and performance of various dosage forms. This compound-based copolymers, widely known under the trade name Eudragit®, are extensively used in oral drug delivery systems for enteric coatings, sustained-release matrices, and taste masking. Their mechanical properties, however, can significantly influence manufacturing processes, the stability of the final product, and the drug release profile. This guide provides a comprehensive comparison of the mechanical characteristics of this compound-based copolymers with other commonly used pharmaceutical polymers, including hydroxypropyl methylcellulose (B11928114) (HPMC), Carbopol®, and chitosan.

Comparative Analysis of Mechanical Properties

The selection of a suitable polymer for a specific drug delivery application necessitates a thorough understanding of its mechanical behavior. The following tables summarize key mechanical properties of this compound-based copolymers and their alternatives, providing a basis for informed formulation decisions.

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
This compound-Based Copolymers
Eudragit® L100Stiffer than S100Lower than S100Lower[1][2]
Eudragit® S100Less stiff than L100Higher than L100Higher[1][2]
Eudragit® RL (from organic solution)~305.5 ± 25.1~2.30 ± 0.87-[3]
Eudragit® RL (from aqueous dispersion)~255.3 ± 15.1~1.83 ± 0.26-[3]
Eudragit® L100-55 (un-irradiated)~2500~40~5[4]
Alternative Polymers
Hydroxypropyl Methylcellulose (HPMC)-7.07 ± 2.40 to 15.91 ± 3.0246.99 ± 9.29
Carbopol® 971P NF (in paracetamol tablets)-Improved compaction-
Chitosan (unreinforced film)---[5]
Chitosan (cross-linked with nanofillers)Higher than unreinforcedHigher than unreinforced-[5]

Table 1: Tensile Properties of Various Pharmaceutical Polymers. This table highlights the differences in stiffness (Young's Modulus), strength (Tensile Strength), and ductility (Elongation at Break) among the polymers.

PolymerStorage Modulus (E')Loss Modulus (E'')Tan Delta (δ)Testing ConditionsReference
This compound-Based Copolymers
HEMA-DMAEMA Hydrogel~2.5 MPa (at 50% strain)--Oscillatory compression, 72h-15 days[6]
Alternative Polymers
Dextran Methacrylate HydrogelVaries with compositionVaries with composition-Oscillatory shear rheometry[7]
Alginate/Gellan HydrogelAffected by humidityAffected by humidity-Axial-torsional rheometry, controlled T & RH[8]
Poly(ethylene glycol) (PEG) HydrogelVaries with MW and crosslinkingVaries with MW and crosslinking-Oscillatory rheometry

Table 2: Dynamic Mechanical Properties of Hydrogel-Forming Polymers. This table provides insights into the viscoelastic behavior of the polymers, which is crucial for applications involving dynamic stresses.

Experimental Protocols

The following are detailed methodologies for the key mechanical testing techniques cited in this guide.

Tensile Testing of Thin Polymer Films (ASTM D882)

This method is used to determine the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).[9]

1. Specimen Preparation:

  • Cut rectangular test specimens from the polymer film. The width should be between 5.0 and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.[9]

  • For modulus determination, a grip separation of 250 mm is recommended.[9]

  • Ensure the edges are smooth and free of nicks.

2. Test Procedure:

  • Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for not less than 40 hours prior to testing.

  • Set the initial grip separation on a universal testing machine.

  • Clamp the specimen securely in the grips, ensuring it is aligned vertically and not wrinkled.

  • Apply a constant rate of crosshead motion until the specimen breaks. The speed of testing should be set to achieve a specific strain rate.

  • Record the load and elongation throughout the test.

3. Data Analysis:

  • From the resulting stress-strain curve, calculate the following:

    • Tensile Strength: The maximum stress the film can withstand before breaking.[9]

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[10]

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[10]

Nanoindentation of Soft Polymeric Films

Nanoindentation is used to determine the localized mechanical properties, such as hardness and elastic modulus, of thin films and soft materials.[11]

1. Sample Preparation:

  • The polymer film must have a smooth, flat, and clean surface. For very soft materials, sample preparation can be challenging.[12]

  • One method involves casting the polymer solution onto a flat substrate like a mica sheet and allowing it to polymerize.[12]

  • The surface roughness should ideally be less than 1/10th of the maximum indentation depth.[12]

2. Test Procedure:

  • A nanoindenter with a specific tip geometry (e.g., Berkovich or spherical) is used. For soft materials, a spherical indenter is often preferred to avoid sample penetration.[11]

  • The indenter tip is brought into contact with the sample surface.

  • A controlled load is applied, and the corresponding penetration depth is continuously measured during both loading and unloading phases.

  • For viscoelastic materials, a holding period at maximum load may be incorporated to measure creep.

3. Data Analysis:

  • A load-displacement curve is generated.

  • The Oliver-Pharr method is commonly used to calculate the hardness and reduced elastic modulus from the unloading portion of the curve.

  • The hardness is calculated as the maximum load divided by the projected contact area.

  • The reduced modulus is determined from the stiffness of the initial unloading response.

Dynamic Mechanical Analysis (DMA) of Pharmaceutical Hydrogels

DMA is a powerful technique to study the viscoelastic properties of materials as a function of temperature, time, or frequency.[13]

1. Sample Preparation:

  • Hydrogel samples are typically prepared as cylindrical or rectangular specimens of specific dimensions. For example, cylindrical samples of approximately 3 to 4 mm in diameter and height can be used.[13]

  • Ensure the samples have a uniform geometry.

2. Test Procedure:

  • The test can be performed in various modes, including compression, tension, or shear. For soft hydrogels, compression between parallel plates is common.[13]

  • A sinusoidal oscillating stress or strain is applied to the sample.

  • The resulting strain or stress and the phase lag (δ) between the stress and strain are measured.

  • These measurements are typically performed over a range of frequencies (e.g., 1 to 100 Hz) and/or temperatures.[13]

3. Data Analysis:

  • The following viscoelastic parameters are calculated:

    • Storage Modulus (E' or G'): Represents the elastic portion of the material's response and its ability to store energy.

    • Loss Modulus (E'' or G''): Represents the viscous portion of the material's response and its ability to dissipate energy as heat.

    • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of the material's damping properties.

Visualizing the Mechanical Testing Workflow

The following diagram illustrates a generalized workflow for the mechanical characterization of pharmaceutical polymers.

Mechanical_Testing_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison PolymerSelection Polymer Selection (e.g., this compound Copolymer) FilmCasting Film Casting / Hydrogel Formation PolymerSelection->FilmCasting SpecimenCutting Specimen Cutting (ASTM Dimensions) FilmCasting->SpecimenCutting Conditioning Environmental Conditioning (Temp & Humidity) SpecimenCutting->Conditioning TensileTest Tensile Testing (ASTM D882/D638) Conditioning->TensileTest NanoindentationTest Nanoindentation Conditioning->NanoindentationTest DMATest Dynamic Mechanical Analysis (DMA) Conditioning->DMATest StressStrain Stress-Strain Curve Analysis TensileTest->StressStrain LoadDisplacement Load-Displacement Curve Analysis NanoindentationTest->LoadDisplacement ViscoelasticProperties Viscoelastic Property Calculation (E', E'', tan δ) DMATest->ViscoelasticProperties ComparativeTables Generation of Comparative Data Tables StressStrain->ComparativeTables LoadDisplacement->ComparativeTables ViscoelasticProperties->ComparativeTables

Caption: Workflow for Mechanical Testing of Pharmaceutical Polymers.

Conclusion

The mechanical properties of this compound-based copolymers and their alternatives are critical determinants of their performance in drug delivery systems. This guide provides a comparative overview of these properties, supported by quantitative data and detailed experimental protocols. The choice of polymer should be based on a careful consideration of the specific requirements of the drug product, including the desired release profile, manufacturing process, and the physical stresses the dosage form will encounter. The provided data and methodologies serve as a valuable resource for researchers and formulation scientists in the development of robust and effective pharmaceutical products.

References

A Comparative Guide to the Biocompatibility of Sodium Methacrylate Polymers for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable biomaterial is a critical decision in the development of medical devices and drug delivery systems. Biocompatibility is a primary determinant of a material's success in a physiological environment. This guide provides an objective comparison of the biocompatibility of sodium methacrylate (B99206) polymers with several other commonly used biomaterials: polyethylene (B3416737) glycol (PEG), polylactic acid (PLA), alginate, chitosan, and titanium. The information herein is supported by experimental data from peer-reviewed studies to aid in informed material selection.

Data Presentation

Table 1: In Vitro Cytotoxicity Data

The following table summarizes the quantitative data from various in vitro cytotoxicity studies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. Lower IC50 values indicate higher cytotoxicity. Cell viability is expressed as a percentage relative to a control group.

BiomaterialCell LineAssayKey Quantitative FindingReference
Poly(sodium methacrylate) ARPE-19 (human retinal epithelial cells)MTTIC50 ≈ 1% w/w[1]
Poly(methacrylic acid-g-ethylene glycol)Caco-2 (human colon adenocarcinoma cells)Colorimetric AssayLow cytotoxicity[2]
Poly(ethylene glycol) 400L929 (mouse fibroblast cells)MTTAlmost non-cytotoxic at 5 mg/mL[3]
Poly(ethylene glycol) 1000 & 4000L929 (mouse fibroblast cells)MTTMore toxic to cells than PEG 400 & 2000[3]
Alginate Methacrylate HydrogelsL929 (mouse fibroblast cells)MTT>80% cell viability
Chitosan/Sodium Polyacrylate Hydrogel--Good biocompatibility[4]
Chitosan-graft-poly(methyl methacrylate)--Non-cytotoxic[5]
Titanium Alloy (Ti-6Al-4V)--Vanadium component has shown high cytotoxicity[6]
Table 2: Hemocompatibility Data

Hemocompatibility is the property of a material to be compatible with blood. Key parameters include hemolysis (the rupture of red blood cells) and thrombogenicity (the tendency to cause blood clots).

BiomaterialAssayKey Quantitative FindingReference
Poly(2-hydroxyethyl methacrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate)Hemolysis<1.0% hemolysis (direct contact)[7]
Gelatin-glycidyl methacrylate/graphene oxide hydrogelHemolysis0.50% hemolysis[8]
Gelatin-glycidyl methacrylate hydrogelHemolysis0.54% hemolysis[8]
Chitosan-graft-poly(methyl methacrylate)-Blood compatible[5]
Table 3: In Vivo Inflammatory Response Data

The in vivo inflammatory response to an implanted material is a crucial aspect of its biocompatibility. This table presents key findings from in vivo studies.

BiomaterialAnimal ModelKey Quantitative FindingReference
Methacrylated Hyaluronic Acid (MEHA)BALB/c miceIL-6: 5.05 ± 0.09 pg/mL; IL-10: 57.92 ± 9.87 pg/mL[9]
Maleated Hyaluronic Acid (MAHA)BALB/c miceIL-6: 2.67 ± 0.60 pg/mL; IL-10: 68.08 ± 13.94 pg/mL[9]
Methacrylated and Maleated Hyaluronic AcidBALB/c miceNo significant chronic inflammation after 28 days[10]
Titanium Implants-Considered the most biocompatible metallic biomaterial

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Introduce the test material (e.g., polymer extracts or the material itself) to the cells at various concentrations. Include positive (toxic substance) and negative (non-toxic substance) controls.

  • Incubation: Incubate the cells with the material for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Hemocompatibility Assessment: Hemolysis Assay (Direct Contact Method - ASTM F756)

This test determines the hemolytic properties of a material when in direct contact with blood.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a suitable animal model (e.g., rabbit) and anticoagulate it.

  • Test Material Preparation: Prepare the test material in the desired form (e.g., films, hydrogels).

  • Contact with Blood: Place the test material in contact with a diluted blood solution.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant using a spectrophotometer at a wavelength of 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).

In Vivo Implantation Study

This study evaluates the local tissue response to an implanted biomaterial.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., rats or mice).

  • Implant Sterilization: Sterilize the test and control implants.

  • Surgical Implantation: Surgically implant the materials into a specific tissue site (e.g., subcutaneous, intramuscular).

  • Post-operative Care: Provide appropriate post-operative care and monitoring.

  • Histological Analysis: After a predetermined period (e.g., 7, 14, or 28 days), euthanize the animals and retrieve the implants along with the surrounding tissue.

  • Tissue Processing: Fix, embed, and section the tissue samples.

  • Staining and Microscopy: Stain the tissue sections with appropriate histological stains (e.g., Hematoxylin and Eosin) and examine them under a microscope to evaluate the inflammatory response, fibrosis, and tissue integration.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate incubation Incubation with Material cell_seeding->incubation material_prep Test Material Preparation material_prep->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis Data Analysis absorbance_reading->data_analysis

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Experimental_Workflow_Hemolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis blood_collection Blood Collection & Dilution contact Direct Contact with Blood blood_collection->contact material_prep Test Material Preparation material_prep->contact incubation_step Incubation at 37°C contact->incubation_step centrifugation Centrifugation incubation_step->centrifugation supernatant_analysis Supernatant Analysis centrifugation->supernatant_analysis hemolysis_calc Hemolysis Calculation supernatant_analysis->hemolysis_calc

Caption: Workflow for hemocompatibility assessment via the direct contact hemolysis assay.

Inflammatory_Response_Pathway implant Biomaterial Implantation injury Tissue Injury implant->injury acute_inflammation Acute Inflammation (Neutrophil Infiltration) injury->acute_inflammation macrophage_recruitment Macrophage Recruitment acute_inflammation->macrophage_recruitment m1_phenotype M1 Macrophage (Pro-inflammatory) macrophage_recruitment->m1_phenotype m2_phenotype M2 Macrophage (Anti-inflammatory & Pro-healing) m1_phenotype->m2_phenotype Phenotypic Switch chronic_inflammation Chronic Inflammation (Fibrous Capsule Formation) m1_phenotype->chronic_inflammation Persistent Activation resolution Resolution & Tissue Repair m2_phenotype->resolution

Caption: Simplified signaling pathway of the inflammatory response to an implanted biomaterial.

References

A Comparative Guide to the Swelling Behavior of Sodium Methacrylate Hydrogels in Diverse Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium methacrylate (B99206) hydrogels are a class of superabsorbent polymers with significant potential in various biomedical and pharmaceutical applications, including drug delivery systems, tissue engineering scaffolds, and biosensors. Their utility is intrinsically linked to their swelling behavior, which is highly sensitive to the surrounding environment. This guide provides a comparative analysis of the swelling characteristics of sodium methacrylate hydrogels in different media, supported by experimental data and detailed protocols.

Fundamental Principles of Hydrogel Swelling

The swelling of this compound hydrogels is a complex process governed by a balance of forces at the molecular level. The primary driving force for swelling is the osmotic pressure difference between the hydrogel network and the external solution. This is largely due to the hydrophilic carboxylate groups (-COONa) along the polymer chains, which attract water molecules. The swelling process is counteracted by the elastic retraction force of the crosslinked polymer network, which prevents the hydrogel from dissolving completely.[1][2]

The equilibrium swelling ratio is achieved when these opposing forces are balanced. This equilibrium is significantly influenced by external stimuli such as pH and the ionic strength of the surrounding medium.

Influence of pH on Swelling Behavior

The pH of the swelling medium plays a critical role in determining the extent of swelling in this compound hydrogels. These hydrogels are anionic, containing carboxylate groups that can be protonated or deprotonated depending on the pH.

At low pH (acidic conditions), the carboxylate groups (-COO⁻) become protonated (-COOH). This reduces the electrostatic repulsion between the polymer chains and decreases the osmotic pressure difference between the hydrogel and the external solution, leading to a lower degree of swelling.[3][4]

Conversely, at higher pH (neutral to alkaline conditions), the carboxylic acid groups deprotonate, resulting in a higher concentration of negatively charged carboxylate groups. The increased electrostatic repulsion between these groups causes the polymer network to expand, allowing for greater water uptake and a significantly higher swelling ratio.[4][5] The maximum swelling is typically observed around a neutral pH.[5][6]

Impact of Ionic Strength on Swelling

The presence of ions in the swelling medium has a profound effect on the swelling capacity of this compound hydrogels. An increase in the ionic strength of the external solution generally leads to a decrease in the equilibrium swelling ratio.[7][8] This phenomenon, known as the "charge screening effect," occurs because the cations from the salt in the surrounding solution shield the negative charges of the carboxylate groups on the polymer chains.[9] This shielding reduces the electrostatic repulsion between the polymer chains, causing the hydrogel network to contract and expel water.

The magnitude of this effect can also depend on the valency of the cations in the salt solution. Divalent cations (e.g., Ca²⁺) are more effective at shielding the negative charges and thus cause a more significant reduction in swelling compared to monovalent cations (e.g., Na⁺) at the same concentration.[9][10]

Experimental Data: A Comparative Analysis

The following tables summarize the quantitative data on the swelling behavior of this compound hydrogels under different conditions, compiled from various studies.

Table 1: Effect of pH on the Equilibrium Swelling Ratio

pH of Swelling MediumEquilibrium Swelling Ratio (g/g)Reference
1.2Low (Specific value not consistently reported)[4]
3.0Slight Swelling[4]
4.9Moderate Swelling[4]
6.0Maximum Swelling[5]
6.2High Swelling[4]
7.4High Swelling[4][6]
9.0High Swelling[6]
>9.0Decreased Swelling[6]

Note: The absolute swelling ratios can vary significantly depending on the specific synthesis conditions of the hydrogel (e.g., crosslinker concentration).

Table 2: Effect of Ionic Strength (NaCl Concentration) on the Equilibrium Swelling Ratio at Neutral pH

NaCl Concentration (M)Equilibrium Swelling Ratio (g/g)Reference
0 (Deionized Water)High (e.g., >100)[8][11]
0.05Reduced Swelling[7]
0.15Significantly Reduced Swelling[7][9]
0.5Further Reduced Swelling[8]
>0.15Little further change in swelling[9]

Note: The swelling ratio is inversely proportional to the ionic strength of the medium.

Experimental Protocols

A. Synthesis of this compound Hydrogels

A common method for synthesizing this compound hydrogels is through free radical polymerization.[12][13]

Materials:

  • Acrylic Acid (Monomer)

  • Sodium Hydroxide (B78521) (for neutralization)

  • N,N'-methylenebisacrylamide (MBA) or other crosslinking agent[14]

  • Potassium Persulfate (PPS) or other initiator[14]

  • Deionized Water

Procedure:

  • Acrylic acid is partially neutralized with a sodium hydroxide solution.[12]

  • The crosslinking agent (e.g., MBA) is dissolved in the monomer solution.

  • The solution is purged with nitrogen to remove dissolved oxygen, which can inhibit polymerization.[13]

  • The initiator (e.g., PPS) is added to the solution to initiate the free radical polymerization.

  • The polymerization is allowed to proceed at a specific temperature (e.g., room temperature or elevated temperatures) for a set period.[12]

  • The resulting hydrogel is then washed extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiators.[12]

  • The purified hydrogel is dried to a constant weight, typically in a vacuum oven.[12]

B. Swelling Studies

The swelling behavior of the hydrogels is typically evaluated gravimetrically.[4][15]

Procedure:

  • A pre-weighed sample of the dried hydrogel (Wd) is immersed in a large excess of the desired swelling medium (e.g., deionized water, buffer solution of a specific pH, or saline solution of a specific ionic strength).[4]

  • At predetermined time intervals, the swollen hydrogel is removed from the medium, and excess surface water is carefully blotted away with filter paper.

  • The swollen hydrogel is then weighed (Ws).

  • The swelling ratio (SR) is calculated using the following formula:[4] SR = (Ws - Wd) / Wd

  • The measurements are continued until the hydrogel reaches a constant weight, which indicates that equilibrium swelling has been achieved.[1]

Visualizations

Experimental Workflow for Hydrogel Synthesis and Swelling Analysis

G cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Analysis Monomer Monomer Solution (Acrylic Acid + Water) Neutralization Partial Neutralization (NaOH) Monomer->Neutralization Crosslinker Add Crosslinker (e.g., MBA) Neutralization->Crosslinker Purge Nitrogen Purge Crosslinker->Purge Initiator Add Initiator (e.g., PPS) Purge->Initiator Polymerization Polymerization Initiator->Polymerization Washing Washing Polymerization->Washing Drying Drying Washing->Drying DriedHydrogel Dried Hydrogel (Wd) Drying->DriedHydrogel Immersion Immersion in Swelling Medium DriedHydrogel->Immersion Weighing Weighing Swollen Hydrogel (Ws) Immersion->Weighing At time intervals Calculation Calculate Swelling Ratio Weighing->Calculation Equilibrium Equilibrium Swelling Calculation->Equilibrium Until constant weight

Caption: Workflow for the synthesis and swelling analysis of this compound hydrogels.

Logical Relationship of Factors Affecting Swelling

G cluster_factors External Factors cluster_hydrogel Hydrogel Properties pH pH Charge Carboxylate Group Ionization (-COO⁻) pH->Charge influences IonicStrength Ionic Strength Repulsion Electrostatic Repulsion IonicStrength->Repulsion decreases (charge screening) Charge->Repulsion increases OsmoticPressure Osmotic Pressure Repulsion->OsmoticPressure increases Swelling Swelling Ratio OsmoticPressure->Swelling drives

Caption: Factors influencing the swelling behavior of this compound hydrogels.

References

A Comparative Analysis of Methacrylate and Acrylate Monomer Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, particularly in applications spanning from industrial coatings to advanced drug delivery systems, the choice between methacrylate (B99206) and acrylate (B77674) monomers is a critical decision that dictates the kinetics of polymerization and the ultimate properties of the resulting polymer. While structurally similar, the presence of an α-methyl group in methacrylates introduces significant differences in reactivity compared to their acrylate counterparts. This guide provides an objective, data-driven comparison of the reactivity of these two important classes of monomers, complete with experimental protocols and visual representations of the underlying chemical principles.

Key Reactivity Differences: A Quantitative Perspective

Acrylate monomers are generally more reactive than methacrylate monomers, a fact substantiated by their higher rates of polymerization.[1] This difference is primarily attributed to two factors: steric hindrance and the stability of the propagating radical. The α-methyl group in methacrylates sterically hinders the approach of the monomer to the growing polymer chain, thereby slowing down the propagation step.[2] Furthermore, the tertiary radical formed at the propagating chain end of a methacrylate is more stable than the secondary radical of an acrylate, which also contributes to a slower reaction rate.[3]

The following table summarizes key quantitative data comparing the polymerization kinetics of a representative methacrylate (Methyl Methacrylate, MMA) and acrylate (Methyl Acrylate, MA).

ParameterMethyl Methacrylate (MMA)Methyl Acrylate (MA)Significance
Propagation Rate Constant (k_p) at 60°C (L mol⁻¹ s⁻¹) ~510 - 686[1]~1.41 x 10⁷ (Arrhenius parameters: E_a = 17.3 kJ mol⁻¹, A = 1.41 x 10⁷ L mol⁻¹ s⁻¹)[3]MA exhibits a significantly higher k_p, indicating a much faster rate of monomer addition to the growing polymer chain.
Termination Rate Constant (k_t) at 60°C (L mol⁻¹ s⁻¹) ~(2.1 - 3.4) x 10⁷[1]N/AThe termination mechanism for multifunctional (meth)acrylates is primarily through reaction diffusion.[4]
Reactivity Ratios in Copolymerization with each other (r_MMA, r_MA) r_MMA ≈ 1.95 - 3.03[5]r_MA ≈ 0.18 - 0.21[5]In copolymerization, the MMA radical prefers to add another MMA monomer, while the MA radical also prefers to add an MMA monomer, leading to longer MMA sequences in the copolymer.[5]
Heat of Polymerization (ΔH_p) (kcal mol⁻¹) ~13.1[4]~20.6[4]Acrylates have a higher heat of polymerization, reflecting their greater reactivity.

Visualizing the Mechanistic Differences

The subtle structural difference between acrylates and methacrylates has a profound impact on the free-radical polymerization mechanism. The following diagrams, generated using the DOT language, illustrate the key steps and highlight the structural distinctions that lead to the observed differences in reactivity.

G cluster_initiation Initiation cluster_acrylate Acrylate Polymerization cluster_methacrylate Methacrylate Polymerization I Initiator (R-R) R 2 R• I->R Heat/Light MA Methyl Acrylate (H₂C=CH-COOCH₃) R->MA Initiation MMA Methyl Methacrylate (H₂C=C(CH₃)-COOCH₃) R->MMA Initiation RA R-CH₂-C•H(COOCH₃) (Secondary Radical) PA Growing Polymer Chain (Acrylate) RA->PA Propagation PA->MA Adds Monomer RM R-CH₂-C•(CH₃)(COOCH₃) (Tertiary Radical) PM Growing Polymer Chain (Methacrylate) RM->PM Propagation PM->MMA Adds Monomer

Free-Radical Polymerization of Acrylate vs. Methacrylate.

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the differences in reactivity between methacrylate and acrylate monomers, several analytical techniques can be employed. Below are detailed protocols for three key experiments: Dilatometry, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of monomer reactivity.

G Monomer_Prep Monomer & Initiator Preparation Dilatometry Dilatometry Monomer_Prep->Dilatometry DSC DSC Analysis Monomer_Prep->DSC FTIR FTIR Spectroscopy Monomer_Prep->FTIR Data_Analysis Data Analysis (Rp, Conversion, etc.) Dilatometry->Data_Analysis DSC->Data_Analysis FTIR->Data_Analysis Comparison Comparative Analysis of Reactivity Data_Analysis->Comparison

Workflow for Comparing Monomer Reactivity.
Dilatometry: Measuring Volume Contraction

Principle: Polymerization leads to a decrease in volume as monomers are converted into a denser polymer structure. Dilatometry measures this volume change over time to determine the rate of polymerization.[6]

Materials:

  • Monomer (e.g., Methyl Methacrylate or Methyl Acrylate), inhibitor removed

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Dilatometer with a calibrated capillary

  • Constant temperature bath

  • Cathetometer or digital camera for measuring meniscus height

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Prepare a solution of the monomer and initiator at the desired concentration.

  • Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped.[7]

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove oxygen, which can inhibit free-radical polymerization.[7]

  • Equilibration: Place the dilatometer in the constant temperature bath set to the desired reaction temperature (e.g., 60°C). Allow the system to thermally equilibrate for a few minutes.

  • Measurement: Once the meniscus level is stable, record the initial height (h₀) at time t=0. Record the meniscus height (h) at regular time intervals.[8]

  • Data Analysis: The fractional conversion (X) at time 't' can be calculated using the formula: X = (h₀ - h) / (h₀ - h_f) where h_f is the calculated final height at 100% conversion. The rate of polymerization (R_p) is proportional to the rate of change of the meniscus height (dh/dt).

Differential Scanning Calorimetry (DSC): Monitoring Heat Flow

Principle: Polymerization is an exothermic process. DSC measures the heat flow associated with the reaction as a function of time or temperature, which is directly proportional to the rate of polymerization.[4][9]

Materials:

  • Monomer and initiator mixture

  • DSC instrument with hermetic aluminum pans

  • Reference pan (empty)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the monomer/initiator mixture into a DSC pan and hermetically seal it.[10]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Isothermal Measurement: Quickly heat the sample to the desired isothermal polymerization temperature (e.g., 100°C). Hold at this temperature and record the heat flow as a function of time.[11]

  • Data Analysis: The heat flow curve is a direct measure of the reaction rate. The total heat evolved is proportional to the total monomer conversion. The fractional conversion can be calculated by integrating the heat flow curve over time and dividing by the total heat of polymerization (ΔH_p) of the monomer.[4]

Real-Time FTIR-ATR Spectroscopy: Tracking Functional Group Conversion

Principle: The polymerization of (meth)acrylates involves the conversion of C=C double bonds into C-C single bonds. FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, can monitor the disappearance of the characteristic C=C bond absorption peak in real-time to determine the degree of conversion.[12][13]

Materials:

  • Monomer and photoinitiator mixture (for photopolymerization)

  • FTIR spectrometer with an ATR accessory

  • UV/Vis light source for photopolymerization

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Apply a small drop of the monomer/initiator mixture onto the ATR crystal.

  • Initial Spectrum: Record the spectrum of the unpolymerized monomer. The peak corresponding to the C=C double bond (around 1635 cm⁻¹ for acrylates and 1638 cm⁻¹ for methacrylates) should be clearly visible.[14]

  • Initiation and Monitoring: Start the polymerization by turning on the UV/Vis light source. Simultaneously, begin collecting spectra at regular time intervals.[12]

  • Data Analysis: The degree of conversion (DC) at any time 't' can be calculated by monitoring the decrease in the area or height of the C=C peak relative to an internal standard peak that does not change during the reaction (e.g., a C=O ester peak). The formula is: DC(t) (%) = [1 - (Peak Area_C=C(t) / Peak Area_C=C(0))] * 100

Conclusion

The choice between methacrylate and acrylate monomers is a trade-off between reactivity and the desired properties of the final polymer. Acrylates offer faster polymerization rates, which can be advantageous in applications requiring rapid curing.[1] However, this high reactivity can also make the polymerization more difficult to control and can lead to side reactions such as chain transfer.[3] Methacrylates, with their slower and more controlled polymerization, often yield polymers with higher glass transition temperatures, greater rigidity, and better thermal stability.[1] By understanding the fundamental differences in their reactivity and employing the experimental techniques outlined in this guide, researchers and drug development professionals can make informed decisions in the design and synthesis of polymers tailored to their specific needs.

References

Safety Operating Guide

Sodium methacrylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of sodium methacrylate (B99206) are critical for ensuring laboratory safety and environmental protection. Adherence to established procedures minimizes risks of chemical exposure and ensures regulatory compliance. This guide provides detailed, step-by-step instructions for the safe disposal of sodium methacrylate waste.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its hazards and to use appropriate personal protective equipment (PPE). The substance is a solid that can cause skin, eye, and respiratory irritation[1][2].

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear neoprene or nitrile rubber gloves[1].

  • Eye Protection: Use chemical safety goggles. Contact lenses should not be worn[1].

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact[1].

  • Respiratory Protection: In areas with potential dust exposure, use a NIOSH-certified dust and mist respirator[1].

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[1].

  • Avoid creating dust.

  • Wash hands thoroughly with soap and water after handling[1][3].

  • Ensure that an eyewash station and safety shower are readily accessible.

This compound Properties and Hazards

A clear understanding of the chemical's properties is fundamental to its safe management.

Property/HazardDataReference
Physical State Solid, powder[1]
Melting Point 300 °C[3]
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Signal Word Warning[1]
Incompatible Materials Strong oxidizers, Peroxides[1]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before cleaning, equip yourself with the appropriate PPE as listed above.

  • Containment & Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal[1]. Avoid actions that generate dust.

  • Decontamination: Clean the spill area with a damp cloth or paper towels.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, towels, and dust) must be treated as hazardous waste and placed in the designated waste container[4].

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a systematic manner, adhering to all institutional and regulatory guidelines. Disposing of this chemical down the drain is prohibited[2][5].

  • Waste Segregation:

    • At the point of generation, separate this compound waste from other chemical waste streams[6].

    • Keep solid and liquid waste separate[7]. Do not mix this compound with incompatible chemicals such as strong oxidizers[1].

  • Waste Container Selection and Labeling:

    • Use a container that is chemically compatible, in good condition, and has a secure, leak-proof lid[8][9].

    • As soon as you begin accumulating waste, affix a hazardous waste label.

    • The label must clearly identify the contents as "Hazardous Waste - this compound," list any other components, and include relevant hazard warnings (e.g., "Irritant")[6].

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9].

    • The container must be kept closed at all times, except when adding waste[4][9].

    • Ensure the storage area is well-ventilated and away from heat sources[1].

    • Utilize secondary containment, such as a spill tray, to prevent the spread of material in case of a leak[4][8].

  • Disposal of Empty Containers:

    • An empty container that previously held this compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a solvent capable of removing the residue (e.g., water).

    • Collect all rinsate and manage it as hazardous waste[4][10].

    • After triple-rinsing, deface or remove the original label, and the container may be discarded as regular trash[4].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor[1][6].

    • Never dispose of this compound in regular trash or pour it down the sewer system[2][5].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage cluster_3 Final Disposal gen Generate Sodium Methacrylate Waste segregate Segregate from Incompatible Waste (e.g., Oxidizers) gen->segregate spill Spill Occurs gen->spill container Select Compatible, Leak-Proof Container segregate->container label_node Label Container: 'Hazardous Waste - This compound' container->label_node storage Store in Designated SAA in Secondary Containment label_node->storage keep_closed Keep Container Closed storage->keep_closed pickup Arrange for Pickup by EH&S or Licensed Contractor keep_closed->pickup disposal Dispose at a Licensed Waste Facility pickup->disposal spill_cleanup Clean Up Spill Using Appropriate PPE spill->spill_cleanup spill_waste Collect Cleanup Materials as Hazardous Waste spill_cleanup->spill_waste spill_waste->container

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.